molecular formula C9H7NO5 B1203231 2-Nitrophenylpyruvic acid CAS No. 5461-32-5

2-Nitrophenylpyruvic acid

Cat. No.: B1203231
CAS No.: 5461-32-5
M. Wt: 209.16 g/mol
InChI Key: CGCWRLDEYHZQCW-UHFFFAOYSA-N
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Description

2-Nitrophenylpyruvic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenyl)-2-oxopropanoic acid
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InChI

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CGCWRLDEYHZQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID70203041
Record name 2-Nitrophenylpyruvic acid
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Molecular Weight

209.16 g/mol
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CAS No.

5461-32-5
Record name 3-(2-Nitrophenyl)-2-oxopropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid, a key aromatic keto acid, serves as a versatile intermediate in organic synthesis and holds significant potential in medicinal chemistry and biochemical research. Its unique molecular architecture, featuring a nitro group ortho to a pyruvoyl moiety, imparts distinct reactivity that is leveraged in the synthesis of a variety of heterocyclic compounds and as a probe for enzymatic mechanisms. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

This compound is a light yellow crystalline powder. Its structure is characterized by a benzene ring substituted with a nitro group at the 2-position and a pyruvic acid side chain at the 1-position.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 3-(2-nitrophenyl)-2-oxopropanoic acid[1]
Synonyms o-Nitrophenylpyruvic acid[1]
CAS Number 5461-32-5[1]
Chemical Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 119-120 °C (lit.)[1]
Boiling Point 379.7 ± 25.0 °C (Predicted)[1]
Solubility Soluble in hot water, ethanol, and diethyl ether.
pKa 2.30 ± 0.54 (Predicted)[1]
SMILES C1=CC=C(C(=C1)CC(=O)C(=O)O)--INVALID-LINK--[O-]
InChI InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)
Spectroscopic Data
  • UV-Vis Spectroscopy: In methanol, nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For 2-nitrotoluene, a related compound, absorptions are observed around 254 nm. The spectrum of this compound is expected to be influenced by the pyruvic acid moiety.

  • ¹H NMR Spectroscopy: The proton NMR spectrum in DMSO-d₆ is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the ortho-nitro group, and signals for the methylene protons of the pyruvic acid side chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the keto and carboxylic acid groups, the methylene carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Experimental Protocols

Synthesis of this compound via Reissert Condensation

A common and effective method for the synthesis of this compound is the Reissert-Kaufmann reaction, which involves the condensation of 2-nitrotoluene with a diester of oxalic acid, followed by hydrolysis.

Materials:

  • 2-Nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A mixture of 2-nitrotoluene and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation reaction.

  • Upon cooling, the resulting sodium salt of the enol ether of ethyl 2-nitrophenylpyruvate precipitates.

  • The precipitate is collected by filtration and washed with cold ethanol.

  • The salt is then hydrolyzed by heating with aqueous hydrochloric acid.

  • Upon cooling, crude this compound crystallizes from the solution.

  • The crude product is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water is often effective for compounds of this polarity.

Procedure:

  • The crude this compound is dissolved in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot water is added dropwise to the boiling solution until a slight turbidity persists, indicating saturation.

  • A small amount of hot ethanol is then added to redissolve the precipitate, resulting in a clear, saturated solution.

  • The flask is covered and allowed to cool slowly to room temperature, during which time crystals will form.

  • The flask can then be placed in an ice bath to maximize crystal yield.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried thoroughly.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm).[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile.[2]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance, such as 254 nm.[2]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Derivatization is typically required to convert the carboxylic acid and ketone functionalities into more volatile and stable groups.

  • Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic proton and the enolizable ketone into their trimethylsilyl (TMS) derivatives.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) is used to elute the derivatized analyte.

  • MS Detection: Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern that can be used for identification and quantification.

Applications in Synthesis and Research

This compound is a valuable precursor in the synthesis of various indole derivatives through the Reissert indole synthesis. This pathway is of significant interest in medicinal chemistry for the construction of biologically active indole-containing scaffolds.

Reissert Indole Synthesis

The Reissert synthesis provides a route to 2-carboxyindoles from 2-nitrotoluene and diethyl oxalate. This compound is a key intermediate in this process.

Reissert_Indole_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Reductive Cyclization 2-Nitrotoluene 2-Nitrotoluene Intermediate_Salt Sodium enolate of ethyl 2-nitrophenylpyruvate 2-Nitrotoluene->Intermediate_Salt + Diethyl Oxalate Diethyl_Oxalate Diethyl_Oxalate Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Intermediate_Salt Base 2-Nitrophenylpyruvic_Acid This compound Intermediate_Salt->2-Nitrophenylpyruvic_Acid H₃O⁺ Indole-2-carboxylic_Acid Indole-2-carboxylic Acid 2-Nitrophenylpyruvic_Acid->Indole-2-carboxylic_Acid Reduction & Cyclization HCl HCl HCl->2-Nitrophenylpyruvic_Acid Reducing_Agent e.g., Zn/AcOH Reducing_Agent->Indole-2-carboxylic_Acid

References

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 2-Nitrophenylpyruvic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and explores its potential as a therapeutic agent, particularly in the context of cancer immunotherapy.

Core Properties of this compound

This compound is an aromatic organic compound with the chemical formula C₉H₇NO₅. Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueReference
CAS Number 5461-32-5[1]
Molecular Weight 209.16 g/mol [1]
Synonyms o-Nitrophenylpyruvic acid
Appearance Light yellow powder
Storage Store at room temperature

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by hydrolysis. A detailed experimental protocol for a closely related derivative, this compound oxime, provides a foundational methodology.

Experimental Protocol: Synthesis of this compound Intermediate

This protocol is adapted from the synthesis of this compound oxime and outlines the initial steps to produce the pyruvic acid intermediate.[2]

  • Reaction Setup: In a suitable reaction flask under a nitrogen atmosphere, dissolve sodium methoxide in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add a mixture of o-nitrotoluene and diethyl oxalate.

  • Reflux: Heat the resulting solution at reflux for approximately 25 minutes.

  • Cooling and Hydrolysis: Cool the reaction mixture and cautiously add water. Heat the mixture at reflux for an additional hour to facilitate hydrolysis.

  • Work-up: A significant portion of the ethanol is then removed via distillation. The resulting solution contains the sodium salt of this compound. Further acidification and purification steps are required to isolate the final product.

It is important to note that the direct oxidation of this compound with potassium permanganate can yield 2-nitrobenzaldehyde, a valuable intermediate in pharmaceutical synthesis.[3][4]

Therapeutic Potential in Drug Development

The structural similarity of this compound to indole-3-pyruvic acid, a key metabolite in the kynurenine pathway, positions it as a compelling candidate for targeted cancer therapy. The kynurenine pathway is centrally regulated by the enzyme Indoleamine 2,3-dioxygenase (IDO1).

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[5] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.[]

Given that this compound is an analog of the natural substrate's intermediate, it is hypothesized to act as a competitive inhibitor of IDO1. By blocking the active site of the enzyme, it would prevent the breakdown of tryptophan, thereby restoring a pro-inflammatory microenvironment conducive to anti-tumor immunity.

IDO1_Inhibition_Pathway cluster_therapeutic_intervention Therapeutic Intervention NPA This compound (IDO1 Inhibitor) IDO1 IDO1 NPA->IDO1 Inhibits

Fig. 1: Proposed mechanism of IDO1 inhibition by this compound.
Experimental Protocol: IDO1 Inhibition Assay

A general protocol to assess the inhibitory potential of this compound on IDO1 activity is outlined below. This assay would quantify the reduction in kynurenine production in the presence of the inhibitor.

  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for IDO1 activity. Prepare stock solutions of purified IDO1 enzyme, L-tryptophan (substrate), and this compound (inhibitor) at various concentrations.[7]

  • Pre-incubation: In a 96-well plate, mix the IDO1 enzyme with varying concentrations of this compound and allow for a short pre-incubation period.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-tryptophan substrate to the enzyme-inhibitor mixture.[7]

  • Reaction Monitoring: Incubate the reaction at 37°C for a defined period. The reaction can be monitored by measuring the formation of kynurenine, which has a characteristic absorbance at 360 nm.

  • Data Analysis: Terminate the reaction and measure the absorbance. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Involvement in Signaling Pathways

The inhibition of IDO1 by this compound would have significant downstream effects on cellular signaling pathways that are critical in inflammation and immunity.

The Kynurenine Pathway and Immune Regulation

The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites.[8][9][10][11] By inhibiting IDO1, this compound would decrease the levels of kynurenine and its downstream products, such as quinolinic acid, which are known to have immunosuppressive and neurotoxic effects.[12] This would lead to a reversal of the immunosuppressive tumor microenvironment.

Kynurenine_Pathway_Signaling Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic, Immunosuppressive) Kynurenine->Quinolinic_Acid T_Cell_Activation T-Cell Activation Quinolinic_Acid->T_Cell_Activation Inhibits Immune_Suppression Immune Suppression Quinolinic_Acid->Immune_Suppression Promotes NPA This compound NPA->IDO1 Inhibits

Fig. 2: Impact on the Kynurenine Signaling Pathway.
Potential Crosstalk with NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13] Chronic inflammation is a hallmark of cancer, and the NF-κB pathway is often constitutively active in tumor cells, promoting their survival and proliferation. While direct evidence is still needed, the anti-inflammatory effects resulting from IDO1 inhibition by this compound could indirectly lead to the downregulation of NF-κB activation. By reducing the production of immunosuppressive molecules that contribute to a chronic inflammatory state, this compound may help to attenuate the pro-tumorigenic signaling of the NF-κB pathway.[14][15]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Start Starting Materials (2-Nitrotoluene, Diethyl oxalate) Synthesis Chemical Synthesis Purification Purification & Characterization Final_Product This compound IDO1_Assay IDO1 Inhibition Assay Final_Product->IDO1_Assay Cell_Culture Cancer Cell Line Studies Mechanism_Study Mechanism of Action Studies Animal_Model Animal Models of Cancer Mechanism_Study->Animal_Model Efficacy_Testing Efficacy & Toxicity Testing Animal_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetic Analysis Efficacy_Testing->Pharmacokinetics

Fig. 3: A logical workflow for the preclinical development of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel cancer immunotherapeutics. Its potential to inhibit the critical immune checkpoint enzyme IDO1 warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound. Future studies should focus on confirming its inhibitory activity against IDO1, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical cancer models.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrophenylpyruvic Acid from 2-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitrophenylpyruvic acid, a valuable chemical intermediate, from the readily available starting material, 2-nitrotoluene. The primary synthetic route involves a two-step process: a Claisen condensation reaction followed by hydrolysis. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to assist researchers in the successful execution of this synthesis.

Overall Synthetic Pathway

The conversion of 2-nitrotoluene to this compound is efficiently achieved in two key stages:

  • Claisen Condensation: 2-nitrotoluene undergoes a crossed Claisen condensation with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methylate. This reaction forms the ethyl ester of this compound.

  • Hydrolysis: The resulting ethyl 2-nitrophenylpyruvate is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.

This entire process is a foundational step in the Reissert indole synthesis, a method for preparing substituted indoles.[1]

G cluster_workflow Synthesis Workflow Start Starting Materials: 2-Nitrotoluene Diethyl Oxalate Step1 Step 1: Claisen Condensation (Base-catalyzed) Start->Step1 Intermediate Intermediate: Ethyl 2-nitrophenylpyruvate Step1->Intermediate Step2 Step 2: Hydrolysis (Aqueous Base) Intermediate->Step2 End Final Product: This compound Step2->End

Caption: High-level workflow for the synthesis of this compound.

Step 1: Claisen Condensation of 2-Nitrotoluene

The first step involves the condensation of 2-nitrotoluene with diethyl oxalate. This is a mixed Claisen condensation where the enolizable ester (or in this case, the activated methyl group of 2-nitrotoluene) reacts with a non-enolizable ester (diethyl oxalate).[2][3] The presence of the nitro group makes the methyl protons of 2-nitrotoluene sufficiently acidic to be deprotonated by a strong base like sodium ethoxide, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.

G cluster_reactants Reactants cluster_products Products r1 2-Nitrotoluene p1 Ethyl 2-nitrophenylpyruvate r1->p1  NaOCH₃ or NaOC₂H₅  Ethanol, Reflux r2 + Diethyl Oxalate

Caption: Reaction scheme for the base-catalyzed condensation step.

Experimental Protocol: Synthesis of Ethyl 2-nitrophenylpyruvate

The following protocol is adapted from established procedures for the condensation of nitrotoluene derivatives with diethyl oxalate.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methylate by dissolving sodium metal in anhydrous ethanol. Alternatively, commercial sodium methylate or ethoxide can be used.

  • Addition of Reactants: To the cooled alcoholate solution, add diethyl oxalate followed by 2-nitrotoluene.

  • Reaction: The mixture is then heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Initial Workup: After the reaction is complete, the mixture is cooled. Ice water is cautiously added to the reaction mixture. The resulting solution contains the alkali metal salt of this compound.[5]

Quantitative Data for Condensation Step
ParameterValue / ConditionsSource
Reactants 2-Nitrotoluene, Diethyl Oxalate[4][5]
Base Sodium Methylate or Sodium Ethoxide[5]
Solvent Ethanol[5]
Temperature Reflux[5]
Reaction Time 30 minutes to 16 hours[4][5]
Molar Ratio 1:1.5 (2-nitrotoluene to diethyl oxalate)[4]

Step 2: Hydrolysis to this compound

The intermediate ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture from the previous step in an aqueous alkaline solution, followed by acidification.[4] In some procedures, the intermediate ester salt is not isolated and the hydrolysis is carried out directly on the crude reaction mixture.[5]

G cluster_reactants Reactant cluster_products Product r1 Ethyl 2-nitrophenylpyruvate p1 This compound r1->p1  1. Aqueous NaOH or H₂O, Heat  2. H₂SO₄ or HCl

Caption: Reaction scheme for the hydrolysis of the intermediate ester.

Experimental Protocol: Hydrolysis and Isolation

This protocol describes the hydrolysis of the crude product from the condensation step.

  • Hydrolysis: The aqueous mixture containing the ethyl 2-nitrophenylpyruvate salt from Step 1 is boiled under reflux for approximately 90 minutes.[5]

  • Purification (Optional): The mixture can be steam-distilled to remove any unreacted 2-nitrotoluene.[5]

  • Acidification: The solution is cooled and then acidified (e.g., with sulfuric acid) to precipitate the this compound.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization if necessary.

Quantitative Data for Hydrolysis & Final Product
ParameterValue / ConditionsSource
Hydrolysis Agent Water or dilute alkaline solution (e.g., 30% NaOH)[4][5]
Temperature Boiling / Reflux (80-90 °C)[4][5]
Reaction Time 90 minutes[5]
Final Product This compound[5]
Melting Point 115 °C[5]
Overall Yield The yield for the combined two-step process can vary. Subsequent reactions using the crude pyruvic acid to form 2-nitrobenzaldehyde have reported yields of around 40% based on the initial 2-nitrotoluene.[5]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds. Its most notable application is in the Reissert synthesis of indoles, particularly indole-2-carboxylic acid.[6][7] Indole-2-carboxylic acid and its derivatives are versatile building blocks for numerous pharmaceutically active agents.[7][8] The synthesis involves the reductive cyclization of this compound, often using reagents like ferrous sulfate or catalytic hydrogenation.[6][7]

References

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid, a key organic compound, holds a significant place in the history of synthetic chemistry. While not a household name, its discovery and application have been pivotal in the synthesis of valuable chemical intermediates and complex heterocyclic structures. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of this compound, with a focus on its role in the renowned Reissert indole synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Discovery and Historical Context

The discovery of a practical synthetic route to this compound is credited to the German chemist Arnold Reissert. In his 1897 publication in Berichte der deutschen chemischen Gesellschaft, Reissert described a method for the condensation of 2-nitrotoluene with diesters of oxalic acid.[1][2] This reaction made this compound and its derivatives more accessible to the scientific community, paving the way for their use in further synthetic applications.

Prior to Reissert's work, the synthesis of such compounds was often challenging and yielded low quantities. His straightforward approach opened a new avenue for the preparation of ortho-substituted phenylpyruvic acids, which were recognized as valuable precursors for other chemical transformations. The primary historical and ongoing significance of this compound lies in its role as a key intermediate in the Reissert indole synthesis , a named reaction that has been a cornerstone for the construction of indole ring systems for over a century.[1][2][3] Indoles are a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 5461-32-5N/A
Molecular Formula C₉H₇NO₅N/A
Molecular Weight 209.16 g/mol N/A
Appearance Light yellow powderN/A
Melting Point 119-120 °CN/A
pKa (Predicted) 2.30 ± 0.54N/A
Solubility Soluble in polar organic solvents.N/A

Synthesis of this compound

The classical and most referenced method for synthesizing this compound is the Reissert condensation. This method involves the reaction of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like potassium ethoxide.[1][2]

A more contemporary approach for the synthesis of this compound derivatives has also been developed, proceeding through a 3-(2-nitrophenyl)oxirane-2-carboxamide intermediate, offering a milder alternative to the classical Reissert condensation.[4][5][6]

Experimental Protocol: Classical Reissert Condensation

The following protocol is a generalized procedure based on the principles of the Reissert condensation for the synthesis of the alkali metal salt of this compound, which can often be used directly in subsequent reactions without isolation.

Materials:

  • 2-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • A solution of potassium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of 2-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at a temperature maintained between 25-30 °C.

  • After the addition is complete, the reaction mixture is gently refluxed for a period of 1-2 hours.

  • Upon cooling, the potassium salt of the resulting ethyl 2-nitrophenylpyruvate precipitates from the solution.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • For the preparation of the free acid, the potassium salt is dissolved in water and acidified with a mineral acid (e.g., HCl) until precipitation of this compound is complete.

  • The solid this compound is then collected by filtration, washed with cold water, and can be purified by recrystallization.

Role in the Reissert Indole Synthesis

The primary application of this compound in synthetic organic chemistry is its use as a key precursor in the Reissert indole synthesis. This reaction provides a powerful method for the preparation of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole or other substituted indoles.

The overall transformation involves the reductive cyclization of this compound. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent pyruvic acid moiety to form the indole ring system.

Experimental Protocol: Reductive Cyclization to Indole-2-Carboxylic Acid

The following protocol outlines the reductive cyclization of this compound to indole-2-carboxylic acid.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • This compound is dissolved in glacial acetic acid in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition of zinc is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete cyclization.

  • The hot reaction mixture is filtered to remove excess zinc and other insoluble materials.

  • The filtrate is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

Visualizations

Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reissert Condensation cluster_product Product 2_Nitrotoluene 2-Nitrotoluene Condensation Condensation Reaction 2_Nitrotoluene->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation Potassium_Ethoxide Potassium Ethoxide (Base) Potassium_Ethoxide->Condensation 2_NPP_Salt Potassium Salt of Ethyl 2-Nitrophenylpyruvate Condensation->2_NPP_Salt 2_NPP_Acid This compound 2_NPP_Salt->2_NPP_Acid Acidification

Caption: Workflow for the synthesis of this compound.

The Reissert Indole Synthesis Pathway

Reissert_Indole_Synthesis 2_NPP This compound Reduction Reductive Cyclization (e.g., Zn/AcOH) 2_NPP->Reduction Indole_Acid Indole-2-Carboxylic Acid Reduction->Indole_Acid Decarboxylation Decarboxylation (Heat) Indole_Acid->Decarboxylation Indole Indole Decarboxylation->Indole

Caption: The Reissert Indole Synthesis pathway starting from this compound.

Applications in Biochemical Research

While direct applications of this compound in studying signaling pathways or as a classical enzyme inhibitor are not extensively documented, its significance for biochemical research is profound through its role in the synthesis of indole-containing compounds. The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, present in numerous biologically active molecules, including the essential amino acid tryptophan and its metabolites.

The Reissert indole synthesis, for which this compound is a key starting material, provides access to a wide range of substituted indoles. These synthetic indoles can then be used as:

  • Probes for studying biological processes: By incorporating specific functional groups, synthetic indoles can be designed to interact with specific enzymes or receptors, allowing for the elucidation of their function and role in signaling cascades.

  • Lead compounds in drug discovery: The indole scaffold is a common feature in drugs targeting a variety of diseases, including cancer, inflammation, and neurological disorders. The Reissert synthesis provides a versatile platform for the generation of novel indole derivatives for screening and optimization in drug development programs.

  • Analogs of natural products: The synthesis of indole-containing natural products and their analogs allows for the study of their structure-activity relationships and the identification of their biological targets.

Therefore, while this compound may not be the direct effector molecule in a biological system, it is an indispensable tool for the chemists and pharmacologists who synthesize the molecules that are. Its history is a testament to the enabling power of synthetic chemistry in advancing our understanding of biology and medicine.

Conclusion

This compound, since its accessible synthesis was first reported by Reissert in 1897, has remained a compound of significant interest in organic synthesis. Its primary legacy is its role as a cornerstone of the Reissert indole synthesis, a reaction that has empowered chemists to construct a vast array of indole-containing molecules. For researchers, scientists, and drug development professionals, an understanding of the history, synthesis, and application of this key intermediate provides valuable insight into the foundations of heterocyclic chemistry and its enduring impact on the development of new medicines and research tools.

References

physical and chemical characteristics of 2-Nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Nitrophenylpyruvic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Physical and Chemical Properties

This compound is a solid, light yellow powder at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₇NO₅[2]
Molecular Weight 209.16 g/mol [2]
Melting Point 119-120 °C[2][3]
Appearance Light yellow powder[1]
pKa (Predicted) 2.30 ± 0.54[3]
Solubility While quantitative data for this compound is not readily available, a related compound, 2-nitrophenylacetic acid, has been studied. Its solubility is highest in DMF, followed by 1,4-dioxane, methanol, ethanol, and ethyl acetate, with very low solubility in water and cyclohexane. This suggests that this compound is likely soluble in polar organic solvents.[4]

Spectral Characteristics

The structural features of this compound have been characterized by various spectroscopic techniques.

SpectrumKey Features
FTIR The FTIR spectrum of this compound would be expected to show characteristic peaks for the C=O stretching of the carboxylic acid and ketone groups (typically in the 1680-1740 cm⁻¹ region), O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and N-O stretching of the nitro group (strong peaks around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.5 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear in the range of 3.5-4.5 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, typically downfield (10-13 ppm), and its visibility can be solvent-dependent.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone (typically in the range of 160-200 ppm). The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon signal would be expected in the 30-50 ppm range.
UV-Vis The UV-Vis spectrum of compounds containing a nitrobenzene moiety typically exhibits strong absorptions. For instance, nitrobenzaldehydes show strong absorptions around 250 nm (ππ* transitions involving the nitro and benzene groups) and weaker transitions around 300-350 nm (nπ* transitions).[5][6] A similar profile would be anticipated for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium methoxide or sodium ethoxide.[7][8]

Materials:

  • 2-Nitrotoluene

  • Diethyl oxalate

  • Sodium methoxide (or sodium ethoxide)

  • Absolute Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of sodium methoxide in absolute ethanol is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen).[7]

  • A mixture of 2-nitrotoluene and diethyl oxalate is added to the stirred solution.[7]

  • The resulting mixture is heated to reflux for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.[9]

  • After cooling, water is cautiously added, and the mixture is heated at reflux again to hydrolyze the ester intermediate.[7]

  • The reaction mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude this compound.[7]

  • The crude product is collected by filtration, washed with water, and dried.[7]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[1][10][11]

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., a mixture of ethanol and water, or toluene)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • The crude solid is dissolved in a minimum amount of a suitable hot solvent.[1]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • The hot solution is filtered by gravity to remove any insoluble impurities and activated charcoal.[1]

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[1][11]

Biological Activity and Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the reviewed literature, nitro-containing aromatic compounds are known to possess a wide range of biological activities.[12][13] The presence of the nitro group can confer antimicrobial, and other pharmacological properties.[12][14] Nitro compounds can act as electrophiles and may interact with biological nucleophiles, potentially modulating cellular signaling pathways through covalent modification of proteins.[15] Derivatives of the related 3-nitropropionic acid have been shown to exhibit neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties.[16] Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 2-Nitrotoluene Diethyl Oxalate Sodium Methoxide Ethanol reaction Condensation Reaction (Reflux) start->reaction hydrolysis Hydrolysis (Reflux with Water) reaction->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration1 Filtration acidification->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (Optional: with Charcoal) dissolution->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical_Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Properties Compound This compound FTIR FTIR Spectroscopy Compound->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Electronic Transitions MP Melting Point Compound->MP Purity Assessment Solubility Solubility Studies Compound->Solubility Solvent Compatibility pKa pKa Determination Compound->pKa Acidity

Caption: Analytical techniques for the characterization of this compound.

References

The Biochemical Significance of 2-Nitrophenylpyruvic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid (2-NPPA) is an aromatic keto-acid with emerging significance in biochemical research and pharmaceutical development. While its primary role has been as a chemical intermediate, its structural similarity to the endogenous metabolite phenylpyruvic acid suggests potential interactions with key metabolic pathways. This technical guide provides a comprehensive overview of the synthesis, potential metabolic fate, and plausible biochemical roles of 2-NPPA, with a focus on its inhibitory effects on glycolytic enzymes. Detailed experimental protocols for its synthesis and for conducting enzyme inhibition assays are provided, alongside visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound (o-nitrophenylpyruvic acid) is a derivative of phenylpyruvic acid distinguished by a nitro group at the ortho position of the phenyl ring.[1] Historically, its utility has been largely confined to organic synthesis, where it serves as a valuable precursor for the production of various chemical intermediates, including 2-nitrobenzaldehyde, a key component in the synthesis of certain pharmaceuticals.[2] However, the structural analogy of 2-NPPA to phenylpyruvic acid, a key metabolite in the phenylalanine metabolic pathway, points towards a broader biochemical significance.

Elevated levels of phenylpyruvic acid are a hallmark of the genetic disorder phenylketonuria (PKU), where it has been shown to competitively inhibit crucial enzymes in central metabolic pathways, such as pyruvate kinase and pyruvate dehydrogenase.[1][3][4][5] This inhibition is thought to contribute to the neurological damage observed in untreated PKU. Given this precedent, it is hypothesized that 2-NPPA may exert similar inhibitory effects on these and other enzymes, making it a compound of interest for studying metabolic regulation and for the development of novel therapeutic agents.

This guide aims to consolidate the current, albeit limited, knowledge on 2-NPPA and to provide a framework for future research by detailing its synthesis, potential metabolic transformations, and plausible interactions with cellular machinery.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide.[2][6] The resulting salt is then hydrolyzed to yield this compound.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is adapted from established methods for the synthesis of phenylpyruvic acid and its derivatives.[2][6]

Materials:

  • 2-Nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 2-nitrotoluene and diethyl oxalate dropwise with stirring.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The aqueous solution is then washed with ether to remove any unreacted starting materials.

  • The aqueous layer is acidified with concentrated hydrochloric acid until precipitation of this compound is complete.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2-Nitrotoluene + Diethyl Oxalate Start->Reactants Reaction Reflux for 2-3 hours Reactants->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Quenching Pour into ice-water Reaction->Quenching Extraction Wash with Ether Quenching->Extraction Acidification Acidify with HCl Extraction->Acidification Precipitation Precipitation of 2-NPPA Acidification->Precipitation Filtration Collect crude product Precipitation->Filtration Recrystallization Recrystallize from Ethyl Acetate/Hexane Filtration->Recrystallization Final_Product Pure 2-NPPA Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Metabolic Pathways

Direct studies on the metabolism of this compound are scarce. However, its metabolic fate can be inferred from the known biotransformations of structurally related compounds, namely phenylpyruvic acid and other nitrophenyl compounds.[7][8][9]

Reduction of the Nitro Group

A primary metabolic route for nitroaromatic compounds is the enzymatic reduction of the nitro group to an amino group, forming 2-aminophenylpyruvic acid. This reaction can be catalyzed by various nitroreductases present in both mammalian tissues and gut microbiota.[7]

Decarboxylation and Further Metabolism

Similar to phenylpyruvic acid, 2-NPPA could undergo decarboxylation to form 2-nitrophenylacetaldehyde, which could then be oxidized to 2-nitrophenylacetic acid or reduced to 2-nitrophenylethanol. These metabolites could then be subject to further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) conjugation reactions to facilitate their excretion.[7]

Inferred Metabolic Pathway of this compound:

G 2_NPPA This compound 2_APPA 2-Aminophenylpyruvic Acid 2_NPPA->2_APPA Nitroreductases Decarboxylation_Product 2-Nitrophenylacetaldehyde 2_NPPA->Decarboxylation_Product Decarboxylation Conjugates Phase II Conjugates (Glucuronides, Sulfates) 2_APPA->Conjugates Oxidation_Product 2-Nitrophenylacetic Acid Decarboxylation_Product->Oxidation_Product Oxidation Reduction_Product 2-Nitrophenylethanol Decarboxylation_Product->Reduction_Product Reduction Oxidation_Product->Conjugates Reduction_Product->Conjugates

Caption: Postulated metabolic pathways of this compound.

Biochemical Significance: Enzyme Inhibition

The most significant biochemical role of this compound is likely its potential to act as an enzyme inhibitor, particularly for enzymes involved in central carbon metabolism. This is based on the well-documented inhibitory effects of its structural analog, phenylpyruvic acid.[1][3][4][5]

Inhibition of Glycolytic Enzymes

Key enzymes in the glycolytic pathway, such as pyruvate kinase and lactate dehydrogenase, are known to be inhibited by phenylpyruvic acid.[1][3] It is plausible that 2-NPPA, due to its similar pyruvic acid moiety, could also bind to the active sites of these enzymes and act as a competitive or mixed-type inhibitor.

Inhibition of Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase (PDH) complex, which links glycolysis to the citric acid cycle, is another potential target. Phenylpyruvic acid has been shown to inhibit PDH.[4][5] Inhibition of this critical metabolic checkpoint by 2-NPPA could have significant effects on cellular energy metabolism.

Potential Inhibition of Glycolysis and Citric Acid Cycle Entry:

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH Acetyl_CoA Acetyl-CoA PDH->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle 2_NPPA This compound 2_NPPA->Glycolysis Potential Inhibition 2_NPPA->PDH Potential Inhibition

Caption: Potential sites of inhibition by 2-NPPA in central carbon metabolism.

Quantitative Data on Enzyme Inhibition

Table 1: Reported Inhibition Constants for Phenylpyruvic Acid

EnzymeOrganism/TissueInhibitorInhibition TypeKiIC50Reference
Pyruvate KinaseHuman BrainPhenylpyruvic Acid-~0.4 mM-[1]
Pyruvate DehydrogenaseRat Skeletal Muscle MitochondriaPhenylpyruvic AcidCompetitive~0.18 mM-[4]
Pyruvate CarboxylaseRat Brain MitochondriaPhenylpyruvic AcidMixed-type-Dependent on pyruvate concentration[7][10]

Note: The absence of specific values indicates that they were not explicitly stated in the referenced literature in a directly comparable format.

Experimental Protocol: Enzyme Inhibition Assay

This general protocol can be adapted to study the inhibitory effect of 2-NPPA on various enzymes, such as lactate dehydrogenase (LDH) or pyruvate kinase (PK).

Materials:

  • Purified enzyme (e.g., LDH from rabbit muscle)

  • Substrate (e.g., sodium pyruvate for LDH)

  • Cofactor (e.g., NADH for LDH)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • This compound (inhibitor)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of 2-NPPA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate or cuvette, prepare reaction mixtures containing the assay buffer, cofactor, and varying concentrations of 2-NPPA. Include a control with no inhibitor.

  • Add the enzyme to each well/cuvette and pre-incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption in the LDH assay) over time.

  • Calculate the initial reaction rates (velocities) from the linear portion of the absorbance vs. time plots.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[11]

Workflow for Determining Enzyme Inhibition:

G Start Start Prepare_Solutions Prepare Enzyme, Substrate, Cofactor, and Inhibitor Solutions Start->Prepare_Solutions Reaction_Mixtures Set up reaction mixtures with varying inhibitor concentrations Prepare_Solutions->Reaction_Mixtures Pre_incubation Pre-incubate enzyme with inhibitor Reaction_Mixtures->Pre_incubation Initiate_Reaction Add substrate Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor absorbance change over time Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate initial reaction rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot rates vs. inhibitor concentration Calculate_Rates->Plot_Data Vary_Substrate Repeat with varying substrate concentrations Calculate_Rates->Vary_Substrate Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Lineweaver_Burk Analyze with Lineweaver-Burk plot Vary_Substrate->Lineweaver_Burk Determine_Ki Determine Ki and Inhibition Type Lineweaver_Burk->Determine_Ki

Caption: Experimental workflow for determining the IC50 and Ki of an enzyme inhibitor.

Cellular Effects and Potential Applications

Cytotoxicity and Genotoxicity

The cellular effects of this compound have not been extensively studied. However, data on related nitrophenyl compounds suggest that it may exhibit some level of cytotoxicity and genotoxicity, particularly at higher concentrations.[3][12][13][14][15][16] The nitro group can be metabolically reduced to reactive intermediates that can cause cellular damage. Further studies are required to fully characterize the toxicological profile of 2-NPPA.

Drug Development and Research Applications

As a potential inhibitor of key metabolic enzymes, 2-NPPA could serve as a lead compound for the development of drugs targeting diseases characterized by metabolic dysregulation, such as cancer.[17][18] Many cancer cells exhibit a high rate of glycolysis (the Warburg effect), and inhibitors of glycolytic enzymes are being explored as potential anti-cancer agents.[19][20]

Furthermore, 2-NPPA can be used as a research tool to probe the structure and function of enzyme active sites and to study the metabolic consequences of inhibiting specific enzymatic steps. Its role as a versatile building block in medicinal chemistry also continues to be explored for the synthesis of novel bioactive molecules.[10][18][21]

Conclusion

This compound is a compound with significant, though largely underexplored, biochemical potential. Its structural similarity to phenylpyruvic acid strongly suggests that it may act as an inhibitor of key enzymes in central carbon metabolism, including pyruvate kinase and the pyruvate dehydrogenase complex. While direct evidence for its metabolic fate and specific enzyme inhibition kinetics is currently lacking, this guide provides a foundation for future research by outlining its synthesis, postulating its metabolic pathways, and detailing experimental protocols for its investigation. Further studies are warranted to fully elucidate the biochemical significance of this compound and to explore its potential applications in drug discovery and as a tool for metabolic research.

References

The Nitro Group in 2-Nitrophenylpyruvic Acid: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid is a key synthetic intermediate, notable for the reactivity of its aromatic nitro group. This technical guide provides a comprehensive analysis of the chemical behavior of this functional group, offering insights into its electronic effects, reactivity in common organic transformations, and its potential biological significance. This document consolidates quantitative data, outlines detailed experimental protocols for key reactions, and presents visual diagrams of reaction pathways and workflows to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound (2-NPP) is a valuable building block in organic synthesis, most notably in the preparation of 2-nitrobenzaldehyde, a precursor to various pharmaceuticals and fine chemicals. The reactivity of 2-NPP is largely dictated by the interplay between the electron-withdrawing nitro group and the pyruvic acid side chain. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the reactivity of the benzylic position.[1] This guide focuses on the chemical transformations of the nitro group, providing a detailed examination of its reduction to an amino group, a critical step in the synthesis of many heterocyclic compounds and other complex organic molecules.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the condensation of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide or sodium methoxide.[2][3]

Reaction Pathway

The synthesis proceeds via a Claisen condensation mechanism. The base abstracts a proton from the methyl group of 2-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. Subsequent hydrolysis of the resulting ester yields the sodium salt of this compound, which can be neutralized to afford the free acid.

G 2-Nitrotoluene 2-Nitrotoluene Intermediate Enolate of 2-Nitrotoluene 2-Nitrotoluene->Intermediate Deprotonation Diethyl Oxalate Diethyl Oxalate Condensation Claisen Condensation Diethyl Oxalate->Condensation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate Intermediate->Condensation This compound salt This compound salt Condensation->this compound salt Intermediate Ester Hydrolysis Hydrolysis Acidification Acidification Hydrolysis->Acidification Sodium Salt This compound salt->Hydrolysis This compound This compound Acidification->this compound

Caption: Synthesis of this compound.
Quantitative Data for Synthesis

ReactantsBaseSolventTemperature (°C)Yield (%)Reference
2-Nitrotoluene, Diethyl oxalateSodium methoxideEthanolRefluxHigh[3]
2-Nitrotoluene, Diethyl oxalateSodium ethoxideEthanol3577[4]
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add a mixture of 2-nitrotoluene and diethyl oxalate.

  • Reaction: Heat the mixture to reflux for 30 minutes.

  • Work-up: Cool the reaction mixture and cautiously add water. The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.[4]

Reactivity of the Nitro Group

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution due to its powerful electron-withdrawing nature. However, in the context of this compound, the most significant reaction of the nitro group is its reduction to an amine. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing group into a strongly electron-donating and ortho, para-directing amino group, opening up a wide range of subsequent chemical modifications.[5]

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in this compound to form 2-aminophenylpyruvic acid is a key transformation. This can be achieved through several methods, broadly categorized as catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It involves the use of hydrogen gas in the presence of a metal catalyst.

G cluster_workflow Catalytic Hydrogenation Workflow Start Dissolve 2-NPP in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge React Stir under H₂ atmosphere Purge->React Filter Filter to remove Catalyst React->Filter Isolate Isolate 2-Aminophenylpyruvic acid Filter->Isolate

Caption: Experimental workflow for catalytic hydrogenation.

Quantitative Data for Catalytic Hydrogenation of Nitroarenes:

CatalystHydrogen SourceSolventPressure (psi)Temperature (°C)General Yield (%)Reference
10% Pd/CH₂ (gas)Ethanol50Room Temp>90[6]
Raney NickelH₂ (gas)Ethanol50Room Temp>90[5]
PtO₂H₂ (gas)Ethanol50Room Temp>90[7]

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a pressure vessel (e.g., a Parr hydrogenator), dissolve this compound in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add a catalytic amount (typically 1-5 mol%) of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenylpyruvic acid, which can be purified if necessary.[6]

Reduction using metals in acidic or neutral media is a classic and robust method that often shows excellent chemoselectivity.

G cluster_pathway Metal-Mediated Reduction Pathway Ar-NO2 This compound SET1 Single Electron Transfer (SET) Ar-NO2->SET1 Radical_Anion [Ar-NO₂]⁻˙ SET1->Radical_Anion Protonation1 Protonation Radical_Anion->Protonation1 Intermediate1 Ar-N(OH)O˙ Protonation1->Intermediate1 SET2 SET Intermediate1->SET2 Intermediate2 Ar-NO SET2->Intermediate2 Protonation2 Protonation Intermediate2->Protonation2 Intermediate3 Ar-NHOH Protonation2->Intermediate3 SET3 SET Intermediate3->SET3 Ar-NH2 2-Aminophenylpyruvic acid SET3->Ar-NH2 Protonation3 Protonation

Caption: General mechanistic pathway for metal-mediated nitro group reduction.

Quantitative Data for Metal-Mediated Reduction of Nitroarenes:

MetalCo-reagentSolventTemperature (°C)General Yield (%)Reference
FeNH₄ClEthanol/WaterReflux>90[4][6]
SnCl₂HClEthanolReflux>90[5]
ZnAcetic AcidEthanolRoom TempHigh[5]

Experimental Protocol: Reduction of this compound using Iron and Ammonium Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound, ethanol, and water.

  • Addition of Reagents: Add ammonium chloride and iron powder to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminophenylpyruvic acid.[6]

Other Reactions Involving the Nitro Group

While reduction to the amine is the most common transformation, the nitro group in this compound can also participate in other reactions. For instance, it is a key precursor in the synthesis of 2-nitrobenzaldehyde through oxidative cleavage of the pyruvic acid side chain.[2][3]

Oxidation to 2-Nitrobenzaldehyde

The alkali metal salt of this compound can be oxidized using potassium permanganate in an alkaline medium to yield 2-nitrobenzaldehyde.[3]

Quantitative Data for Oxidation to 2-Nitrobenzaldehyde:

Oxidizing AgentMediumTemperature (°C)Yield (%)Reference
Potassium permanganateAlkaline0 - 540.3[3]

Experimental Protocol: Oxidation of this compound to 2-Nitrobenzaldehyde

  • Salt Formation: Dissolve this compound in an aqueous sodium carbonate solution.

  • Reaction Setup: Add an immiscible organic solvent (e.g., toluene) and cool the mixture to 0-5 °C.

  • Oxidation: Add solid potassium permanganate portion-wise while maintaining the low temperature.

  • Work-up: After the reaction is complete, acidify the mixture with sulfuric acid.

  • Isolation: Separate the organic layer, wash it with water, and then remove the solvent to obtain 2-nitrobenzaldehyde.[3]

Biological Significance

While specific biological signaling pathways involving this compound are not extensively documented, its constituent parts—the nitroaromatic moiety and the pyruvic acid side chain—are of significant biological interest.

  • Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects.[8] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can lead to cellular damage.[9]

  • Pyruvic Acid: Pyruvic acid is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[8] Phenylpyruvic acid, a related compound, is a key metabolite in the metabolism of phenylalanine.

The reduction product of 2-NPP, 2-aminophenylpyruvic acid, is a precursor to various heterocyclic compounds, some of which may possess biological activity. The amino group can participate in cyclization reactions to form quinolines and other related structures that are prevalent in medicinal chemistry.

Conclusion

The nitro group in this compound is a versatile functional group that plays a crucial role in the synthetic utility of this molecule. Its strong electron-withdrawing character influences the reactivity of the entire molecule, and its facile reduction to an amino group provides a gateway to a diverse array of more complex chemical structures. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective use of this compound in their research endeavors.

References

Spectroscopic Profile of 2-Nitrophenylpyruvic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenylpyruvic acid, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules, including phenylpyruvic acid, 2-nitrophenol, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.0-8.2d1HAr-HProton ortho to the nitro group.
~7.5-7.7m2HAr-HAromatic protons.
~7.4-7.5d1HAr-HProton ortho to the pyruvic acid moiety.
~4.1s2H-CH₂-Methylene protons adjacent to the carbonyl and aromatic ring.
>10br s1H-COOHCarboxylic acid proton, may be exchangeable with D₂O.

Solvent: Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)AssignmentNotes
~190-195C=O (ketone)Ketone carbonyl of the pyruvic acid moiety.
~160-165C=O (acid)Carboxylic acid carbonyl.
~148-152Ar-C-NO₂Aromatic carbon attached to the nitro group.
~133-138Ar-CAromatic carbons.
~128-132Ar-CAromatic carbons.
~124-127Ar-CAromatic carbons.
~120-123Ar-CAromatic carbons.
~130-135Ar-C-CH₂Aromatic carbon attached to the methylene group.
~35-40-CH₂-Methylene carbon.

Solvent: Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1720-1740StrongC=O stretch (ketone)
~1690-1710StrongC=O stretch (carboxylic acid)
~1510-1530StrongN-O asymmetric stretch (nitro group)
~1340-1360StrongN-O symmetric stretch (nitro group)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~750-800StrongC-H bend (ortho-disubstituted aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)
m/zProposed FragmentNotes
209[M]⁺Molecular ion peak.
164[M - COOH]⁺Loss of the carboxylic acid group.
163[M - H₂O - CO]⁺Loss of water and carbon monoxide.
136[C₇H₄NO₂]⁺Fragmentation of the side chain.
120[C₇H₆NO]⁺Further fragmentation.
92[C₆H₄O]⁺Phenyl fragment.
76[C₆H₄]⁺Benzene ring fragment.

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

  • Data Analysis: Generate a mass spectrum showing the relative abundance of each ion as a function of its m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (EI, ESI) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Database_Comparison Comparison with Databases / Literature Structure_Determination->Database_Comparison Final_Structure Final Structure Confirmation Database_Comparison->Final_Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Suppliers and Technical Guide to High-Purity 2-Nitrophenylpyruvic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid (2-NPP), a key organic compound, is gaining significant attention in the fields of biochemical research and pharmaceutical development. Its utility as a versatile building block for the synthesis of various heterocyclic compounds, particularly indoles, and its potential as an enzyme inhibitor, make it a molecule of high interest. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a list of suppliers, its chemical and physical properties, and detailed experimental protocols for its synthesis, analysis, and application in enzyme inhibition assays.

Commercial Availability of High-Purity this compound

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. This compound is available from several reputable chemical suppliers, typically with a purity of 98% or higher. The compound is usually supplied as a light yellow powder.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
--INVALID-LINK--≥ 98% (Assay by titration)5461-32-5C₉H₇NO₅209.16
--INVALID-LINK--99%5461-32-5C₉H₇NO₅209.16
--INVALID-LINK-----5461-32-5C₉H₇NO₅209.16
--INVALID-LINK--99%5461-32-5C₉H₇NO₅209.16
--INVALID-LINK-----5461-32-5C₉H₇NO₅209.16
--INVALID-LINK-----5461-32-5C₉H₇NO₅209.16

Physicochemical Properties

PropertyValue
Appearance Light yellow powder[1]
Melting Point 119-120 °C (lit.)[2]
Storage Temperature Room Temperature[1]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the condensation of 2-nitrotoluene with an oxalate ester.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is based on established chemical principles for the condensation of a methyl group adjacent to a nitroaromatic ring with an oxalate ester.

Materials:

  • 2-Nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add a mixture of 2-nitrotoluene and diethyl oxalate dropwise with stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will typically darken.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to hydrolyze the intermediate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow crystalline solid.

A patent describes a method for preparing o-nitrobenzaldehyde from o-nitrophenylpyruvic acid, where the oxidation of the latter with potassium permanganate in the presence of cyclohexane yielded the product with a 59.2% to 60.3% yield[3].

Application in Indole Synthesis

A significant application of this compound is in the synthesis of indole derivatives, which are core structures in many pharmaceuticals. The Reissert indole synthesis is a classical method that can utilize this precursor.

Experimental Protocol: Reissert Indole Synthesis

This protocol outlines the general steps for the synthesis of an indole derivative from this compound.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium dithionite, catalytic hydrogenation with Pd/C)

  • Base (e.g., Sodium hydroxide)

  • Solvent (e.g., Ethanol, Acetic acid)

Procedure:

  • Reductive Cyclization: Dissolve this compound in a suitable solvent.

  • Reduction of Nitro Group: Add the reducing agent portion-wise or set up a hydrogenation reaction. The nitro group is reduced to an amino group.

  • Cyclization: The in-situ generated 2-aminophenylpyruvic acid undergoes spontaneous intramolecular condensation (cyclization) to form the indole-2-carboxylic acid.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture if necessary and extract the product.

  • Purification: The crude indole-2-carboxylic acid can be purified by recrystallization or column chromatography.

The yields for indole synthesis can vary depending on the specific substrates and reaction conditions. For instance, a method for preparing 2-nitroindole derivatives from pyridine formyl indole reported yields ranging from 84% to 95%[4].

Application in Enzyme Inhibition Screening

This compound can be screened for its inhibitory activity against various enzymes, particularly those involved in metabolic pathways.

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for screening against specific enzymes.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound (as the potential inhibitor)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include control wells with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A study on the discovery of novel OXA-48 β-lactamase inhibitors utilized a high-throughput screening assay with the chromogenic substrate nitrocefin[5]. A similar setup could be adapted for screening this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for quality control and in various experimental settings. Reversed-phase HPLC is a suitable method for its analysis.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH adjustment). A common mobile phase for nitrophenol analysis is a methanol-citrate buffer mixture[6].

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Workflow and Pathway Representations

To visualize the logical flow of utilizing this compound in research and development, the following diagrams are provided.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis & Purification cluster_application Applications 2-Nitrotoluene 2-Nitrotoluene Condensation Condensation 2-Nitrotoluene->Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Condensation Crude_2NPP Crude 2-NPP Condensation->Crude_2NPP Purification Purification Crude_2NPP->Purification High-Purity_2NPP High-Purity 2-NPP Purification->High-Purity_2NPP Indole_Synthesis Indole Synthesis High-Purity_2NPP->Indole_Synthesis Enzyme_Inhibition_Screening Enzyme Inhibition Screening High-Purity_2NPP->Enzyme_Inhibition_Screening Analytical_Standard Analytical Standard High-Purity_2NPP->Analytical_Standard

Workflow for the synthesis and application of this compound.

The Reissert indole synthesis provides a pathway from this compound to indole-2-carboxylic acids, which are valuable intermediates in drug discovery.

Reissert_Indole_Synthesis 2NPP This compound Reduction Reduction (e.g., Na2S2O4) 2NPP->Reduction Amino_Intermediate 2-Aminophenylpyruvic Acid Reduction->Amino_Intermediate Cyclization Intramolecular Condensation Amino_Intermediate->Cyclization Indole_Acid Indole-2-Carboxylic Acid Cyclization->Indole_Acid

Reaction pathway of the Reissert indole synthesis from this compound.

While this compound is not a direct participant in major known metabolic pathways, its precursor, phenylpyruvic acid, is a key metabolite in phenylalanine metabolism. Elevated levels of phenylpyruvic acid are indicative of the metabolic disorder phenylketonuria (PKU). The structural similarity suggests that this compound could potentially interact with enzymes in related amino acid metabolism pathways.

Phenylalanine_Metabolism_Context Phenylalanine Phenylalanine Transamination Transamination Phenylalanine->Transamination PAH Phenylalanine Hydroxylase Phenylalanine->PAH Phenylpyruvic_Acid Phenylpyruvic Acid Transamination->Phenylpyruvic_Acid Phenylpyruvic_Acid->Potential_Interaction Tyrosine Tyrosine PAH->PKU_Block Deficient in PKU PAH->Tyrosine 2NPP This compound (Structural Analog) 2NPP->Potential_Interaction Potential Enzyme Interaction

Context of 2-NPP as a structural analog in Phenylalanine metabolism.

References

A Guide to the Safe Handling and Storage of 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols for handling and storing 2-Nitrophenylpyruvic acid (CAS No. 5461-32-5). Adherence to these guidelines is crucial to ensure a safe laboratory environment and to maintain the integrity of this versatile compound, which is widely utilized in pharmaceutical development, biochemical research, and analytical chemistry.[1]

Compound Identification and Properties

This compound is an aromatic compound with a nitro group that enhances its reactivity, making it a valuable intermediate in various chemical syntheses.[1]

PropertyValueReference
CAS Number 5461-32-5[1][2]
EC Number 226-746-9[2]
Molecular Formula C₉H₇NO₅[1][3]
Molecular Weight 209.16 g/mol [1][2][3]
Appearance Light yellow powder[1]
Melting Point 119-120 °C[2][4][5]
Boiling Point 379.7±25.0 °C (Predicted)[5]
Density 1.469±0.06 g/cm³ (Predicted)[5]

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Eyeshields / Safety Goggles
Hand Protection Chemical-resistant gloves
Respiratory Protection Type N95 (US) or equivalent respirator

This information is based on general recommendations for similar chemical compounds.[2] Always consult a complete and specific Safety Data Sheet (SDS) before handling.

Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Consult SDS prep_ppe Don PPE (Gloves, Goggles, Respirator) prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weighing prep_hood->handle_weigh handle_transfer Transfer handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_sds

A generalized workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage of this compound is critical for maintaining its stability and preventing hazardous reactions.

Storage Conditions:

  • Store at room temperature or ambient conditions.[1][6]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • The storage class is 13 - Non-Combustible Solids.[2]

Incompatible Materials: To prevent potentially hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Lead

The following diagram illustrates the logical relationships for the storage and segregation of this compound.

Storage_Incompatibility cluster_storage Proper Storage Conditions cluster_incompatible Incompatible Materials (Store Separately) substance This compound storage_cond Room Temperature Dry & Well-Ventilated Tightly Closed Container substance->storage_cond Store Under incomp_oxidizers Strong Oxidizing Agents substance->incomp_oxidizers Avoid Contact With incomp_acids Strong Acids substance->incomp_acids Avoid Contact With incomp_bases Strong Bases substance->incomp_bases Avoid Contact With incomp_lead Lead substance->incomp_lead Avoid Contact With

Storage guidelines and chemical incompatibilities for this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This information is based on general first aid procedures for chemical exposure. Always refer to a substance-specific SDS for detailed first aid measures.

Accidental Release and Disposal

In the case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained and consult the specific SDS for this compound before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Transaminase Activity Assays Using 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transaminases, or aminotransferases, are a crucial class of enzymes that catalyze the transfer of an amino group from an amino donor to an amino acceptor, typically a keto acid.[1] This reversible reaction is central to amino acid biosynthesis and degradation. The activity of transaminases is of significant interest in various fields, including clinical diagnostics, where elevated levels of specific transaminases like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum can indicate liver damage.[2][3] In drug development, monitoring transaminase activity is essential for assessing potential hepatotoxicity of new drug candidates.[2] Furthermore, transaminases are valuable biocatalysts in the pharmaceutical industry for the synthesis of chiral amines, which are important building blocks for many active pharmaceutical ingredients.[4]

This document provides detailed application notes and protocols for the determination of transaminase activity, with a focus on the potential use of 2-nitrophenylpyruvic acid as a substrate. While specific literature on assays utilizing this compound is not abundant, the principles and protocols for general transaminase assays can be adapted for this and other novel substrates.

Principle of Transaminase Activity Assays

The activity of transaminases is typically measured by monitoring the rate of product formation or substrate consumption. Direct spectrophotometric monitoring is often challenging as the substrates and products may lack a distinct chromophore or have overlapping absorption spectra.[5] Consequently, coupled enzyme assays are widely employed for continuous monitoring of transaminase activity.[6][7]

A common strategy involves coupling the production of a keto acid or an amino acid from the transamination reaction to a second enzymatic reaction that results in a change in absorbance of a chromogenic or fluorogenic reporter molecule.[5] One of the most common coupled-enzyme systems for transaminases that produce pyruvate is the lactate dehydrogenase (LDH) coupled assay. In this system, the pyruvate produced by the transaminase is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is directly proportional to the transaminase activity.[6]

For transaminases that produce other α-keto acids, alternative coupled assays can be designed. For instance, the production of α-ketoglutarate can be coupled to a reaction catalyzed by glutamate dehydrogenase, which also involves the oxidation of NADH.[7]

Potential Use of this compound in Transaminase Assays

This compound is an aromatic α-keto acid. Its structure suggests it could serve as an amino acceptor in a transaminase-catalyzed reaction, yielding 2-nitrophenylalanine. The presence of the nitro group on the phenyl ring introduces a chromophore that might be exploited for a direct spectrophotometric assay. A change in the electronic environment of the nitro group upon conversion of the pyruvate side chain to an alanine side chain could lead to a shift in the UV-Vis absorption spectrum. However, without available spectral data for both compounds, a coupled enzyme assay remains the most robust and recommended approach.

The protocol provided below is a general method for a coupled transaminase assay that can be adapted to use this compound as the amino acceptor.

Experimental Protocols

General Coupled Transaminase Activity Assay Protocol (Adaptable for this compound)

This protocol describes a continuous spectrophotometric assay for measuring the activity of a transaminase using an amino donor (e.g., L-alanine) and an amino acceptor (e.g., this compound). The formation of pyruvate (from the deamination of L-alanine) is coupled to the lactate dehydrogenase (LDH) reaction, where the consumption of NADH is monitored at 340 nm.

Materials:

  • Transaminase enzyme preparation (purified or cell lysate)

  • L-Alanine (or other suitable amino donor)

  • This compound (or other keto acid of interest)

  • Pyridoxal-5'-phosphate (PLP)

  • Lactate dehydrogenase (LDH) from a commercial source

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (or other suitable buffer, e.g., Tris-HCl, HEPES)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • UV-transparent 96-well plates or cuvettes

Reagent Preparation:

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • L-Alanine Stock Solution: 500 mM in Assay Buffer.

  • This compound Stock Solution: 100 mM in a suitable solvent (e.g., DMSO or ethanol) and then diluted in Assay Buffer. Note: Solubility may be a limiting factor and should be determined empirically.

  • PLP Stock Solution: 10 mM in Assay Buffer. Store protected from light.

  • NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh and keep on ice.

  • LDH Stock Solution: 1000 U/mL in Assay Buffer.

Assay Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components, except for the enzyme or the substrate that will initiate the reaction. For a final reaction volume of 200 µL, the final concentrations should be optimized, but a good starting point is:

    • 100 mM Potassium phosphate buffer, pH 7.4

    • 50 mM L-Alanine

    • 1-10 mM this compound (the concentration may need to be varied depending on the enzyme's Km)

    • 0.1 mM PLP

    • 0.2 mM NADH

    • 10 U/mL LDH

  • Equilibrate: Add the appropriate volume of the reaction mixture to each well of a 96-well plate or a cuvette. Incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the Reaction: Add the transaminase enzyme solution to the reaction mixture to initiate the reaction. The amount of enzyme should be adjusted to result in a linear rate of absorbance change over a few minutes.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate Activity: Determine the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. The transaminase activity can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Enzyme Activity Calculation:

Activity (U/mL) = (ΔA340/min) * (Total reaction volume in mL) / (εNADH * Path length in cm * Enzyme volume in mL)

Where:

  • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

  • εNADH is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • The path length is typically 1 cm for a standard cuvette. For a 96-well plate, the path length needs to be determined or a standard curve can be used.

Data Presentation

Table 1: Kinetic Parameters of Various Transaminases with Aromatic Substrates. This table provides a reference for the expected range of kinetic parameters for transaminases acting on aromatic compounds.

EnzymeSubstrate (Amino Donor)Substrate (Amino Acceptor)Km (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Tyrosine Aminotransferase (mTAT)L-Tyrosineα-Ketoglutarate0.4518.34.1 x 104[8]
Tyrosine Aminotransferase (mTAT)L-Phenylalanineα-Ketoglutarate2.116.27.7 x 103[8]
D-Amino Acid Transaminase (AmicoTA)D-Alanineα-Ketoglutarate1.81206.7 x 104[9]
Aromatic Amino Acid Aminotransferase (TtArAT)L-GlutaminePhenylpyruvate1.2N/AN/A[10]
Human Cytosolic Transaminase (GOT1)L-Aspartateα-Ketoglutarate0.92602.9 x 105[7]
Human Cytosolic Transaminase (GPT)L-Alanineα-Ketoglutarate2.81906.8 x 104[7]

Note: N/A indicates that the specific value was not reported in the cited source. The kinetic parameters are highly dependent on the specific reaction conditions (pH, temperature, etc.).

Visualizations

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP E-PLP (Enzyme-PLP) E_PMP E-PMP (Enzyme-PMP) E_PLP->E_PMP Amino group transfer AminoAcid Amino Acid 1 (e.g., L-Alanine) AminoAcid->E_PLP binds KetoAcid1 α-Keto Acid 1 (e.g., Pyruvate) E_PMP->KetoAcid1 releases E_PMP2 E-PMP (Enzyme-PMP) E_PLP2 E-PLP (Enzyme-PLP) E_PMP2->E_PLP2 Amino group transfer KetoAcid2 α-Keto Acid 2 (e.g., this compound) KetoAcid2->E_PMP2 binds AminoAcid2 Amino Acid 2 (e.g., 2-Nitrophenylalanine) E_PLP2->E_PLP Enzyme regeneration E_PLP2->AminoAcid2 releases

Caption: General "Ping-Pong" mechanism of a transaminase.

Coupled_Assay_Workflow cluster_transaminase_reaction Transaminase Reaction cluster_coupled_reaction Coupled Reporter Reaction cluster_detection Detection AA L-Alanine Transaminase Transaminase AA->Transaminase NPPA This compound NPPA->Transaminase Pyruvate Pyruvate Transaminase->Pyruvate NPA 2-Nitrophenylalanine Transaminase->NPA Pyruvate_c Pyruvate Pyruvate->Pyruvate_c product coupling LDH Lactate Dehydrogenase (LDH) NAD NAD+ (No absorbance at 340 nm) LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Absorbs at 340 nm) NADH->LDH Spectrophotometer Monitor Decrease in Absorbance at 340 nm NAD->Spectrophotometer rate is proportional to Transaminase activity Pyruvate_c->LDH

Caption: Workflow for a coupled transaminase activity assay.

Transaminase_Metabolic_Role cluster_amino_acid_pool Amino Acid Pool cluster_transamination Transamination cluster_tca TCA Cycle & Gluconeogenesis cluster_urea Urea Cycle AminoAcids Dietary Proteins & Body Proteins AA_Pool Free Amino Acids (e.g., Alanine, Aspartate) AminoAcids->AA_Pool Transaminase Transaminase (e.g., ALT, AST) AA_Pool->Transaminase Glutamate Glutamate Transaminase->Glutamate KetoAcids α-Keto Acids (e.g., Pyruvate, Oxaloacetate) Transaminase->KetoAcids AlphaKG α-Ketoglutarate AlphaKG->Transaminase Glutamate->AlphaKG Glutamate Dehydrogenase Urea Urea Glutamate->Urea Nitrogen disposal TCA TCA Cycle KetoAcids->TCA Glucose Glucose (Gluconeogenesis) KetoAcids->Glucose

Caption: Role of transaminases in cellular metabolism.

Applications in Drug Development

The assessment of transaminase activity is a critical component of preclinical and clinical drug development to evaluate the potential for drug-induced liver injury (DILI).[2] An increase in serum ALT and AST levels can be an early indicator of hepatotoxicity.[3] The protocols described herein can be employed to screen compound libraries for their effects on transaminase activity directly or to assess liver function in in vivo models following drug administration. Understanding the interaction of drug candidates with metabolic pathways involving transaminases is crucial for a comprehensive safety assessment.[2]

References

Application Notes and Protocols for the Use of 2-Nitrophenylpyruvic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid (2-NPP) is an α-keto acid that is structurally analogous to phenylpyruvic acid and kynurenine, a key metabolite in the tryptophan degradation pathway. This structural similarity suggests its potential as a substrate for enzymes that metabolize these endogenous compounds, particularly aminotransferases. One such enzyme of significant interest is kynurenine aminotransferase (KAT), which catalyzes the conversion of kynurenine to kynurenic acid. The enzymatic transamination of this compound is hypothesized to yield a product that can be monitored spectrophotometrically, offering a continuous assay for enzyme activity. This is valuable for high-throughput screening of potential enzyme inhibitors in drug discovery.

The principle of the proposed assay is based on the enzymatic conversion of this compound. While the exact enzymatic product in a transamination reaction would be 2-nitrophenylalanine, under certain oxidative conditions or with particular enzymes, the substrate might be converted to 2-nitrobenzaldehyde. The development of a chromophoric product allows for the real-time measurement of enzyme kinetics.

Key Advantages:

  • Continuous Monitoring: Enables real-time kinetic measurements.

  • High-Throughput Screening: The spectrophotometric nature of the assay makes it adaptable for microplate-based high-throughput screening of enzyme inhibitors.

  • Drug Discovery: Useful for identifying and characterizing inhibitors of aminotransferases, which are therapeutic targets for various neurological disorders.

Signaling Pathway: Kynurenine Pathway and Hypothetical Role of 2-NPP

The kynurenine pathway is the primary route for tryptophan metabolism in mammals and produces several neuroactive compounds. Kynurenine aminotransferases (KATs) are key enzymes in this pathway that convert kynurenine into kynurenic acid. Given its structural similarity, this compound is proposed as a potential substrate for KAT.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Two_NPP This compound (Hypothetical Substrate) Two_NPP->KAT Kynurenic_Acid Kynurenic Acid KAT->Kynurenic_Acid Product Chromophoric Product (e.g., 2-Nitrobenzaldehyde) KAT->Product

Figure 1: Hypothetical role of 2-NPP in the Kynurenine Pathway.

Experimental Protocols

Principle of the Spectrophotometric Assay

The proposed continuous spectrophotometric assay measures the enzymatic activity by monitoring the increase in absorbance resulting from the conversion of this compound to a chromophoric product. The rate of product formation is directly proportional to the enzyme activity. The selection of the monitoring wavelength is critical and should correspond to the absorbance maximum of the product where the substrate has minimal absorbance. Based on the structure of a potential product like 2-nitrobenzaldehyde, a wavelength in the range of 260-400 nm would be a starting point for spectral analysis.

Materials and Reagents
  • This compound (Substrate)

  • Kynurenine Aminotransferase (KAT) enzyme

  • Potassium phosphate buffer (or other suitable buffer at optimal pH for the enzyme)

  • Pyridoxal 5'-phosphate (PLP), a common cofactor for aminotransferases

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to the optimal value for the specific KAT isoenzyme being studied (typically between 7.4 and 8.5).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cofactor Solution: Prepare a 1 mM stock solution of Pyridoxal 5'-phosphate in the assay buffer.

  • Enzyme Solution: Prepare a stock solution of the KAT enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Assay Protocol for Enzyme Kinetics
  • Wavelength Determination: Perform a wavelength scan (e.g., 250-500 nm) of the substrate (2-NPP) and the expected product (e.g., 2-nitrobenzaldehyde) to identify the optimal wavelength for monitoring the reaction. The optimal wavelength will be where the product has a significant absorbance and the substrate has minimal absorbance.

  • Assay Mixture Preparation: In a 96-well UV-transparent microplate, prepare the reaction mixture by adding the following in order:

    • Assay Buffer

    • Cofactor Solution (to a final concentration of ~50 µM)

    • Varying concentrations of the 2-NPP substrate solution (e.g., from 0 to 500 µM).

  • Enzyme Addition: To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be constant (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate spectrophotometer and measure the absorbance at the predetermined optimal wavelength at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Cofactor, and Substrate to Plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare Substrate Stock Prep_Substrate->Add_Reagents Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Prep_Enzyme->Initiate_Reaction Add_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance Kinetically Initiate_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calc_Velocity Calculate Initial Velocities Plot_Data->Calc_Velocity Michaelis_Menten Fit to Michaelis-Menten Equation Calc_Velocity->Michaelis_Menten Determine_Km_Vmax Determine Km and Vmax Michaelis_Menten->Determine_Km_Vmax

Figure 2: General experimental workflow for enzyme kinetics using 2-NPP.

Data Presentation and Analysis

The raw data (absorbance vs. time) should be used to calculate the initial reaction velocity (v₀) for each substrate concentration. This is done by determining the slope of the linear portion of the absorbance curve. The enzyme activity can then be calculated using the Beer-Lambert law:

  • v₀ (µmol/min/mL) = (ΔAbs/Δt) / (ε × l)

Where:

  • ΔAbs/Δt is the initial rate of change in absorbance per minute.

  • ε is the molar extinction coefficient of the product at the measured wavelength (in M⁻¹cm⁻¹).

  • l is the path length of the cuvette or the well (in cm).

The calculated initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters, K_m and V_max.

  • v₀ = (V_max × [S]) / (K_m + [S])

Hypothetical Kinetic Data for KAT with 2-NPP
Substrate Concentration [S] (µM)Initial Velocity (v₀) (µmol/min/mg)
100.048
250.109
500.185
1000.286
2000.400
4000.500
Summary of Hypothetical Kinetic Parameters
SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Kynurenine1501.21.06.7 x 10³
This compound2500.650.542.2 x 10³

Troubleshooting

IssuePossible CauseSolution
No observable reaction Enzyme is inactive.Ensure proper storage and handling of the enzyme. Test with a known substrate.
Incorrect assay conditions (pH, temp).Optimize assay conditions for the specific enzyme.
High background signal Spontaneous degradation of the substrate.Run a control reaction without the enzyme and subtract the background rate. Prepare fresh substrate solution.
Non-linear reaction rate Substrate depletion or product inhibition.Use a lower enzyme concentration or measure the initial rate over a shorter time period.
Enzyme instability.Add stabilizing agents (e.g., BSA) to the assay buffer.

Conclusion

The use of this compound as a chromogenic substrate for aminotransferases like kynurenine aminotransferase presents a promising approach for continuous spectrophotometric monitoring of enzyme activity. The detailed protocol and workflow provided here serve as a robust starting point for researchers to develop and optimize this assay for their specific applications in enzyme characterization and inhibitor screening. Careful determination of the optimal measurement wavelength and assay conditions is crucial for obtaining accurate and reproducible kinetic data.

Application Notes and Protocols for the Synthesis of Indole-2-Carboxylic Acid via Reissert-Kaufmann Reaction with 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reissert-Kaufmann reaction is a powerful method for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. A key step in this synthesis involves the reductive cyclization of 2-nitrophenylpyruvic acid to form indole-2-carboxylic acid. This document provides detailed application notes and experimental protocols for this transformation, focusing on the use of various reducing agents. The information herein is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

The overall reaction involves the reduction of the nitro group of this compound to an amino group, which then undergoes spontaneous intramolecular condensation (cyclization) with the adjacent pyruvic acid moiety to form the indole ring.

Reaction Mechanism and Workflow

The synthesis of indole-2-carboxylic acid from this compound proceeds through a reductive cyclization mechanism. The process begins with the reduction of the nitro group to an amino group, followed by an intramolecular cyclization.

Reissert_Kaufmann_Mechanism Start This compound Intermediate 2-Aminophenylpyruvic Acid (unstable) Start->Intermediate Reduction Product Indole-2-carboxylic Acid Intermediate->Product Intramolecular Cyclization ReducingAgent Reducing Agent (e.g., Zn/CH₃COOH, FeSO₄/NH₄OH, Na₂S₂O₄) ReducingAgent->Start

Caption: Reaction mechanism for the synthesis of indole-2-carboxylic acid.

An overview of the experimental process is outlined below. The specific details for each reducing agent are provided in the experimental protocols section.

experimental_workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reductant Add Reducing Agent (e.g., Zn dust, FeSO₄ solution, Na₂S₂O₄) dissolve->add_reductant react Heat and/or stir for specified time add_reductant->react workup Reaction Work-up (Filtration, Extraction) react->workup isolate Isolate Crude Product (Precipitation, Evaporation) workup->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Product (Spectroscopy, m.p.) purify->characterize end End characterize->end

Caption: General experimental workflow for indole-2-carboxylic acid synthesis.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent significantly impacts the yield and reaction conditions. Below is a summary of various methods for the reductive cyclization of this compound.

Reducing AgentSolvent(s)Typical Reaction ConditionsReported Yield (%)Notes
Zinc Dust / Acetic Acid Acetic AcidHeatingModerate to GoodA classic and effective method.
Ferrous Sulfate / Ammonia Water, AmmoniaHeating~28[1]An older, yet viable, method using inexpensive reagents. The reported yield is for the overall two-step process starting from o-nitrotoluene.
Sodium Dithionite (Na₂S₂O₄) Water / Organic Co-solventMild heatingVariableA milder reducing agent, but optimization may be required.
Catalytic Hydrogenation (PtO₂) Acetic AcidH₂ atmosphere, room temp.Good to ExcellentTypically used for the corresponding ester, but adaptable. Requires specialized hydrogenation equipment.[2]
Hydrazine Hydrate / Fe(OH)₂ Water, Alkali80-90 °CNot specified for direct use with the pyruvic acidA patented method for the related ester.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Selected reducing agent (Zinc dust, Ferrous sulfate heptahydrate, Sodium dithionite)

  • Ammonium hydroxide solution (concentrated)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, beakers, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • pH paper or pH meter

Protocol 1: Reductive Cyclization using Zinc Dust and Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add zinc dust (typically 3-5 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove excess zinc and other inorganic salts.

  • Isolation: Pour the filtrate into a larger volume of cold water to precipitate the crude indole-2-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Reductive Cyclization using Ferrous Sulfate and Ammonia

  • Preparation of Ferrous Hydroxide: In a large flask, prepare a solution of ferrous sulfate heptahydrate (typically 6-8 eq) in water. In a separate vessel, prepare a dilute solution of ammonium hydroxide.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of dilute ammonium hydroxide solution.

  • Reduction: Heat the ferrous sulfate solution to near boiling and add the solution of this compound dropwise with vigorous stirring. Concurrently, add concentrated ammonium hydroxide to maintain a basic pH. A black precipitate of iron oxides will form.

  • Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional 30-60 minutes.

  • Work-up: Filter the hot reaction mixture to remove the iron sludge. Wash the filter cake with hot dilute ammonium hydroxide.

  • Isolation: Cool the combined filtrate and washings. Carefully acidify with concentrated hydrochloric acid to precipitate the indole-2-carboxylic acid.

  • Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Protocol 3: Reductive Cyclization using Sodium Dithionite

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., dioxane, THF). Add a base such as sodium bicarbonate or sodium hydroxide to aid dissolution.

  • Addition of Reducing Agent: Heat the solution gently (e.g., 50-60 °C). Add sodium dithionite (typically 3-4 eq) portion-wise over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at a slightly elevated temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed for further purification.

Characterization of Indole-2-carboxylic Acid

The synthesized indole-2-carboxylic acid should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the indole ring protons and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

    • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the carboxylic acid group.

    • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) before use.

  • Reactions involving hydrogen gas (catalytic hydrogenation) require specialized equipment and procedures to mitigate the risk of fire or explosion.

  • Exothermic reactions should be controlled by slow addition of reagents and/or external cooling.

These application notes and protocols provide a comprehensive guide for the synthesis of indole-2-carboxylic acid from this compound using various reductive cyclization methods. Researchers can adapt and optimize these procedures to suit their specific laboratory conditions and research objectives.

References

using 2-Nitrophenylpyruvic acid as a substrate for alanine aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analysis of Alanine Aminotransferase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alanine aminotransferase (ALT), formerly known as serum glutamic-pyruvic transaminase (SGPT), is a pivotal enzyme in amino acid metabolism.[1][2] It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing L-glutamate and pyruvate.[2][3] Predominantly found in the liver, ALT is a sensitive biomarker for hepatocellular injury and is routinely measured in clinical diagnostics and drug development to assess liver function and toxicity.[1][4]

This document provides detailed application notes and protocols for the enzymatic assay of alanine aminotransferase. While the query specified the use of 2-Nitrophenylpyruvic acid as a substrate, extensive literature review indicates that this is not a standard or documented substrate for ALT assays. The established and validated methods for determining ALT activity rely on the enzymatic reaction between L-alanine and α-ketoglutarate. Therefore, the following sections will detail the principles and protocols for these standard assays.

Principle of Standard Alanine Aminotransferase (ALT) Assays

The quantification of ALT activity is typically achieved through two main types of assays:

  • Coupled Enzymatic (Kinetic) Assay: This is the most common method. The pyruvate produced from the ALT-catalyzed reaction is used as a substrate in a subsequent reaction catalyzed by lactate dehydrogenase (LDH). In this second reaction, LDH catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the ALT activity in the sample.[3][5][6]

  • Colorimetric Assay: In this method, the pyruvate generated by ALT reacts with a chromogenic agent, such as 2,4-dinitrophenylhydrazine (DNPH).[7][8] The resulting pyruvate-DNPH derivative forms a colored compound (phenylhydrazone) under alkaline conditions, which can be measured spectrophotometrically (typically around 505-570 nm).[1][7] The intensity of the color is proportional to the amount of pyruvate produced and thus to the ALT activity.

Signaling Pathway and Metabolic Context

Alanine aminotransferase plays a crucial role in the glucose-alanine cycle, a key metabolic pathway that links the liver and skeletal muscle. During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino acids are transaminated to produce alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, ALT converts alanine back to pyruvate, which can then be used for gluconeogenesis to produce glucose. The glucose is subsequently released into the blood for use by tissues, including the muscle, thus completing the cycle.

Glucose-Alanine Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Alanine_B Alanine Alanine_M->Alanine_B Transport Amino_Acids Amino Acids Glutamate_M Glutamate Amino_Acids->Glutamate_M aKG_M α-Ketoglutarate Pyruvate_MGlutamate_M Pyruvate_MGlutamate_M Alanine_MaKG_M Alanine_MaKG_M Pyruvate_MGlutamate_M->Alanine_MaKG_M ALT Alanine_L Alanine Alanine_B->Alanine_L Transport Glucose_B Glucose Glucose_B->Glucose_M Transport Pyruvate_L Pyruvate Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_B Transport Glutamate_L Glutamate aKG_L α-Ketoglutarate Alanine_LaKG_L Alanine_LaKG_L Pyruvate_LGlutamate_L Pyruvate_LGlutamate_L Alanine_LaKG_L->Pyruvate_LGlutamate_L ALT

Caption: The Glucose-Alanine Cycle illustrating the role of ALT.

Quantitative Data Presentation

The kinetic parameters of alanine aminotransferase can vary depending on the source of the enzyme and the assay conditions. The following table summarizes typical kinetic constants for the forward and reverse reactions catalyzed by ALT.

Enzyme SourceSubstrateKm (mM)Vmax (mM/min)Reference
HumanL-Alanine10.120.48[3]
Humanα-Ketoglutarate--
HumanL-Glutamate3.220.22[3]
HumanPyruvate--

Note: '-' indicates data not specified in the cited source under comparable conditions.

Experimental Protocols

Protocol 1: Coupled Enzymatic (Kinetic) Assay for ALT Activity

This protocol is based on the principle of monitoring NADH oxidation at 340 nm.

Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent microplates

  • ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Alanine solution (200 mM)

  • α-Ketoglutarate solution (10 mM)

  • NADH solution (0.25 mM)

  • Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

  • Sample containing ALT (e.g., serum, plasma, tissue homogenate)

  • Purified water

Experimental Workflow:

Coupled Enzymatic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reagent_Mix Prepare Master Mix: ALT Assay Buffer L-Alanine NADH LDH Add_Master_Mix Add Master Mix Reagent_Mix->Add_Master_Mix Sample_Prep Prepare Sample: (e.g., serum, diluted if necessary) Add_Sample Add Sample to well/cuvette Sample_Prep->Add_Sample Incubate Incubate briefly (e.g., 1 min at 37°C) Add_Master_Mix->Incubate Initiate Initiate reaction by adding α-Ketoglutarate Incubate->Initiate Measure_Abs Immediately measure absorbance at 340 nm (kinetic read for 5-10 min) Initiate->Measure_Abs Calculate Calculate rate of NADH decrease (ΔAbs/min) Measure_Abs->Calculate

Caption: Workflow for the coupled enzymatic ALT assay.

Procedure:

  • Prepare a Master Reaction Mix: For each reaction, prepare a master mix containing:

    • 80 µL ALT Assay Buffer

    • 10 µL L-Alanine solution

    • 5 µL NADH solution

    • 2 µL LDH solution

  • Sample Addition: Add 10-20 µL of the sample to a cuvette or well of a microplate.

  • Add Master Mix: Add 97 µL of the Master Reaction Mix to the sample. Mix gently and incubate for 1-2 minutes at 37°C to allow for the consumption of any endogenous pyruvate in the sample.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the α-Ketoglutarate solution.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C. Record the absorbance every minute for 5-10 minutes.

  • Calculate ALT Activity: Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the curve. The ALT activity can be calculated using the following formula:

    Activity (U/L) = (ΔA340/min x Total Reaction Volume (mL)) / (Molar Extinction Coefficient of NADH x Sample Volume (mL) x Light Path (cm))

    The molar extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1.

Protocol 2: Colorimetric Assay for ALT Activity

This protocol is based on the reaction of pyruvate with 2,4-dinitrophenylhydrazine (DNPH).[7]

Materials:

  • Microplate reader capable of measuring absorbance at 505-570 nm

  • 96-well microplate

  • ALT Substrate Solution (containing L-alanine and α-ketoglutarate in a buffered solution, pH 7.4)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • NaOH solution (e.g., 0.4 M)

  • Sample containing ALT

  • Pyruvate standards for standard curve

Experimental Workflow:

Colorimetric Assay Workflow cluster_reaction Enzymatic Reaction cluster_color_dev Color Development cluster_measurement Measurement Add_Substrate Add ALT Substrate Solution to wells Add_Sample Add Sample Add_Substrate->Add_Sample Incubate_37 Incubate at 37°C (e.g., 30 min) Add_Sample->Incubate_37 Add_DNPH Add DNPH solution to stop reaction and initiate color development Incubate_37->Add_DNPH Incubate_RT Incubate at room temperature (e.g., 20 min) Add_DNPH->Incubate_RT Add_NaOH Add NaOH solution Incubate_RT->Add_NaOH Measure_Abs_505 Measure absorbance at 505 nm Add_NaOH->Measure_Abs_505 Calculate_Activity Calculate ALT activity based on standard curve Measure_Abs_505->Calculate_Activity Standard_Curve Generate Pyruvate Standard Curve Standard_Curve->Calculate_Activity

Caption: Workflow for the colorimetric ALT assay.

Procedure:

  • Prepare Pyruvate Standards: Prepare a series of pyruvate standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the assay buffer.

  • Reaction Setup:

    • Add 50 µL of the ALT Substrate Solution to each well of a 96-well plate.

    • Add 10 µL of the sample or pyruvate standard to the respective wells.

  • Enzymatic Reaction: Mix gently and incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the DNPH solution to each well to stop the reaction.

    • Incubate at room temperature for 20 minutes.

    • Add 250 µL of 0.4 M NaOH solution to each well and mix.

  • Measure Absorbance: Measure the absorbance at 505 nm using a microplate reader.

  • Calculate ALT Activity:

    • Subtract the absorbance of the blank (0 mM pyruvate standard) from all readings.

    • Plot the absorbance of the pyruvate standards versus their concentration to generate a standard curve.

    • Determine the concentration of pyruvate produced in the samples from the standard curve.

    • Calculate ALT activity based on the amount of pyruvate generated per unit of time.

Discussion on this compound

As previously mentioned, the use of this compound as a direct substrate for alanine aminotransferase is not described in the reviewed scientific literature. ALT exhibits a high degree of substrate specificity for L-alanine and α-ketoglutarate.[9] It is possible that the structural differences between α-ketoglutarate and this compound, particularly the presence of the nitro-substituted phenyl ring, may hinder its binding to the active site of ALT or prevent the transamination reaction from occurring efficiently.

Interestingly, assays for a related enzyme, aspartate aminotransferase (AST), sometimes utilize a reaction where the product, oxaloacetate, is chemically converted to pyruvate, which then reacts with 2,4-dinitrophenylhydrazine.[10] This highlights a chemical derivatization step to produce a common analyte. However, this is different from using a substituted pyruvic acid as a direct enzymatic substrate.

For researchers specifically interested in alternative substrates or developing novel assays, a thorough investigation of the substrate specificity of ALT would be required, including kinetic studies to determine if this compound can act as a substrate and, if so, with what efficiency compared to the natural substrate.

Conclusion

The standard and well-validated methods for assaying alanine aminotransferase activity involve the enzymatic reaction between L-alanine and α-ketoglutarate, with subsequent detection of the product, pyruvate. The coupled enzymatic (kinetic) assay and the colorimetric assay are the most widely used methods in research and clinical settings. These protocols provide reliable and reproducible measurements of ALT activity, which is crucial for assessing liver health and in the development of new therapeutics. While the use of this compound as a substrate is not established, the provided standard protocols offer robust alternatives for the accurate determination of ALT activity.

References

Application Notes and Protocols for a Continuous Spectrophotometric Assay Using 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes describe a continuous spectrophotometric assay for the determination of kynurenine aminotransferase (KAT) activity using 2-Nitrophenylpyruvic acid (NPP) as a substrate. Kynurenine aminotransferases are a group of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transamination of L-kynurenine to kynurenic acid, a key neuroactive metabolite in the tryptophan metabolism pathway.[1] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making KAT a significant target for drug discovery.[2]

This assay provides a simple and continuous method to monitor KAT activity by measuring the change in absorbance resulting from the enzymatic conversion of NPP to 2-nitro-L-phenylalanine. The assay is suitable for high-throughput screening (HTS) of potential KAT inhibitors and for detailed kinetic characterization of the enzyme.

Principle of the Assay

The assay is based on the transamination reaction catalyzed by kynurenine aminotransferase (KAT). In this reaction, the amino group from an amino donor (e.g., L-glutamate) is transferred to the keto acid substrate, this compound (NPP), resulting in the formation of the corresponding amino acid, 2-nitro-L-phenylalanine, and a keto acid product from the amino donor (e.g., α-ketoglutarate).

The reaction can be monitored continuously by observing the change in absorbance at a specific wavelength where the substrate (NPP) and the product (2-nitro-L-phenylalanine) have different molar extinction coefficients. The nitro-aromatic nature of both compounds suggests that a suitable wavelength for monitoring this change will likely be in the UV range, potentially around 340 nm, a common wavelength for spectrophotometric enzyme assays.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biochemical pathway and the general workflow for the continuous spectrophotometric assay.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Kynurenic_Acid Kynurenic Acid KAT->Kynurenic_Acid

Caption: The Kynurenine Pathway, highlighting the role of Kynurenine Aminotransferase (KAT).

Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (NPP), Amino Donor, and Enzyme Solution Plate Pipette Reagents into Microplate Reagents->Plate Incubate Incubate at Assay Temperature Plate->Incubate Read Measure Absorbance Change Continuously in a Spectrophotometer Incubate->Read Calculate Calculate Initial Reaction Velocity Read->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) or Inhibitor Potency (IC50, Ki) Calculate->Kinetics Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P -> E+P I Inhibitor (I) EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) ES2->E2 -S P2 Product (P) ES2->P2 -> E+P ESI2 ESI Complex ES2->ESI2 +I I2 Inhibitor (I) EI2->E2 -I ESI2->ES2 -I

References

Application of 2-Nitrophenylpyruvic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid (2-NPPA) is a versatile chemical intermediate that holds significant potential in the field of medicinal chemistry. While direct therapeutic applications of 2-NPPA are not extensively documented, its derivatives have emerged as promising candidates for the development of novel therapeutic agents, particularly in the realms of antibacterial and anticancer research. The presence of the nitro group, a strong electron-withdrawing moiety, is crucial for the biological activity of many of its derivatives, often acting as a pharmacophore that can be bioreductively activated. This document provides a comprehensive overview of the applications of 2-NPPA in medicinal chemistry, focusing on the synthesis of its biologically active derivatives, their quantitative biological data, and detailed experimental protocols for their evaluation.

Synthetic Applications

This compound serves as a key building block for the synthesis of a variety of heterocyclic and substituted aromatic compounds with potential medicinal applications.

Synthesis of N-(o-nitrophenyl)cycloamino-2-carboxylic Acids

One notable application of 2-nitrophenyl derivatives is in the synthesis of N-(o-nitrophenyl)cycloamino-2-carboxylic acids. These compounds have demonstrated significant antibacterial activity. The general synthetic approach involves the condensation reaction of a substituted o-halogenonitrobenzene with an amino acid, such as L-proline or D,L-pipecolinic acid, under basic conditions.

Synthesis of Nitrophenyl-Containing Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are another class of compounds whose synthesis can utilize nitrophenyl precursors. The Claisen-Schmidt condensation is a common method for synthesizing these derivatives, reacting a substituted acetophenone with a substituted benzaldehyde, such as 2-nitrobenzaldehyde.

Biological Activities of this compound Derivatives

Derivatives of 2-NPPA have been investigated for a range of biological activities, with the most prominent being antibacterial and anticancer effects.

Antibacterial Activity

Several studies have highlighted the potential of N-(2-nitrophenyl)cycloamino-2-carboxylic acids as antibacterial agents. These compounds have shown activity against a panel of both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for many nitroaromatic antibacterial agents involves the reductive bioactivation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can damage bacterial DNA and other essential macromolecules, leading to cell death.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-nitrophenyl)cycloamino-2-carboxylic acid Derivatives

CompoundTest OrganismMIC (µg/mL)
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (3a)Enterobacter cloacae15.6
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (3a)Enterococcus faecalis15.6
N-(4-Cyano-2-nitrophenyl)-L-proline (3c)Enterococcus faecalis15.6
N-(2-nitrophenyl)piperidine-2-carboxylic acid (3g)Proteus mirabilis15.6
Streptomycin (Standard)Enterobacter cloacae>15.6
Nalidixic acid (Standard)Enterococcus faecalis>15.6
Nalidixic acid (Standard)Proteus mirabilis>15.6

Source: Data compiled from studies on substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acids.

Anticancer Activity

Derivatives containing the 2-nitrophenyl group have also been evaluated for their anticancer properties. The mechanism of action for some of these compounds is believed to be related to their ability to act as alkylating agents, leading to DNA damage in cancer cells. Furthermore, induction of apoptosis is another key mechanism by which these compounds exert their cytotoxic effects.

Table 2: In Vitro Cytotoxicity (IC50) of a 2-Nitrophenyl Derivative

CompoundCancer Cell LineIC50 (µM)
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 3)HEGP2 (Liver Cancer)0.09
Doxorubicin (Standard)HEGP2 (Liver Cancer)0.44

Source: Data from a study on Nitrophenyl-Group-Containing Heterocycles.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6][7][8][9][10]

Materials:

  • Test compound (e.g., N-(2-nitrophenyl)cycloamino-2-carboxylic acid derivative)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14]

Materials:

  • Test compound (e.g., 2-nitrophenyl derivative)

  • Cancer cell line (e.g., HEGP2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Mechanism of Antibacterial Action

The antibacterial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the bacterial cell. This process leads to the formation of cytotoxic reactive nitrogen species.

G cluster_0 Bacterial Cell Nitroaromatic Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic->Nitroreductase Reduction ReactiveNitrogenSpecies Reactive Nitrogen Species (RNS) Nitroreductase->ReactiveNitrogenSpecies Generates DNA_Damage DNA Damage & Macromolecule Damage ReactiveNitrogenSpecies->DNA_Damage Causes CellDeath Bacterial Cell Death DNA_Damage->CellDeath Leads to

Caption: Proposed bioreductive activation of nitroaromatic antibacterial agents.

General Apoptotic Pathway in Cancer Cells

Many anticancer agents, including derivatives of this compound, can induce programmed cell death, or apoptosis, in cancer cells. This is a complex signaling cascade involving various cellular components.

G AnticancerAgent Anticancer Agent (e.g., 2-NPPA derivative) CellularStress Cellular Stress (e.g., DNA Damage) AnticancerAgent->CellularStress Induces Mitochondria Mitochondria CellularStress->Mitochondria Signals to CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Triggers Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis Executes

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of valuable heterocyclic compounds, specifically indoles and quinolines, utilizing 2-nitrophenylpyruvic acid and its derivatives as key starting materials. The described methods are essential for the construction of core scaffolds relevant to medicinal chemistry and drug development.

Synthesis of Indole-2-Carboxylic Acids via Reductive Cyclization

The intramolecular reductive cyclization of this compound and its derivatives is a direct and efficient method for the preparation of indole-2-carboxylic acids. This transformation is a key step in the Reissert indole synthesis, a classical method for constructing the indole ring system.[1][2][3][4][5]

Signaling Pathway and Logic

The fundamental principle of this synthesis involves the reduction of the nitro group in the ortho position to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent pyruvic acid moiety to form the indole ring.

reissert_indole cluster_prep Preparation of Precursor cluster_cyclization Reductive Cyclization start 2-Nitrotoluene intermediate Ethyl 2-nitrophenylpyruvate start->intermediate Base (e.g., EtO⁻) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate hydrolysis Acid/Base Hydrolysis intermediate->hydrolysis NPP This compound hydrolysis->NPP reduction Reduction of Nitro Group NPP->reduction Reducing Agent (e.g., Na₂S₂O₄, Zn/HOAc) amino_intermediate 2-Aminophenylpyruvic Acid (unstable) reduction->amino_intermediate cyclization Intramolecular Condensation amino_intermediate->cyclization indole Indole-2-carboxylic Acid cyclization->indole doebner_reaction aniline Aniline step1 Formation of Enamine/ Schiff Base Intermediate aniline->step1 pyruvic_acid Pyruvic Acid pyruvic_acid->step1 nitrobenzaldehyde 2-Nitrobenzaldehyde step2 Reaction with Aldehyde nitrobenzaldehyde->step2 step1->step2 step3 Cyclization and Oxidation step2->step3 product 2-(2-Nitrophenyl)quinoline- 4-carboxylic Acid step3->product final_products Substituted Quinolines product->final_products Further Functionalization (e.g., reduction, amidation)

References

Application Notes and Protocols: 2-Nitrophenylpyruvic Acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid and its derivatives are highly valuable and versatile building blocks in synthetic organic chemistry, particularly for the construction of complex heterocyclic molecules of significant interest to the pharmaceutical and life sciences industries. The presence of the nitro group, a key functional handle, allows for strategic reductive cyclization reactions, leading to the formation of diverse ring systems. This document provides detailed application notes and experimental protocols for the synthesis of indole and quinoxaline derivatives, showcasing the utility of this compound in generating molecular complexity. Furthermore, it explores the biological relevance of the synthesized molecules by illustrating their interaction with key signaling pathways.

Applications of this compound in Complex Molecule Synthesis

This compound serves as a crucial precursor for a variety of heterocyclic scaffolds, most notably indoles and quinoxalines.

  • Indole Synthesis (Reissert Indole Synthesis): The classical Reissert indole synthesis utilizes the condensation of an ortho-nitrotoluene with diethyl oxalate to generate an ethyl o-nitrophenylpyruvate intermediate.[1][2] This intermediate, which is a derivative of this compound, undergoes reductive cyclization to form the indole ring system. This methodology provides a reliable route to variously substituted indole-2-carboxylic acids, which are precursors to a wide range of biologically active molecules.

  • Quinoxaline Synthesis: Derivatives of this compound can be condensed with ortho-phenylenediamines to afford 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones. Subsequent reduction of the nitro group can lead to further intramolecular cyclization and rearrangement reactions, yielding complex fused heterocyclic systems.

The indole and quinoxaline cores are prevalent in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. Molecules synthesized from this compound derivatives have shown potential as:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators: Indole-2-carboxylic acid derivatives have been identified as potential modulators of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism.

  • HIV-1 Integrase Inhibitors: The indole scaffold is a key feature in several inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: These enzymes are implicated in cancer immune evasion, and indole-containing molecules have been investigated as potential inhibitors.

Data Presentation

Table 1: Summary of a Representative Reissert Indole Synthesis

StepReactionStarting MaterialsKey ReagentsProductYield (%)
1Condensationo-Nitrotoluene, Diethyl oxalatePotassium ethoxide, EthanolEthyl o-nitrophenylpyruvate65-75
2Reductive CyclizationEthyl o-nitrophenylpyruvateZinc dust, Acetic acidIndole-2-carboxylic acid80-90

Table 2: Spectroscopic Data for Indole-2-carboxylic acid

TechniqueKey Data
Infrared (IR) Broad peak around 3300-2500 cm⁻¹ (O-H and N-H stretching), ~1680 cm⁻¹ (C=O stretching)
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), N-H proton (broad singlet, δ ~11.0-12.0 ppm), Carboxylic acid proton (broad singlet, δ >12.0 ppm)
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₉H₇NO₂)

Table 3: Summary of a Representative Quinoxaline Synthesis

StepReactionStarting MaterialsProductYield (%)
1Condensation5-(2-Nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one, o-Phenylenediamine3-(2-Nitrobenzyl)quinoxalin-2(1H)-one~80

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxylic Acid via Reissert Indole Synthesis

This protocol is divided into two main steps: the synthesis of ethyl o-nitrophenylpyruvate and its subsequent reductive cyclization.

Step 1: Synthesis of Ethyl o-nitrophenylpyruvate

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Absolute ethanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath and add a solution of diethyl oxalate (1.1 equivalents) in absolute ethanol dropwise with stirring.

  • To the resulting slurry, add a solution of o-nitrotoluene (1.0 equivalent) in a mixture of absolute ethanol and anhydrous diethyl ether dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid to a pH of ~2.

  • The crude ethyl o-nitrophenylpyruvate will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl o-nitrophenylpyruvate.

Expected Yield: 65-75%

Step 2: Reductive Cyclization to Indole-2-carboxylic Acid

Materials:

  • Ethyl o-nitrophenylpyruvate

  • Zinc dust (activated)

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend ethyl o-nitrophenylpyruvate (1.0 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • To the refluxing solution, add activated zinc dust (3.0-4.0 equivalents) portion-wise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until the yellow color of the starting material has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc and other insoluble materials.

  • Pour the filtrate into a large volume of cold water, which will cause the precipitation of indole-2-carboxylic acid as a white or off-white solid.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

Expected Yield: 80-90%

Protocol 2: Synthesis of 3-(2-Nitrobenzyl)quinoxalin-2(1H)-one

This protocol describes the synthesis from a derivative of this compound.

Materials:

  • 5-(2-Nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-(2-nitrobenzyl)quinoxalin-2(1H)-one.

Expected Yield: Approximately 80%

Visualizations

Signaling Pathways and Experimental Workflows

reissert_indole_synthesis o_nitrotoluene o-Nitrotoluene condensation Condensation o_nitrotoluene->condensation diethyl_oxalate Diethyl oxalate diethyl_oxalate->condensation ethyl_pyruvate Ethyl o-nitrophenylpyruvate condensation->ethyl_pyruvate Potassium ethoxide reductive_cyclization Reductive Cyclization ethyl_pyruvate->reductive_cyclization indole_acid Indole-2-carboxylic acid reductive_cyclization->indole_acid Zn, Acetic Acid

Caption: Workflow for the Reissert Indole Synthesis.

quinoxaline_synthesis start_material 5-(2-Nitrobenzyliden)-2,2-dimethyl- 1,3-oxazolidin-4-one condensation Condensation start_material->condensation o_phenylenediamine o-Phenylenediamine o_phenylenediamine->condensation quinoxaline 3-(2-Nitrobenzyl)quinoxalin-2(1H)-one condensation->quinoxaline Ethanol, Reflux

Caption: Synthesis of a Quinoxaline Derivative.

ppar_gamma_pathway ligand Indole-2-carboxylic Acid Derivative (Ligand) ppar PPARγ ligand->ppar Binds to heterodimer PPARγ-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription effects Metabolic Regulation (Glucose & Lipid Metabolism) transcription->effects

Caption: PPARγ Signaling Pathway Activation.

hiv_integrase_inhibition viral_dna Viral DNA processing 3'-Processing viral_dna->processing integrase HIV-1 Integrase integrase->processing strand_transfer Strand Transfer integrase->strand_transfer no_integration Integration Blocked integrase->no_integration inhibitor Indole-based Inhibitor inhibitor->integrase Binds to Active Site processing->strand_transfer integration Integration into Host Genome strand_transfer->integration strand_transfer->no_integration Inhibited ido1_tdo_pathway tryptophan Tryptophan ido1_tdo IDO1 / TDO tryptophan->ido1_tdo Substrate kynurenine Kynurenine ido1_tdo->kynurenine Catalyzes t_cell_activation T-Cell Activation ido1_tdo->t_cell_activation Inhibition allows inhibitor Indole-based Inhibitor inhibitor->ido1_tdo Inhibits immune_suppression Immune Suppression kynurenine->immune_suppression Promotes

References

Application Note: Experimental Setups for Monitoring Reactions with 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrophenylpyruvic acid (2-NPPA) is a keto acid containing a nitro group, making it a valuable substrate and intermediate in various chemical and biochemical reactions.[1][2] Its structural features allow for diverse reactivity, including oxidation, condensation, and enzymatic conversion.[3][4] Accurate monitoring of reactions involving 2-NPPA is crucial for understanding reaction kinetics, optimizing process conditions, and screening for enzyme inhibitors or catalysts. This document provides detailed protocols for two robust analytical methods for monitoring these reactions: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC) assay.

Principle of Monitoring

The choice of monitoring technique depends on the specific reaction and the desired data.

  • Spectrophotometry: This method is ideal for continuous, real-time monitoring of reactions that involve a change in light absorbance. Many reactions involving nitrophenyl compounds result in the formation of a colored product, such as a nitrophenolate ion, which strongly absorbs light at a specific wavelength (e.g., ~400 nm).[5] The rate of product formation can be directly measured by tracking the increase in absorbance over time. This method is high-throughput and suitable for enzyme kinetic studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can quantify the concentration of multiple components in a mixture over time.[6] It is particularly useful for reactions that do not produce a significant color change or when multiple products are formed. By taking samples at various time points, quenching the reaction, and analyzing the composition, one can accurately determine the rate of substrate consumption and product formation.[7] This method offers high specificity and is excellent for method development and validation.[8]

Method 1: Continuous Spectrophotometric Assay

This protocol describes a general method for monitoring the enzymatic conversion of 2-NPPA that results in a chromogenic product.

Experimental Protocol

1. Materials and Reagents:

  • This compound (2-NPPA), 99% purity[1]

  • Enzyme of interest (e.g., a hypothetical 2-NPPA oxidase/decarboxylase)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with kinetic reading capabilities

2. Procedure:

  • Prepare a 100 mM stock solution of 2-NPPA by dissolving 20.92 mg of 2-NPPA (MW: 209.16 g/mol ) in 1 mL of DMSO.[1] Store at -20°C.

  • Prepare working solutions of 2-NPPA by diluting the stock solution in the Assay Buffer to the desired concentrations (e.g., for determining Michaelis-Menten kinetics, a range from 0.1 mM to 10 mM might be appropriate).

  • Prepare the enzyme solution by diluting the enzyme stock to the desired final concentration in cold Assay Buffer. Keep the enzyme on ice.

  • Set up the reaction mixture in a 96-well plate. For a final volume of 200 µL:

    • Add 180 µL of the 2-NPPA working solution to each well.

    • Include a "no enzyme" control for each substrate concentration to measure any non-enzymatic substrate degradation.

  • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes in the microplate reader.

  • Initiate the reaction by adding 20 µL of the enzyme solution to each well. Mix quickly and thoroughly.

  • Monitor the reaction by measuring the absorbance at 405 nm every 30 seconds for 10-20 minutes. The formation of many nitrophenolate-type products can be observed around this wavelength.[5]

3. Data Analysis:

  • Plot absorbance versus time for each reaction.

  • Identify the initial linear portion of the curve.

  • Calculate the initial reaction velocity (v₀) from the slope of this linear portion (ΔAbs/min).

  • Convert the velocity from ΔAbs/min to µmol/min using the Beer-Lambert law (v₀ = slope / εL), where ε is the molar extinction coefficient of the product (in M⁻¹cm⁻¹) and L is the path length (in cm).

  • For enzyme kinetic analysis, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[9][10]

Workflow Diagram: Spectrophotometric Assay

G prep Prepare Reagents (2-NPPA Stock, Buffer, Enzyme) setup Set Up Reaction in 96-Well Plate (180 µL Substrate Solution) prep->setup equil Equilibrate Plate (e.g., 37°C for 5 min) setup->equil init Initiate Reaction (Add 20 µL Enzyme) equil->init monitor Monitor Absorbance (405 nm) (Kinetic Mode) init->monitor analyze Calculate Initial Velocity (v₀) (ΔAbs / time) monitor->analyze kinetics Determine Kinetic Parameters (Kₘ, Vₘₐₓ) analyze->kinetics

Caption: Workflow for the continuous spectrophotometric enzyme assay.

Method 2: Discontinuous HPLC Assay

This protocol is suitable for monitoring reactions where spectrophotometry is not viable or for complex reactions requiring separation of components.

Experimental Protocol

1. Materials and Reagents:

  • All reagents from Method 1.

  • Quenching Solution: 1 M Hydrochloric Acid (HCl) or 10% Trifluoroacetic acid (TFA).

  • HPLC system with UV detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.[11]

  • 0.45 µm syringe filters.

2. Procedure:

  • Prepare stock solutions of 2-NPPA and enzyme as described in Method 1.

  • Set up the reaction in a larger volume (e.g., 1 mL) in a microcentrifuge tube. Maintain at a constant temperature.

  • Initiate the reaction by adding the enzyme.

  • Take time-point samples: At specified intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a tube containing an equal volume (100 µL) of Quenching Solution. This stops the enzymatic activity.

  • Prepare samples for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Analyze by HPLC: Inject the samples onto the HPLC system. Monitor the elution of 2-NPPA and its product(s) by UV detection (e.g., at 220 nm or 254 nm).[7][8]

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 50 mm, 1.8 µm[7]

  • Mobile Phase: Gradient elution. Start with 95% A / 5% B, ramp to 5% A / 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm[7]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Generate a standard curve for both 2-NPPA and the purified product to correlate peak area with concentration.

  • For each time point, determine the concentration of 2-NPPA remaining and the product formed.

  • Plot concentration versus time. The initial reaction velocity can be determined from the initial slope of the product formation curve or the substrate depletion curve.

Workflow Diagram: HPLC Assay

G prep Prepare Reagents & Initiate Reaction sampling Withdraw Aliquots at Timed Intervals prep->sampling quench Quench Reaction (e.g., add 1M HCl) sampling->quench filter Filter Sample into HPLC Vial quench->filter hplc Analyze by HPLC-UV filter->hplc quantify Quantify Reactant/Product (Using Standard Curve) hplc->quantify kinetics Plot Concentration vs. Time (Determine Rate) quantify->kinetics

Caption: Workflow for the discontinuous HPLC-based kinetics assay.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Example Enzyme Kinetic Parameters with 2-NPPA

ParameterValueUnitMethod Used
Kₘ (Michaelis Constant)150µMSpectrophotometry
Vₘₐₓ (Maximum Velocity)50µmol/min/mgSpectrophotometry
k꜀ₐₜ (Catalytic Constant)25s⁻¹Spectrophotometry
k꜀ₐₜ/Kₘ (Catalytic Efficiency)1.67 x 10⁵M⁻¹s⁻¹Spectrophotometry

Table 2: Comparison of Monitoring Methods

FeatureSpectrophotometric AssayHPLC Assay
Principle Absorbance ChangeChromatographic Separation
Monitoring Continuous, real-timeDiscontinuous, endpoint
Throughput High (96/384-well plates)Low to Medium
Sensitivity Moderate to HighHigh to Very High[12]
Specificity Lower (interference possible)High (separates components)
Requirement Chromogenic product requiredNo color change needed[11]
Application High-throughput screening, steady-state kineticsComplex mixtures, mechanism studies, validation[7][8]

Logical Relationship Diagram

G sub Substrate (2-NPPA) enz Enzyme sub->enz Binds hplc HPLC Signal sub->hplc Decreasing Peak Area prod Product(s) enz->prod Catalyzes prod->hplc Increasing Peak Area spec Spectrophotometer Signal prod->spec Increasing Absorbance rate Reaction Rate hplc->rate spec->rate

Caption: Relationship between reaction components and analytical signals.

References

Application Notes and Protocols for the Quantification of 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid (2-NPPA) is a keto-acid that serves as a significant intermediate in various chemical syntheses. Its accurate quantification is crucial for process monitoring, quality control, and in understanding its potential biological roles. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.001 - 0.05 ng/mL~0.4 mg/L[1]
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL0.003 - 0.1 ng/mL~1.0 mg/L
**Linearity (R²) **> 0.999> 0.999> 0.995
Typical Range 0.5 - 100 µg/mL0.01 - 100 ng/mL1 - 50 mg/L
Recovery 95 - 105%90 - 110%97 - 103%
Precision (%RSD) < 5%< 10%< 3%

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of 2-NPPA. The method separates the analyte based on its polarity, and the nitro group provides a strong chromophore for UV detection.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.[2] For Mass Spectrometry compatibility, formic acid should be used; otherwise, phosphoric acid can be utilized.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-NPPA analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase, ensuring the final concentration falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Generate a calibration curve by plotting the peak area of 2-NPPA against the corresponding concentration.

  • Determine the concentration of 2-NPPA in the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Standard Prepare 2-NPPA Stock Solution Prep_Cal Create Calibration Standards Prep_Standard->Prep_Cal Filter Filter all solutions (0.45 µm) Prep_Cal->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Determine Sample Concentration Detect->Quantify Cal_Curve->Quantify

HPLC-UV workflow for 2-NPPA quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of 2-NPPA, especially in complex matrices. The method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: The precursor ion for 2-NPPA ([M-H]⁻) would be m/z 208. The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

3. Sample Preparation:

  • Prepare stock and calibration standards of 2-NPPA in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • Dilute the final extract to ensure the concentration is within the linear range of the assay.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

4. Quantification:

  • Develop an acquisition method using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 2-NPPA.

  • Analyze the calibration standards to establish a calibration curve.

  • Analyze the prepared samples and quantify 2-NPPA based on the peak area of the specific MRM transition.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Prep_Stock Prepare 2-NPPA Stock Solution Prep_Cal Create Calibration Standards Prep_Stock->Prep_Cal Filter Filter all solutions (0.22 µm) Prep_Cal->Filter Sample_Extract Sample Extraction (SPE/LLE) Sample_Extract->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify 2-NPPA in Sample Detect->Quantify Cal_Curve->Quantify

LC-MS/MS workflow for 2-NPPA quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of 2-NPPA in relatively simple matrices where interfering substances are minimal.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • This compound analytical standard

  • Volumetric flasks and pipettes

2. Method Development:

  • Dissolve a known concentration of 2-NPPA in the chosen solvent.

  • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for nitrophenols is typically in the range of 317-400 nm depending on the pH.[3][4]

3. Sample Preparation:

  • Prepare a stock solution of 2-NPPA in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution. The concentration range should be chosen to ensure absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Prepare unknown samples by dissolving them in the same solvent, diluting as necessary.

4. Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the unknown samples.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Calculate the concentration of 2-NPPA in the samples from the calibration curve.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Det_lambda Determine λmax Prep_Stock Prepare 2-NPPA Stock Solution Det_lambda->Prep_Stock Prep_Cal Create Calibration Standards Prep_Stock->Prep_Cal Measure_Std Measure Absorbance of Standards Prep_Cal->Measure_Std Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Samples Prep_Sample->Measure_Sample Blank Blank with Solvent Blank->Measure_Std Blank->Measure_Sample Cal_Curve Construct Calibration Curve Measure_Std->Cal_Curve Calculate Calculate Sample Concentration Measure_Sample->Calculate Cal_Curve->Calculate

UV-Vis spectrophotometry workflow for 2-NPPA.

Disclaimer

The provided protocols and performance data are intended as a guide. Method optimization and validation are essential for achieving accurate and reliable results in your specific laboratory environment and for your particular sample matrix.

References

Application Notes and Protocols for the Use of 2-Nitrophenylpyruvic Acid in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Nitrophenylpyruvic acid (2-NPPA) in the investigation of metabolic pathways, with a particular focus on the kynurenine pathway of tryptophan metabolism. This document outlines the scientific context, experimental protocols, and data interpretation for using 2-NPPA and its derivatives as tools to study enzyme activity and identify potential therapeutic inhibitors.

Application Notes

Introduction to the Kynurenine Pathway and its Significance

The kynurenine pathway is the primary route for tryptophan metabolism in mammals, accounting for the degradation of over 95% of this essential amino acid. This complex pathway generates several neuroactive and immunomodulatory metabolites, making it a critical area of study in neuroscience, immunology, and oncology. Key enzymes in this pathway, such as kynurenine aminotransferases (KATs), regulate the balance of these metabolites. An imbalance in the kynurenine pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.

Role of Kynurenine Aminotransferases (KATs)

Kynurenine aminotransferases (KATs) are a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transamination of L-kynurenine to kynurenic acid (KYNA). There are four known isoforms in mammals: KAT I, KAT II, KAT III, and KAT IV. KYNA is a potent antagonist of ionotropic glutamate receptors and the α7-nicotinic acetylcholine receptor, playing a crucial neuroprotective role. However, elevated levels of KYNA have been associated with cognitive deficits in conditions like schizophrenia. Consequently, inhibitors of KAT enzymes are of significant interest as potential therapeutic agents.

This compound (2-NPPA) as a Tool for Studying KATs

While not a natural substrate, this compound (2-NPPA) serves as a valuable chemical tool for studying kynurenine aminotransferases and screening for their inhibitors. Its utility stems from its structural similarity to α-keto acids, which are the co-substrates in the transamination reaction catalyzed by KATs. More importantly, the nitrophenyl group provides a chromogenic handle that can be exploited in spectrophotometric assays.

Specifically, 2-NPPA can be used in the development of synthetic substrates for high-throughput screening (HTS) of KAT inhibitors. In a coupled-enzyme assay, the enzymatic reaction involving a kynurenine analog and 2-NPPA as an amino acceptor would produce a "nitro-kynurenic acid" analog. The distinct absorbance properties of this product, or a subsequent reaction product, can be measured to determine enzyme activity. This approach facilitates the rapid screening of large compound libraries to identify potential drug candidates that modulate KAT activity.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) Assay for Kynurenine Aminotransferase II (KAT II) Inhibitors using a 2-NPPA-based Substrate

This protocol describes a 96-well plate-based spectrophotometric assay for identifying inhibitors of human KAT II. The assay is based on the principle of a coupled reaction where the formation of a chromogenic product is dependent on KAT II activity. For the purpose of this protocol, we will consider a hypothetical synthetic substrate, "Kynurenine-N-Dinitrophenyl" (KND), which upon transamination by KAT II in the presence of an amino donor, releases a product that can be colorimetrically quantified. 2-NPPA itself can be used as the amino acceptor, leading to the formation of 2-nitro-L-phenylalanine, but for a more robust HTS assay, a synthetic substrate designed for a clear colorimetric readout is often preferred. This protocol will assume the use of L-kynurenine as the amino donor and 2-NPPA as the amino acceptor, with the product being a hypothetical chromogenic molecule for illustrative purposes.

Materials:

  • Human recombinant KAT II (e.g., from a commercial supplier)

  • L-Kynurenine sulfate salt

  • This compound (2-NPPA)

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 µM PLP.

    • Enzyme Solution: Prepare a working solution of human recombinant KAT II at a final concentration of 50 nM in Assay Buffer.

    • Substrate Solution: Prepare a stock solution of 10 mM L-Kynurenine and 10 mM 2-NPPA in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • Add 2 µL of test compound solution or DMSO (for control wells) to each well of a 96-well plate.

    • Add 48 µL of the Enzyme Solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well. The final concentrations in a 100 µL reaction volume will be: 25 nM KAT II, 5 mM L-Kynurenine, 5 mM 2-NPPA, and the desired concentration of the test compound.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 1 M HCl.

    • Measure the absorbance of the product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical IC50 Values of Test Compounds against KAT II

This table presents hypothetical data from the HTS assay described above for a set of test compounds.

Compound IDIC50 (µM)
Compound A15.2
Compound B0.8
Compound C> 100
Compound D5.6

Visualizations

Diagram 1: The Kynurenine Pathway

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: Overview of the Kynurenine Pathway of Tryptophan Metabolism.

Diagram 2: Experimental Workflow for KAT II Inhibitor Screening

HTS_Workflow Start Start: Prepare Reagents Dispense_Compounds Dispense Test Compounds/ DMSO into 96-well plate Start->Dispense_Compounds Add_Enzyme Add KAT II Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_incubation Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_incubation Add_Substrates Add L-Kynurenine & 2-NPPA Substrate Mix Pre_incubation->Add_Substrates Incubation Incubate (30 min, 37°C) Add_Substrates->Incubation Stop_Reaction Stop Reaction (add HCl) Incubation->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Data Analysis: Calculate % Inhibition and determine IC50 Read_Absorbance->Analyze_Data Logical_Relationship KAT2 KAT II Enzyme Products Kynurenic Acid Analog 2-Nitro-L-phenylalanine KAT2->Products Substrates L-Kynurenine (Amino Donor) 2-NPPA (Amino Acceptor) Substrates->KAT2 Inhibitor Test Compound (Potential Inhibitor) Inhibitor->KAT2 Inhibits

Troubleshooting & Optimization

common interfering substances in 2-Nitrophenylpyruvic acid enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common interfering substances in 2-Nitrophenylpyruvic acid (NPP) enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (NPP) enzyme assay?

A this compound (NPP) enzyme assay is a method used to measure the activity of certain enzymes. While not as common as pNPP assays, a hypothetical assay using NPP as a substrate would likely involve an enzyme that catalyzes the conversion of NPP to a colored product, 2-nitrophenol, and pyruvate. The rate of 2-nitrophenol formation, which can be measured spectrophotometrically, is proportional to the enzyme's activity. This type of assay is valuable for studying enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.

Q2: What are the most common sources of interference in NPP enzyme assays?

Interference in NPP enzyme assays can arise from several sources, broadly categorized as:

  • Optical Interference: Compounds that absorb light at or near the detection wavelength of the product (e.g., ~405 nm for nitrophenol).

  • Chemical Reactivity: Compounds that chemically react with the substrate, product, or enzyme.

  • Enzyme Inhibition/Activation: Substances that non-specifically inhibit or activate the enzyme.

  • Assay Component Instability: Degradation of the substrate or instability of the enzyme under assay conditions.

Q3: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?

Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in high-throughput screening assays due to non-specific interactions rather than specific binding to the target enzyme. Many natural product scaffolds, such as flavonoids and catechols, contain PAINS substructures. These compounds can interfere with assays through various mechanisms, including covalent modification of proteins, redox cycling, and metal chelation. Relying on initial hits from screens without confirming that they are not PAINS can lead to wasted time and resources pursuing false leads.

Troubleshooting Guides

Issue 1: High background absorbance in the absence of the enzyme.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Run the assay with each individual reagent omitted to identify the source of the high background.The background absorbance will decrease when the contaminated reagent is omitted.
Substrate Instability Incubate the substrate in the assay buffer for the duration of the assay and measure the absorbance.If the substrate is unstable, you will observe an increase in absorbance over time.
Test Compound Interference Run a control with the test compound in the assay buffer without the enzyme.If the compound absorbs at the detection wavelength, you will see high absorbance.
Issue 2: Non-reproducible or inconsistent results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).If aggregation is the cause, the inhibitory effect of the compound will be significantly reduced in the presence of the detergent.
Incomplete Reagent Thawing Ensure all frozen reagents are completely thawed and mixed well before use.Consistent and reproducible results.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for multiple reactions.Reduced variability between replicates.
Issue 3: Apparent inhibition of the enzyme that is not dose-dependent.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Redox-Active Compounds Perform the assay with and without a reducing agent (e.g., DTT). If DTT is required, test with a weaker reducing agent like glutathione.If the compound is a redox cycler, its inhibitory activity will be dependent on the presence and type of reducing agent.
Thiol-Reactive Compounds Pre-incubate the enzyme with a known thiol-containing compound (like DTT or glutathione) before adding the inhibitor.If the inhibitor is thiol-reactive, its potency will be reduced after pre-incubation with the thiol compound.
Metal Chelation If the enzyme requires a metal cofactor, perform the assay with and without the test compound in the presence of varying concentrations of the metal cofactor.If the compound is a chelator, increasing the metal cofactor concentration may overcome the inhibition.

Quantitative Data Summary

The following table summarizes common interfering substances and their typical concentrations at which interference is observed in enzymatic assays. Note that these are general guidelines, and the actual interfering concentration can vary depending on the specific enzyme and assay conditions.

Interfering Substance Class Typical Interfering Concentration Mechanism of Interference
EDTA Chelating Agent> 0.5 mMSequesters essential metal cofactors (e.g., Mg²⁺, Zn²⁺) from the enzyme.
Ascorbic Acid Reducing Agent> 0.2%Can act as a reducing agent, potentially interfering with redox-sensitive assays or generating H₂O₂.
SDS Detergent> 0.2%Can denature the enzyme, leading to loss of activity.
Sodium Azide Preservative> 0.2%Can inhibit enzymes, particularly those with metal cofactors.
NP-40 / Tween-20 Detergent> 1%Can interfere with protein-protein interactions or denature the enzyme at high concentrations.
Dithiothreitol (DTT) Reducing AgentAssay-dependentCan generate hydrogen peroxide in the presence of redox-cycling compounds, leading to false positives.

Experimental Protocols

Representative Protocol for a this compound (NPP) Enzyme Assay

This is a generalized protocol and may require optimization for your specific enzyme.

Materials:

  • This compound (NPP) substrate solution (e.g., 10 mM in a suitable buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme solution

  • Stop Solution (e.g., 2 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare fresh NPP substrate solution and allow all reagents to equilibrate to the assay temperature (e.g., 37°C).

  • Assay Setup:

    • Sample Wells: Add 50 µL of the enzyme solution to the wells.

    • Blank/Control Wells: Add 50 µL of assay buffer without the enzyme.

  • Reaction Initiation: Add 50 µL of the NPP substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).

  • Reaction Termination: Add 50 µL of Stop Solution to all wells.

  • Measurement: Measure the absorbance of each well at 405 nm.

  • Calculation: Subtract the absorbance of the blank control from the absorbance of the sample wells. The enzyme activity can be calculated using the molar extinction coefficient of 2-nitrophenol under alkaline conditions.

Protocol for Identifying Optical Interference
  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Add the compound dilutions to the wells of a 96-well plate.

  • Add the assay buffer to control wells.

  • Measure the absorbance at the detection wavelength (e.g., 405 nm).

  • Analysis: If the absorbance of the compound is significant, it will interfere with the assay. The data should be corrected by subtracting the absorbance of the compound-only control from the assay wells.

Protocol for Assessing Compound Aggregation
  • Prepare two sets of assay plates.

  • Plate 1 (No Detergent): Perform a standard concentration-response experiment for the test compound.

  • Plate 2 (With Detergent): Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer and perform an identical concentration-response experiment.

  • Analysis: Calculate the IC₅₀ values for the compound in the presence and absence of the detergent. A significant increase in the IC₅₀ value in the presence of the detergent suggests that the compound may be acting as an aggregator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NPP, Enzyme) setup_plate Set up 96-well Plate (Samples, Blanks, Controls) prep_reagents->setup_plate initiate Initiate Reaction (Add NPP Substrate) setup_plate->initiate incubate Incubate at Controlled Temperature initiate->incubate stop Stop Reaction (Add Stop Solution) incubate->stop read_abs Read Absorbance at 405 nm stop->read_abs analyze Analyze Data (Calculate Activity) read_abs->analyze

Caption: General workflow for a this compound (NPP) enzyme assay.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Solutions & Mitigations start Inconsistent or Unexpected Results check_optical Optical Interference? start->check_optical check_aggregation Compound Aggregation? start->check_aggregation check_redox Redox Activity? start->check_redox solution_optical Run Compound-only Control & Correct Data check_optical->solution_optical solution_aggregation Perform Assay with Non-ionic Detergent check_aggregation->solution_aggregation solution_redox Modify Reducing Agent (e.g., use Glutathione) check_redox->solution_redox

Caption: Troubleshooting workflow for common interferences in enzyme assays.

degradation products of 2-Nitrophenylpyruvic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation products of 2-Nitrophenylpyruvic acid (2-NPPA) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound (2-NPPA)?

A1: The stability of 2-NPPA can be influenced by several factors, including pH, temperature, and exposure to light. Like many α-keto acids and nitroaromatic compounds, 2-NPPA is susceptible to degradation under harsh experimental conditions.

Q2: What are the expected degradation pathways for 2-NPPA?

A2: While specific experimental data on the degradation of 2-NPPA is limited, potential degradation pathways can be inferred from the known behavior of structurally related compounds such as pyruvic acid, phenylpyruvic acid, and other nitroaromatic compounds. The primary anticipated degradation pathways include:

  • Decarboxylation: Particularly under thermal stress, α-keto acids can undergo decarboxylation to lose carbon dioxide (CO2).[1][2][3]

  • Oxidation: The presence of oxidizing agents or exposure to air and light can lead to the oxidation of the pyruvic acid side chain. A known oxidation product of 2-NPPA in the presence of potassium permanganate is 2-nitrobenzaldehyde.[4]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule may be susceptible to hydrolysis, although α-keto acids are generally stable.[5][6]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, a common characteristic of nitroaromatic compounds.[2]

Q3: Does 2-NPPA exist in different forms in solution?

A3: Yes, this compound can exist in equilibrium between its keto and enol tautomeric forms.[7][8] The predominant form can be influenced by the solvent and pH of the solution. A study on o-nitrophenylpyruvic acid showed that in a mixture of DMSO and CDCl3, both tautomers are present, while the crystalline form is the keto tautomer.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of 2-NPPA Samples
  • Possible Cause: Degradation of 2-NPPA due to experimental conditions.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • pH of Solvent: If using aqueous solutions, ensure the pH is near neutral. Extreme pH values can catalyze degradation.

      • Temperature: Avoid heating solutions of 2-NPPA for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time. The thermal decomposition of pyruvic acid and its esters has been observed between 110°C and 135°C.[1]

      • Light Exposure: Protect solutions from direct light, especially UV radiation. Use amber vials or work in a low-light environment.

    • Analyze Control Samples: Prepare fresh solutions of 2-NPPA and analyze them immediately to establish a baseline chromatogram. Compare this to the chromatogram of the sample that has been subjected to experimental conditions.

    • Identify Degradation Products: If unexpected peaks persist, consider techniques like LC-MS to identify the mass of the impurities, which can provide clues to their structure. Common analytical methods for identifying degradation products include HPLC-UV, LC-MS, and NMR spectroscopy.[9][10][11][12]

Issue 2: Loss of 2-NPPA Potency or Concentration Over Time
  • Possible Cause: Gradual degradation of 2-NPPA in solution.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions of 2-NPPA at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, consider freezing aliquots.

    • Solvent Choice: The choice of solvent can impact stability. For aqueous solutions, buffered systems at a slightly acidic to neutral pH may improve stability.

    • Perform a Stability Study: To quantify the degradation rate, conduct a small-scale stability study by storing the 2-NPPA solution under intended experimental conditions and analyzing aliquots at different time points.

Predicted Degradation Products and Pathways

Based on the chemistry of related molecules, the following table summarizes the potential degradation products of 2-NPPA under different stress conditions.

Stress ConditionPotential Degradation PathwayPredicted Major Degradation Product(s)
Thermal Decarboxylation2-Nitrophenylacetaldehyde, Carbon Dioxide
Oxidative Oxidation of the α-keto acid2-Nitrobenzaldehyde, 2-Nitrobenzoic Acid
Photolytic (UV/Vis) Photodecomposition/RearrangementComplex mixture, potentially including products of nitro group reduction or ring modification.
Acidic Hydrolysis Limited degradation expectedPotentially minor hydrolysis products.
Alkaline Hydrolysis Limited degradation expectedPotentially minor hydrolysis products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.

Protocol 1: Thermal Degradation Study
  • Sample Preparation: Prepare a solution of 2-NPPA in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Incubate the solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours). A solid-state thermal degradation study can also be performed by heating the powder.

  • Sample Analysis: At each time point, withdraw an aliquot, cool to room temperature, and analyze by a stability-indicating HPLC method.

Protocol 2: Photodegradation Study
  • Sample Preparation: Prepare a solution of 2-NPPA in a photostable, transparent container.

  • Stress Condition: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible lamps). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At defined time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Protocol 3: Hydrolytic Degradation Study (Acidic and Basic)
  • Sample Preparation: Prepare separate solutions of 2-NPPA in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).

  • Stress Condition: Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Sample Analysis: At various time points, withdraw aliquots, neutralize them, and analyze by HPLC.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for investigating the degradation of this compound.

G Potential Degradation Pathways of this compound NPPA This compound Decarboxylation Decarboxylation (Thermal Stress) NPPA->Decarboxylation Oxidation Oxidation NPPA->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) NPPA->Hydrolysis Product_Decarboxylation 2-Nitrophenylacetaldehyde + CO2 Decarboxylation->Product_Decarboxylation Product_Oxidation_1 2-Nitrobenzaldehyde Oxidation->Product_Oxidation_1 Product_Oxidation_2 2-Nitrobenzoic Acid Oxidation->Product_Oxidation_2 Product_Hydrolysis Minor Hydrolysis Products Hydrolysis->Product_Hydrolysis

Caption: Potential degradation pathways of this compound.

G Experimental Workflow for 2-NPPA Degradation Study start Start prep Prepare 2-NPPA Solution start->prep stress Apply Stress Condition (Heat, Light, pH) prep->stress sample Withdraw Aliquots at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathway identify->pathway end End pathway->end

Caption: General workflow for a 2-NPPA degradation study.

References

Technical Support Center: Optimizing Reactions with 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving 2-Nitrophenylpyruvic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions for both enzymatic and non-enzymatic transformations.

Optimized Reaction Conditions

Successful reactions with this compound are highly dependent on maintaining optimal pH and temperature. The following tables summarize key quantitative data for both non-enzymatic and analogous enzymatic reactions.

Non-Enzymatic Reactions

The primary non-enzymatic reaction of this compound is its oxidative conversion to 2-nitrobenzaldehyde.

ParameterOptimal Value/RangeReaction Context
Temperature 0°C to 6°C[1][2]Oxidation with potassium permanganate in an alkaline medium.[1]
pH AlkalineMaintained with sodium carbonate.[1]
Analogous Enzymatic Reactions

While specific data for enzymes acting directly on this compound is limited, data from closely related enzymes and substrates provide valuable starting points for optimization.

Enzyme ClassAnalogous SubstrateOptimal pHOptimal TemperatureStability Range
Phenylpyruvate DecarboxylasePhenylpyruvic acid6.5[3][4]35°C[3][4]pH 6.0-8.0, 25°C-45°C[3][4]
Aromatic Amino Acid AminotransferaseAromatic Amino Acids~8.5[5]53°C[5]Not specified
Aromatic Amino Acid Aminotransferase (from E. coli)Aromatic Amino Acids8.0[6]Not specifiedNot specified

Experimental Protocols

Protocol 1: Non-Enzymatic Oxidation of this compound to 2-Nitrobenzaldehyde

This protocol is based on the oxidative cleavage of this compound using potassium permanganate.[1][2][7]

Materials:

  • This compound

  • Anhydrous sodium carbonate

  • Toluene

  • Potassium permanganate (solid)

  • 50% Sulfuric acid

  • Ice

Procedure:

  • Dissolve 50 g (0.24 mol) of this compound in 500 ml of aqueous sodium carbonate solution until the solution is clear.[1]

  • Add 350 ml of toluene to the solution.[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Slowly add 40 g of solid potassium permanganate in portions, ensuring the temperature is maintained between 0°C and 3°C.[1] In other variations of this procedure, the temperature is kept between +2°C and +6°C.[2]

  • After the addition is complete, stir the mixture for an additional 45 minutes at +5°C.[1]

  • Warm the reaction mixture to 40°C.[1]

  • Carefully add 50% sulfuric acid dropwise to acidify the mixture. The temperature should be maintained between 35-40°C by cooling.[2]

  • Filter the mixture to remove insoluble manganese dioxide.

  • Separate the toluene phase from the filtrate.

  • The crude 2-nitrobenzaldehyde can be isolated by concentrating the toluene phase in vacuo.[2]

Protocol 2: General Enzymatic Assay for Phenylpyruvate Decarboxylase Activity

This protocol is adapted for a generic assay to determine the activity of phenylpyruvate decarboxylase, which can be modified for use with this compound as a substrate.[8]

Materials:

  • Cell extract containing phenylpyruvate decarboxylase

  • Potassium phosphate buffer (70 mM, pH 7.0)

  • NAD+ (2 mM)

  • Thiamine diphosphate (0.2 mM)

  • Yeast aldehyde dehydrogenase (excess)

  • This compound (or phenylpyruvic acid as a control) (2 mM)

Procedure:

  • Prepare a reaction mixture containing 70 mM potassium phosphate buffer (pH 7.0), 2 mM NAD+, 0.2 mM thiamine diphosphate, and an excess of yeast aldehyde dehydrogenase in a total volume of 1 ml.[8]

  • Incubate the mixture at 30°C to equilibrate the temperature.[8]

  • Initiate the reaction by adding 2 mM of the substrate (this compound).[8]

  • Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm using a spectrophotometer.[8]

  • The rate of the reaction is proportional to the enzyme activity.

Troubleshooting Guides

Non-Enzymatic Reactions
IssuePossible CauseSuggested Solution
Low or no yield of 2-nitrobenzaldehyde Incomplete oxidation.Ensure the potassium permanganate is added slowly and the temperature is maintained within the optimal range (0-6°C).
Degradation of the product.Avoid excessive heating during the acidification step.
Poor quality of starting material.Use pure this compound.
Formation of side products Reaction temperature is too high.Strictly control the reaction temperature, especially during the addition of potassium permanganate.
Incorrect pH.Ensure the initial reaction medium is sufficiently alkaline with sodium carbonate.
Enzymatic Reactions
IssuePossible CauseSuggested Solution
Low or no enzyme activity Sub-optimal pH or temperature.Systematically vary the pH and temperature around the suggested optimal values for analogous enzymes (e.g., pH 6.0-8.5, temp 25-55°C).
Enzyme instability.Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like glycerol or BSA.
Presence of inhibitors.Ensure all reagents are pure and free from potential enzyme inhibitors.
Inconsistent results Inaccurate pipetting.Calibrate pipettes and ensure accurate dispensing of all reagents, especially the enzyme solution.
Temperature fluctuations.Use a temperature-controlled water bath or incubator for the assay.
Substrate degradation.Prepare fresh substrate solutions and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for the non-enzymatic oxidation of this compound? A1: The most critical parameters are temperature and pH. The reaction should be carried out at a low temperature, typically between 0°C and 6°C, in an alkaline medium, usually achieved by using sodium carbonate.[1][2]

Q2: What is a good starting point for the pH and temperature optimization of an enzymatic reaction with this compound? A2: Based on data from analogous enzymes, a good starting point for pH is in the range of 6.5 to 8.5. For temperature, a range of 30°C to 55°C is a reasonable starting point for optimization.[3][4][5]

Q3: My enzymatic reaction is not working. What should I check first? A3: First, verify the activity of your enzyme with a known, reactive substrate to ensure the enzyme is active. Then, confirm the pH and temperature of your reaction buffer are within the expected optimal range for the enzyme class. Also, ensure your substrate solution is freshly prepared and has not degraded.

Q4: Can other enzymes besides decarboxylases and aminotransferases react with this compound? A4: Yes, other enzymes such as reductases could potentially act on the ketone group of this compound. The substrate specificity of enzymes can be broad, so it is worth screening different enzyme classes if you are looking for novel transformations.

Q5: How can I monitor the progress of the reaction? A5: For non-enzymatic oxidation, you can monitor the disappearance of the starting material or the appearance of the 2-nitrobenzaldehyde product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For enzymatic reactions, you can often use a coupled assay where the product of the reaction is converted into a colored or fluorescent compound that can be measured spectrophotometrically.[8]

Visualizations

Non_Enzymatic_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup 2_NPPA This compound Mix_Cool Mix and Cool to 0-6°C 2_NPPA->Mix_Cool Na2CO3_sol Aqueous Na2CO3 Na2CO3_sol->Mix_Cool Toluene Toluene Toluene->Mix_Cool KMnO4_add Add solid KMnO4 (Maintain Temp) Mix_Cool->KMnO4_add Stir Stir for 45 min at +5°C KMnO4_add->Stir Warm_Acidify Warm to 40°C & Acidify with H2SO4 Stir->Warm_Acidify Filter Filter Warm_Acidify->Filter Separate Separate Toluene Layer Filter->Separate Product 2-Nitrobenzaldehyde Separate->Product

Caption: Workflow for the non-enzymatic oxidation of this compound.

Enzymatic_Reaction_Optimization Start Start Optimization Prep_Enzyme Prepare Enzyme Stock Start->Prep_Enzyme Prep_Substrate Prepare 2-NPPA Stock Start->Prep_Substrate Setup_Assay Setup Initial Assay (Analogous Conditions) Prep_Enzyme->Setup_Assay Prep_Substrate->Setup_Assay Vary_pH Vary pH (e.g., 6.0 - 9.0) Setup_Assay->Vary_pH Vary_Temp Vary Temperature (e.g., 25 - 60°C) Vary_pH->Vary_Temp Measure_Activity Measure Enzyme Activity Vary_Temp->Measure_Activity Measure_Activity->Vary_pH Iterate Analyze_Data Analyze Data to Find Optimum Measure_Activity->Analyze_Data Optimum_Found Optimal Conditions Determined Analyze_Data->Optimum_Found

Caption: Logical workflow for optimizing pH and temperature in enzymatic reactions.

References

Technical Support Center: Minimizing By-product Formation in Indole Synthesis with 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indoles from 2-nitrophenylpyruvic acid, a key intermediate in the Reissert indole synthesis. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize by-product formation and maximize the yield and purity of your desired indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the Reissert indole synthesis and what are the key steps?

The Reissert indole synthesis is a classic method for preparing indoles. When using this compound, the synthesis primarily involves a one-step reductive cyclization. The overall process, starting from the more common precursor o-nitrotoluene, consists of two main stages:

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (like potassium or sodium ethoxide) to form ethyl 2-nitrophenylpyruvate.[1][2] This intermediate is then typically hydrolyzed to this compound.

  • Reductive Cyclization: The nitro group of this compound (or its ester) is reduced to an amine, which then undergoes spontaneous intramolecular cyclization to form indole-2-carboxylic acid.[3][4]

Q2: What are the most common by-products observed in this synthesis?

The most frequently reported by-products include:

  • Quinolones: These can be formed under certain reductive conditions, particularly when using platinum oxide (PtO2) as a catalyst in ethanol.[4] The formation is more pronounced with 7-substituted 2-nitrophenylpyruvic acids.

  • Hydroxyindoles: The formation of hydroxyindoles has been observed as an undesired by-product in batch hydrogenation reactions employing zinc and palladium on carbon (Pd/C).

  • Incompletely cyclized intermediates: If the cyclization is not complete, the corresponding 2-aminophenylpyruvic acid or its subsequent dehydration products may be present as impurities.

  • Over-reduction products: Depending on the reducing agent and reaction conditions, the indole ring itself can be further reduced, leading to indoline derivatives.

Q3: Which base is recommended for the initial condensation step?

For the condensation of o-nitrotoluene with diethyl oxalate, potassium ethoxide is generally recommended over sodium ethoxide as it has been reported to give better yields of the ethyl 2-nitrophenylpyruvate intermediate.[1][2] A cleaner intermediate can lead to a cleaner final product with fewer by-products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the indole synthesis from this compound, with a focus on minimizing by-product formation.

Problem Potential Cause Recommended Solution
Low yield of indole-2-carboxylic acid Incomplete reduction of the nitro group: The chosen reducing agent may not be effective enough or the reaction time may be too short.- Monitor the reaction progress by TLC to ensure complete consumption of the starting material.- Consider switching to a more potent reducing agent (see comparison table below).- Increase the reaction time or temperature, but monitor for by-product formation.
Formation of multiple by-products: Suboptimal reaction conditions can lead to various side reactions.- Optimize the choice of reducing agent and solvent.- Carefully control the reaction temperature.
Poor quality of this compound: Impurities in the starting material can interfere with the reaction.- Purify the this compound before use, for example, by recrystallization.
Presence of quinolone by-products Use of platinum-based catalysts: Catalytic hydrogenation with PtO2, especially in ethanol, is known to promote quinolone formation.- Avoid using PtO2 as the catalyst for the reduction step.- Opt for other reducing agents such as zinc in acetic acid or sodium dithionite.
Formation of hydroxyindole by-products Specific catalytic hydrogenation conditions: The combination of zinc and Pd/C in a batch process has been linked to hydroxyindole formation.- If using catalytic hydrogenation, consider a different catalyst system or switch to a chemical reducing agent.
Incomplete cyclization Insufficiently acidic or basic conditions for cyclization: The cyclization of the intermediate amine may be slow under the reaction conditions.- Ensure the reaction medium is sufficiently acidic (e.g., when using zinc in acetic acid) to catalyze the cyclization.- For other reducing agents, a mild acid work-up might be necessary.
Over-reduction to indoline derivatives Harsh reduction conditions: Strong reducing agents or prolonged reaction times can lead to the reduction of the indole ring.- Use a milder reducing agent.- Carefully monitor the reaction and stop it once the desired product is formed.- Lower the reaction temperature.

Comparison of Common Reducing Agents

The choice of reducing agent is critical for a successful Reissert indole synthesis with minimal by-products. The following table summarizes the characteristics of commonly used reducing agents.

Reducing Agent Typical Conditions Advantages Disadvantages/Potential By-products Yield
Zinc / Acetic Acid Zn dust, glacial acetic acid, elevated temperature (e.g., 75-100°C)- Readily available and inexpensive.- Generally provides good yields.- Can sometimes lead to the formation of hydroxyindoles.- The reaction can be exothermic and require careful temperature control.Good to Excellent
Ferrous Sulfate / Ammonia FeSO4·7H2O, aqueous ammonia- A classic and effective method.- Requires careful pH control.- Work-up can be cumbersome due to the formation of iron salts.Good
Sodium Dithionite (Na2S2O4) Dioxane/water, reflux- A mild reducing agent.- Can be effective for sensitive substrates.- May require longer reaction times.- Yields can be variable depending on the substrate.Moderate to Good
Catalytic Hydrogenation (e.g., Pd/C) H2 gas, Pd/C catalyst, various solvents (e.g., ethanol, ethyl acetate)- Clean reaction with easy product isolation.- Can be performed under mild conditions.- Risk of over-reduction to indoline.- Catalyst can be pyrophoric.- Certain catalyst systems (e.g., with zinc) can lead to hydroxyindoles.Good to Excellent

Experimental Protocols

Protocol 1: Reductive Cyclization using Zinc and Acetic Acid

This protocol is a robust and commonly used method for the synthesis of indole-2-carboxylic acid.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in glacial acetic acid.

  • Heat the mixture to approximately 75-80 °C with vigorous stirring.

  • Gradually add zinc dust to the hot solution. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, continue heating the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc and other insoluble materials.

  • The filtrate, containing the indole-2-carboxylic acid, can be further purified by precipitation (e.g., by adding water) and recrystallization.

Protocol 2: Reductive Cyclization using Sodium Dithionite

This method employs a milder reducing agent and can be advantageous for substrates with sensitive functional groups.[5]

Materials:

  • This compound or its ester/amide derivative

  • Sodium dithionite (Na2S2O4)

  • Dioxane

  • Water

Procedure:

  • Dissolve the this compound derivative in a mixture of dioxane and water.[5]

  • Add sodium dithionite to the solution.[5]

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may include extraction with an organic solvent and subsequent purification.

Signaling Pathways and Workflows

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Indole-2-Carboxylic Acid check_reduction Check for Complete Reduction of Nitro Group start->check_reduction check_byproducts Analyze for Presence of By-products start->check_byproducts check_starting_material Verify Purity of This compound start->check_starting_material incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction byproducts_present By-products Detected check_byproducts->byproducts_present impure_sm Impure Starting Material check_starting_material->impure_sm solution_reduction Increase Reaction Time/Temp or Change Reducing Agent incomplete_reduction->solution_reduction Yes solution_byproducts Optimize Reducing Agent, Solvent, and Temperature byproducts_present->solution_byproducts Yes solution_sm Purify Starting Material (e.g., Recrystallization) impure_sm->solution_sm Yes

Caption: Troubleshooting workflow for addressing low yields.

Reaction Pathway and Potential By-product Formation

reissert_pathway start This compound reduction Reduction of Nitro Group start->reduction intermediate 2-Aminophenylpyruvic Acid (Intermediate) reduction->intermediate byproduct_quinolone Quinolone By-product reduction->byproduct_quinolone e.g., PtO2/EtOH byproduct_hydroxyindole Hydroxyindole By-product reduction->byproduct_hydroxyindole e.g., Zn, Pd/C cyclization Intramolecular Cyclization intermediate->cyclization product Indole-2-Carboxylic Acid cyclization->product byproduct_incomplete Incomplete Cyclization Products cyclization->byproduct_incomplete Suboptimal conditions

Caption: Reaction pathway and formation of major by-products.

References

Technical Support Center: Addressing Poor Yields in the Reissert Synthesis of Indoles from 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly poor yields, encountered during the Reissert indole synthesis using 2-Nitrophenylpyruvic acid as a key intermediate. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of the reaction and its optimization.

Frequently Asked Questions (FAQs)

Q1: My Reissert synthesis using this compound is resulting in a very low yield of the desired indole-2-carboxylic acid. What are the most common causes?

Poor yields in the reductive cyclization of this compound can stem from several factors:

  • Inefficient Reduction of the Nitro Group: The conversion of the nitro group to an amine is the critical first step of the cyclization. Incomplete reduction will leave unreacted starting material and can lead to the formation of side products from partially reduced intermediates.

  • Side Reactions of the Amine Intermediate: The newly formed amino group is nucleophilic and can participate in undesired intermolecular reactions if the intramolecular cyclization is not rapid.

  • Decomposition of the Starting Material or Product: this compound and the resulting indole-2-carboxylic acid can be sensitive to harsh reaction conditions, such as high temperatures or extreme pH, leading to degradation.

  • Suboptimal Reaction Conditions: The choice of reducing agent, solvent, temperature, and pH are all crucial for maximizing the yield. An inappropriate combination of these parameters is a frequent cause of poor performance.

  • Impurity of the Starting Material: The purity of the this compound is important. Impurities can interfere with the reduction and cyclization steps.

Q2: Which reducing agent is best for the reductive cyclization of this compound?

The choice of reducing agent is a critical factor influencing the success of the Reissert indole synthesis. Several options have been reported, each with its own advantages and disadvantages.

  • Sodium Dithionite (Na₂S₂O₄): This is often a highly effective and mild reducing agent for this transformation. It offers good chemoselectivity for the nitro group reduction and can be performed under relatively gentle conditions, often leading to higher yields.

  • Zinc Dust in Acetic Acid (Zn/CH₃COOH): This is a classical and widely used method for the Reissert synthesis.[1] It is effective but can sometimes be less selective and may require careful control of the reaction temperature to avoid over-reduction or side reactions.

  • Ferrous Sulfate and Ammonia (FeSO₄/NH₃): This was the original reducing system reported by Reissert.[2] While historically significant, it can be less efficient and may lead to lower yields compared to more modern reagents. Other iron-based systems like iron powder in acetic acid have also been used.[2]

Q3: Can the reaction conditions for the condensation of o-nitrotoluene and diethyl oxalate affect the overall yield?

Yes, the initial condensation step to form the ethyl o-nitrophenylpyruvate precursor to this compound is crucial. For this Claisen condensation, the choice of base is important. Potassium ethoxide has been reported to give better results than sodium ethoxide.[1][3] Ensuring an anhydrous reaction environment is also critical to prevent hydrolysis of the ester and the base.

Q4: What are some common byproducts I should look out for when troubleshooting a low-yielding Reissert synthesis?

Identifying byproducts can provide valuable clues about what is going wrong in your reaction. Common byproducts can include:

  • Unreacted this compound: Indicates incomplete reduction.

  • 2-Aminophenylpyruvic acid: The intermediate before cyclization. Its presence suggests that the cyclization step is slow or inhibited.

  • Products of intermolecular condensation: The amino-intermediate can potentially react with another molecule of the keto-acid instead of cyclizing.

  • Over-reduction products: Depending on the reducing agent and conditions, the carboxylic acid or the indole ring itself could potentially be reduced.

  • Degradation products: Arising from the decomposition of starting material or product under harsh conditions.

Troubleshooting Guides

Problem 1: Low Yield of Indole-2-Carboxylic Acid

Potential Cause Troubleshooting Steps
Inefficient Nitro Group Reduction 1. Change the Reducing Agent: If using a classical method like Zn/acetic acid or FeSO₄/ammonia, consider switching to the more efficient sodium dithionite. 2. Increase Equivalents of Reducing Agent: Ensure a sufficient excess of the reducing agent is used. 3. Optimize Reaction Temperature: For metal/acid reductions, gentle heating may be required, but excessive heat can lead to side reactions. For sodium dithionite, the reaction is often run at reflux. 4. Ensure Purity of Reducing Agent: Use a fresh, high-quality source of the reducing agent.
Slow or Incomplete Cyclization 1. Adjust pH: The cyclization is an intramolecular condensation and can be pH-dependent. For reductions in acidic media (e.g., Zn/acetic acid), the conditions are generally favorable. When using neutral or basic reducing agents, a final acidic workup may be necessary to promote cyclization. 2. Increase Reaction Time: The cyclization may require more time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Product Degradation 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize degradation. 2. Use Milder Conditions: The sodium dithionite method is generally milder than the classical metal/acid reductions. 3. Minimize Exposure to Strong Acid/Base: During workup, neutralize the reaction mixture promptly if strong acids or bases are used.
Impure Starting Material 1. Purify this compound: Recrystallize or use column chromatography to purify the starting material before the reduction step.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Cyclization of this compound Derivatives

Reducing AgentTypical SolventTemperatureReported YieldsKey Considerations
Sodium Dithionite (Na₂S₂O₄) Dioxane/WaterRefluxGood to ExcellentOften provides cleaner reactions and higher yields.
Zinc Dust/Acetic Acid Acetic AcidRoom Temp. to RefluxModerate to GoodA classic method, but can be less selective and require careful temperature control.
Ferrous Sulfate/Ammonia Aqueous AmmoniaVariesModerateThe original Reissert method; often less efficient than modern alternatives.
Iron Powder/Acetic Acid Acetic Acid/EthanolVariesModerateAn alternative to zinc/acetic acid.

Note: Specific yields can be highly substrate and condition-dependent. This table provides a general comparison based on literature reports.

Experimental Protocols

Protocol 1: Reductive Cyclization of this compound using Sodium Dithionite

This protocol is adapted from the efficient method reported by Mamedov et al. (2018).

  • Dissolve the Substrate: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane and water.

  • Add Reducing Agent: To the stirred solution, add sodium dithionite (Na₂S₂O₄) (typically 3-5 equivalents) portion-wise. An exothermic reaction may be observed.

  • Heat to Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically 1-3 hours. The disappearance of the starting material should be monitored.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If necessary, filter the mixture to remove any inorganic salts.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reductive Cyclization of this compound using Zinc/Acetic Acid

This is a general protocol for the classical Reissert reduction.

  • Prepare the Reaction Mixture: In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid.

  • Add Zinc Dust: To the stirred suspension, add zinc dust (typically 3-5 equivalents) portion-wise. The addition should be controlled to manage any exotherm.

  • Stir at Room Temperature: Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish, but the temperature should be carefully monitored.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove excess zinc and any inorganic salts.

    • The filtrate, containing the product in acetic acid, can be concentrated under reduced pressure.

    • The residue can be triturated with water to precipitate the indole-2-carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallization from a suitable solvent is recommended to obtain the pure product.

Visualizations

Reissert_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis (Optional) cluster_step3 Step 3: Reductive Cyclization o_nitrotoluene o-Nitrotoluene ethyl_o_nitrophenylpyruvate Ethyl o-Nitrophenylpyruvate o_nitrotoluene->ethyl_o_nitrophenylpyruvate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ethyl_o_nitrophenylpyruvate base Base (e.g., KOEt) base->ethyl_o_nitrophenylpyruvate two_nitrophenylpyruvic_acid This compound ethyl_o_nitrophenylpyruvate->two_nitrophenylpyruvic_acid ethyl_o_nitrophenylpyruvate->two_nitrophenylpyruvic_acid acid_hydrolysis Acid Hydrolysis acid_hydrolysis->two_nitrophenylpyruvic_acid indole_2_carboxylic_acid Indole-2-carboxylic Acid two_nitrophenylpyruvic_acid->indole_2_carboxylic_acid two_nitrophenylpyruvic_acid->indole_2_carboxylic_acid reducing_agent Reducing Agent (e.g., Na2S2O4, Zn/HOAc) reducing_agent->indole_2_carboxylic_acid

Caption: Workflow of the Reissert Indole Synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Poor Yield in Reissert Synthesis cause1 Inefficient Reduction start->cause1 cause2 Slow Cyclization start->cause2 cause3 Degradation start->cause3 cause4 Impure Starting Material start->cause4 solution1a Change Reducing Agent (e.g., to Na2S2O4) cause1->solution1a solution1b Increase Reducing Agent Equivalents cause1->solution1b solution1c Optimize Temperature cause1->solution1c solution2a Adjust pH cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3a Lower Temperature cause3->solution3a solution3b Use Milder Conditions cause3->solution3b solution4a Purify Starting Material cause4->solution4a Reductive_Cyclization_Pathway start This compound intermediate 2-Aminophenylpyruvic Acid (Intermediate) start->intermediate Reduction of NO2 product Indole-2-carboxylic Acid intermediate->product Intramolecular Cyclization side_products Side Products (e.g., intermolecular condensation, degradation) intermediate->side_products Undesired Pathways

References

troubleshooting unexpected results in kinetic studies with 2-Nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in kinetic studies involving 2-Nitrophenylpyruvic acid (2-NPPA).

Frequently Asked Questions (FAQs)

Q1: My baseline absorbance is unstable or consistently high. What could be the cause?

A1: An unstable or high baseline absorbance can be attributed to several factors related to the inherent properties of this compound and the assay conditions. A primary reason is the keto-enol tautomerism of 2-NPPA. In aqueous solutions, the keto form is predominant, while in many organic solvents, such as DMSO, the enol form is more stable.[1][2] These tautomers have distinct spectral properties, and shifts in the equilibrium due to changes in solvent composition, pH, or temperature can lead to baseline fluctuations. Additionally, the spontaneous degradation of 2-NPPA, particularly at alkaline pH, can contribute to a rising baseline.

Q2: The reaction rate appears to be non-linear from the start. Why is this happening?

A2: Initial non-linearity in reaction rates can often be traced back to the pre-equilibrium of the keto-enol tautomers of 2-NPPA. If the enzyme selectively utilizes one tautomer, the initial phase of the reaction will be influenced by the rate of interconversion between the keto and enol forms to replenish the consumed species. This can manifest as a "burst" or "lag" phase. Ensure that the 2-NPPA solution has been allowed to equilibrate in the assay buffer for a sufficient time before initiating the reaction.

Q3: I am observing lower than expected enzyme activity. What are the potential reasons?

A3: Several factors can lead to lower than expected enzyme activity. The concentration of the active tautomer of 2-NPPA might be lower than the total measured concentration if the enzyme is specific for one form. Furthermore, the stability of 2-NPPA is a critical factor; it can degrade over time, especially under non-optimal pH and temperature conditions, leading to a lower effective substrate concentration. It is also important to consider potential inhibition by components of the assay mixture or impurities in the 2-NPPA sample.

Q4: Can the nitro group on this compound interfere with the assay?

A4: Yes, the nitro group can potentially interfere with certain assay formats. For instance, in assays that utilize colorimetric detection methods, the chromophoric nature of the nitroaromatic ring might lead to background absorbance. Additionally, under certain redox conditions, the nitro group could be reduced, leading to the formation of byproducts that might interfere with the assay or inhibit the enzyme.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Kinetic Data

This guide addresses variability in reaction rates and inconsistent results between experimental repeats.

Troubleshooting Workflow:

start Inconsistent Kinetic Data check_solution Verify 2-NPPA Solution Preparation and Storage start->check_solution check_tautomer Investigate Keto-Enol Tautomerism Effects check_solution->check_tautomer If solution is fresh and properly stored check_stability Assess 2-NPPA Stability in Assay Buffer check_tautomer->check_stability If tautomerism is controlled check_instrument Validate Instrument Settings and Performance check_stability->check_instrument If 2-NPPA is stable resolve Consistent Data check_instrument->resolve If instrument is functioning correctly

Troubleshooting inconsistent kinetic data.

Detailed Steps:

  • Verify 2-NPPA Solution Preparation and Storage:

    • Protocol: Always prepare fresh solutions of 2-NPPA. If a stock solution in an organic solvent like DMSO is used, ensure it is stored at a low temperature (e.g., -20°C) and protected from light. When diluting into aqueous buffer, do so immediately before use.

    • Rationale: 2-NPPA can degrade over time, and its solubility and stability can be affected by the solvent and storage conditions.

  • Investigate Keto-Enol Tautomerism Effects:

    • Protocol: Pre-incubate the 2-NPPA solution in the final assay buffer for a set period (e.g., 30 minutes) at the reaction temperature before initiating the reaction. This allows the keto-enol equilibrium to be established.

    • Rationale: The ratio of keto to enol tautomers is solvent-dependent.[1] Allowing the solution to equilibrate ensures a stable concentration of the active tautomer at the start of the reaction.

  • Assess 2-NPPA Stability in Assay Buffer:

    • Protocol: Monitor the absorbance of a 2-NPPA solution in the assay buffer over time at the reaction wavelength, in the absence of the enzyme.

    • Rationale: This will reveal if the substrate is degrading spontaneously under the assay conditions (pH, temperature), which would lead to a decreasing substrate concentration and affect kinetics. Degradation is more likely at alkaline pH.[3]

  • Validate Instrument Settings and Performance:

    • Protocol: Ensure the spectrophotometer is properly calibrated and the wavelength for monitoring the reaction is optimal for the product and minimizes interference from the substrate. Check for fluctuations in the lamp source.

    • Rationale: Instrumental drift or incorrect settings can introduce significant variability into kinetic measurements.

Issue 2: High Background Signal or Assay Interference

This guide helps to identify and mitigate sources of interference that can obscure the true enzymatic reaction.

Troubleshooting Workflow:

start High Background Signal check_reagents Analyze Individual Reagent Contributions start->check_reagents check_compound Evaluate Potential Compound Interference check_reagents->check_compound If reagents are clean check_degradation Test for 2-NPPA Degradation Products check_compound->check_degradation If no interfering compounds are present optimize_wavelength Optimize Detection Wavelength check_degradation->optimize_wavelength If degradation is minimal resolve Low Background optimize_wavelength->resolve If wavelength is optimized

Troubleshooting high background signal.

Detailed Steps:

  • Analyze Individual Reagent Contributions:

    • Protocol: Measure the absorbance of each component of the reaction mixture (buffer, co-factors, etc.) individually at the detection wavelength.

    • Rationale: This helps to identify if a specific reagent is contributing to the high background.

  • Evaluate Potential Compound Interference:

    • Protocol: If testing inhibitors or activators, run control experiments with the compound in the absence of the enzyme to see if it absorbs at the detection wavelength or reacts with 2-NPPA.

    • Rationale: Many organic molecules can absorb light and interfere with spectrophotometric assays.

  • Test for 2-NPPA Degradation Products:

    • Protocol: As mentioned in the previous guide, monitor the absorbance of 2-NPPA in the assay buffer over time. An increase in absorbance may indicate the formation of a colored degradation product.

    • Rationale: Degradation products of nitroaromatic compounds can be colored and contribute to the background signal.

  • Optimize Detection Wavelength:

    • Protocol: Perform a wavelength scan of the reaction mixture at the beginning and end of the reaction to identify the optimal wavelength for detecting the product with minimal interference from the substrate and other components.

    • Rationale: A suboptimal wavelength can increase the background signal and reduce the signal-to-noise ratio.

Data Presentation

Table 1: Tautomeric Forms of this compound

TautomerPredominant inKey Structural Feature
KetoAqueous SolutionsC=O group at the alpha-carbon
EnolAprotic Solvents (e.g., DMSO)C=C double bond and a hydroxyl group

Data synthesized from literature findings.[1][2]

Table 2: General Stability Profile of this compound

ConditionStability ConcernRecommendation
pH Potential for degradation at alkaline pH.Maintain a neutral or slightly acidic pH if possible. Assess stability at the intended assay pH.
Temperature Increased temperature can accelerate degradation.Perform assays at the lowest feasible temperature that supports enzyme activity.
Light Potential for photochemical reactions due to the nitroaromatic ring.Protect 2-NPPA solutions from light, especially during storage.

General stability trends based on the chemical nature of the compound.

Experimental Protocols

Protocol 1: Determining the Stability of 2-NPPA in Assay Buffer

  • Prepare the assay buffer with all components except the enzyme.

  • Add this compound to the final desired concentration.

  • Immediately measure the absorbance at the intended reaction monitoring wavelength. This is the time-zero reading.

  • Incubate the solution at the intended reaction temperature, protected from light.

  • Measure the absorbance at regular intervals (e.g., every 10 minutes) for the typical duration of a kinetic assay.

  • Plot absorbance versus time. A stable baseline indicates that 2-NPPA is stable under the assay conditions. A significant increase or decrease in absorbance suggests degradation.

Protocol 2: Assessing the Impact of Keto-Enol Tautomerism

  • Prepare two identical sets of reaction mixtures containing all assay components, including 2-NPPA.

  • For the first set ("Pre-incubated"), incubate the reaction mixtures at the assay temperature for 30 minutes before adding the enzyme.

  • For the second set ("No Pre-incubation"), add the enzyme immediately after adding 2-NPPA.

  • Initiate the reactions and monitor the progress curves.

  • Compare the initial rates of the two sets. A significant difference, such as a lag phase in the "No Pre-incubation" set, suggests that the keto-enol equilibration is a significant factor in the observed kinetics.

Signaling Pathways and Logical Relationships

cluster_pre_experiment Pre-Experiment Considerations cluster_experiment Kinetic Experiment cluster_troubleshooting Troubleshooting Unexpected Results 2_NPPA_Solid 2-NPPA (Solid, Keto form) Stock_Solution Stock Solution (e.g., in DMSO, favors Enol) 2_NPPA_Solid->Stock_Solution Aqueous_Buffer Dilution in Aqueous Buffer Stock_Solution->Aqueous_Buffer Keto_Enol_Equilibrium Keto <=> Enol Equilibrium Aqueous_Buffer->Keto_Enol_Equilibrium Enzyme Enzyme Addition Keto_Enol_Equilibrium->Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Data_Acquisition Data Acquisition Reaction->Data_Acquisition Unexpected_Results Unexpected Results Data_Acquisition->Unexpected_Results Check_Stability Check Substrate Stability Unexpected_Results->Check_Stability Check_Tautomerism Consider Tautomer Effects Unexpected_Results->Check_Tautomerism Check_Interference Assess for Interference Unexpected_Results->Check_Interference

Workflow for troubleshooting kinetic studies with 2-NPPA.

References

impact of buffer composition on 2-Nitrophenylpyruvic acid assay performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-Nitrophenylpyruvic acid (NPP) assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to buffer composition.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound (NPP) assay?

A1: The this compound (NPP) assay is primarily used to measure the activity of kynurenine aminotransferases (KATs). These enzymes are crucial in the kynurenine pathway of tryptophan metabolism, catalyzing the conversion of kynurenine into kynurenic acid. Monitoring KAT activity is important in research related to neurological and psychiatric disorders.

Q2: Why is buffer composition so critical for this assay's performance?

A2: Buffer composition is critical because it directly influences the enzyme's activity, stability, and kinetics. Key parameters like pH, ionic strength, and the specific type of buffering agent can significantly affect the enzyme's three-dimensional structure and the charge of its active site residues, thereby impacting substrate binding and catalytic efficiency.

Q3: What is the optimal pH for a kynurenine aminotransferase (KAT) assay?

A3: The optimal pH varies depending on the specific KAT isoenzyme being studied. For example, KAT I generally has a higher optimal pH (around 9.0-10.0), whereas KAT II, the predominant isoform in the mammalian brain, has an optimal pH closer to physiological conditions (around 7.4-7.5). It is essential to determine the optimal pH for your specific enzyme and experimental conditions empirically.

Q4: Can the choice of buffering agent itself affect the assay?

A4: Yes, the chemical nature of the buffering agent can impact enzyme activity. For aminotransferases like KAT, Tris buffer has been reported to yield higher activity compared to phosphate buffer, especially when supplemented with the cofactor pyridoxal-5'-phosphate (PLP).[1][2] Conversely, Tris has also been noted to be inhibitory to some enzymes under certain physiological pH conditions, making empirical testing crucial.[1] Phosphate buffers can sometimes inhibit enzymes that interact with phosphate substrates.[3]

Q5: What role does ionic strength play in the NPP assay?

A5: Ionic strength, adjusted with salts like NaCl or KCl, affects the electrostatic interactions involved in enzyme-substrate binding. While the turnover number of some enzymes may be independent of ionic strength, the apparent Michaelis constant (Km) can be affected.[4] Both excessively low and high ionic strengths can lead to reduced enzyme activity or even precipitation. The optimal ionic strength should be determined for each specific assay setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Suboptimal Buffer pH: The pH of your assay buffer is outside the optimal range for your specific KAT isoenzyme.Perform a pH optimization experiment using a range of buffers to identify the optimal pH for your enzyme (see Experimental Protocol 1).
Inhibitory Buffer Component: The buffering agent (e.g., high phosphate concentration) or other additives are inhibiting the enzyme.Test alternative buffer systems (e.g., Tris-HCl, HEPES, MOPS).[1][2][3] Ensure no known inhibitors are present in your sample or buffer.
Incorrect Ionic Strength: The salt concentration is too high or too low, interfering with enzyme-substrate interaction.Titrate the concentration of salt (e.g., NaCl) in your assay buffer (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal ionic strength.
Missing Cofactor: Kynurenine aminotransferases are PLP-dependent enzymes. The assay may lack sufficient pyridoxal-5'-phosphate (PLP).Supplement the assay buffer with an optimal concentration of PLP (typically in the µM range, e.g., 40 µM).[5]
High Background Signal Buffer Interference: The buffer itself or impurities within it are reacting with the detection reagents or have high intrinsic absorbance/fluorescence.Run a "buffer blank" control (all components except the enzyme) to check for background signal. If high, try a different buffer system or use higher purity reagents.
Substrate Instability: The this compound substrate is unstable and degrading non-enzymatically under the current buffer conditions (pH, light exposure).Prepare the substrate solution fresh before each experiment. Protect it from light. Test substrate stability in the assay buffer over the experiment's time course without the enzyme.
High Variability Between Replicates Inconsistent pH: The buffering capacity is insufficient, leading to pH shifts during the reaction.Ensure the buffer concentration is adequate (typically 50-100 mM). Re-measure the pH of the complete assay mixture.
Precipitation: The enzyme or other components are precipitating in the assay buffer.Visually inspect the wells for precipitation. This may be caused by incorrect pH, ionic strength, or temperature. Consider adding stabilizing agents like glycerol (5-10%), but test for their effect on enzyme activity first.

Quantitative Data Summary

The optimal buffer composition for a this compound assay is highly dependent on the specific kynurenine aminotransferase isoenzyme under investigation. The following table summarizes general findings and provides a starting point for optimization.

Buffer Component Parameter Typical Range/Observation Remarks
Buffering Agent TypeTris-HCl, Potassium Phosphate, HEPESTris buffer often shows higher activity for aminotransferases than phosphate buffer.[1][2] However, this must be confirmed empirically.
Concentration50 - 100 mMA higher concentration provides better buffering capacity but can also have inhibitory effects.
pH Optimal Range7.4 - 10.0Highly dependent on the KAT isoenzyme. KAT II is optimal around pH 7.4-7.5, while KAT I is optimal at a more alkaline pH.
Ionic Strength Salt (NaCl/KCl)50 - 200 mMAffects enzyme kinetics and stability. Must be optimized.
Cofactor PLP20 - 50 µMPyridoxal-5'-phosphate is an essential cofactor for KAT activity.[5]
Additives Stabilizers5-10% GlycerolCan prevent protein aggregation but should be tested for interference with enzyme activity.
Reducing Agents1-5 mM DTT/TCEPMay be required for enzymes sensitive to oxidation. Test for necessity and potential interference.

Experimental Protocols

Protocol 1: Optimization of Buffer pH

This protocol provides a systematic approach to determine the optimal pH for your KAT enzyme using a 96-well plate format.

Materials:

  • Purified KAT enzyme

  • This compound (NPP) stock solution

  • Co-substrate stock solution (e.g., L-Kynurenine)

  • Pyridoxal-5'-phosphate (PLP) stock solution

  • A series of buffers at different pH values (e.g., Citrate-Phosphate for pH 4.0-7.0, Tris-HCl for pH 7.0-9.0, Glycine-NaOH for pH 9.0-10.5)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Buffers: Prepare a set of 100 mM buffers, each adjusted to a specific pH value (e.g., in 0.5 pH unit increments from 6.0 to 10.0).

  • Prepare Reaction Mix: For each pH to be tested, prepare a reaction mixture containing the buffer, a constant concentration of PLP (e.g., 40 µM), and the co-substrate.

  • Assay Setup:

    • In triplicate wells of the 96-well plate, add 80 µL of each buffered reaction mix.

    • Include a "no enzyme" control for each buffer to measure background signal.

  • Initiate Reaction: Add 10 µL of a fixed concentration of your purified KAT enzyme to each well to start the reaction.

  • Substrate Addition: Immediately add 10 µL of the NPP substrate to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength for the NPP reaction product.

  • Data Analysis: Subtract the average absorbance of the "no enzyme" control from the corresponding sample wells. Plot the resulting enzyme activity (absorbance) against the buffer pH to determine the optimal pH.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for NPP Assay cluster_buffer Buffer Composition Checks start Start: Unexpected Assay Result (Low Signal / High Background / High Variability) check_controls Review Controls: No Enzyme / No Substrate start->check_controls check_ph Is Buffer pH Optimal for KAT Isoenzyme? check_ph->start Adjust pH (Protocol 1) check_buffer_type Is Buffering Agent Inhibitory? check_ph->check_buffer_type pH Optimized check_buffer_type->start Test Alt. Buffers (Tris, HEPES) check_ionic_strength Is Ionic Strength Correct? check_buffer_type->check_ionic_strength Buffer Type OK check_ionic_strength->start Titrate Salt Conc. check_cofactor Is Cofactor (PLP) Present and Sufficient? check_ionic_strength->check_cofactor Ionic Strength OK check_cofactor->start Add/Increase PLP resolve Assay Performance Optimized check_cofactor->resolve Cofactor OK check_controls->start Identify Source of Background check_controls->check_ph Controls OK

Caption: Troubleshooting workflow for common NPP assay issues.

buffer_impact Impact of Buffer Components on Assay Performance cluster_input Buffer Components cluster_effect Biochemical Effects BufferType Buffer Type (Tris, Phosphate, HEPES) EnzymeStructure Enzyme 3D Structure & Stability BufferType->EnzymeStructure ActiveSite Active Site Charge & Conformation BufferType->ActiveSite pH pH pH->EnzymeStructure pH->ActiveSite IonicStrength Ionic Strength (Salt Conc.) IonicStrength->EnzymeStructure SubstrateBinding Substrate Binding (Km) IonicStrength->SubstrateBinding Cofactors Cofactors / Additives (PLP, DTT, Glycerol) Cofactors->EnzymeStructure Catalysis Catalytic Rate (Vmax) Cofactors->Catalysis EnzymeStructure->SubstrateBinding ActiveSite->SubstrateBinding SubstrateBinding->Catalysis AssayOutput Assay Performance (Signal, Reproducibility) Catalysis->AssayOutput

Caption: Logical relationships of buffer components and their effects.

References

preventing the precipitation of 2-Nitrophenylpyruvic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Nitrophenylpyruvic acid (2-NPPA), with a focus on preventing its precipitation during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (2-NPPA)?

A1: this compound (2-NPPA) is a solid, light yellow powder with the chemical formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol .[1][2][3][4] It is a key intermediate in various organic synthesis and medicinal chemistry applications, including the development of enzyme inhibitors and pharmaceuticals targeting metabolic disorders.[4]

Q2: What are the key physicochemical properties of 2-NPPA relevant to its handling in experiments?

A2: Understanding the physicochemical properties of 2-NPPA is crucial for its successful use in experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇NO₅[1][2][3][4]
Molecular Weight 209.16 g/mol [1][2][3][4]
Appearance Light yellow powder[4]
Melting Point 119-120 °C[2][3]
Predicted pKa ~2.30[3]

Q3: Why is my 2-NPPA precipitating out of solution?

A3: Precipitation of 2-NPPA is a common issue and can be attributed to several factors:

  • Low Solubility in Aqueous Solutions: As a weak acid, the solubility of 2-NPPA in water is limited, especially at neutral or acidic pH.

  • pH of the Solution: The protonated (uncharged) form of 2-NPPA, which is more prevalent at pH values below its pKa (~2.30), is less soluble than its deprotonated (charged) form.

  • Solvent Choice: While soluble in some organic solvents, abruptly changing the solvent environment by adding an aqueous buffer to a concentrated organic stock of 2-NPPA can cause it to crash out of solution.

  • Temperature: Lower temperatures generally decrease the solubility of solid compounds.

  • Concentration: Exceeding the solubility limit of 2-NPPA in a given solvent or buffer system will lead to precipitation.

II. Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with 2-NPPA during your experiments.

Problem: Precipitate forms when preparing an aqueous solution of 2-NPPA.
Potential Cause Recommended Solution
Low intrinsic aqueous solubility. For many applications, it is not recommended to dissolve 2-NPPA directly in water. Instead, prepare a concentrated stock solution in an appropriate organic solvent first.
pH of the aqueous medium is too low. Since 2-NPPA is a weak acid, its solubility increases at higher pH. For aqueous solutions, consider using a buffer with a pH well above its pKa of ~2.30. A basic buffer (e.g., pH 7.0-8.0) will favor the more soluble deprotonated form.
Problem: Precipitate forms upon addition of 2-NPPA stock solution to the experimental buffer.
Potential Cause Recommended Solution
Solvent shock. The rapid change in solvent polarity when adding a concentrated organic stock to an aqueous buffer can cause precipitation. Add the 2-NPPA stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Final concentration of organic solvent is too low. Ensure that the final concentration of the organic solvent in your assay is sufficient to maintain the solubility of 2-NPPA at the desired working concentration. However, be mindful that high concentrations of organic solvents can negatively impact enzyme activity or cell viability.
The working concentration of 2-NPPA exceeds its solubility limit in the final buffer. Determine the maximum soluble concentration of 2-NPPA in your final experimental buffer system. If necessary, adjust your experimental design to use a lower working concentration.
Buffer components are incompatible. Certain buffer salts at high concentrations could potentially interact with 2-NPPA and reduce its solubility. If precipitation persists, consider trying a different buffer system.
Problem: Precipitate forms during the experiment (e.g., upon temperature change).
Potential Cause Recommended Solution
Decreased solubility at lower temperatures. If your experiment involves incubation at a lower temperature (e.g., 4°C), ensure that your 2-NPPA concentration is below its solubility limit at that temperature. You may need to prepare your solutions and run your experiment at a consistent, controlled temperature.
Instability of 2-NPPA in the solution over time. While generally stable, prolonged incubation, especially at non-optimal pH or in the presence of certain reactive species, could lead to degradation and precipitation of byproducts. Prepare fresh solutions of 2-NPPA for your experiments whenever possible.

III. Experimental Protocols

1. Preparation of a 10 mM 2-NPPA Stock Solution in DMSO

Materials:

  • This compound (MW: 209.16 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Weigh out 2.09 mg of 2-NPPA powder.

  • Add the 2-NPPA powder to a microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the 2-NPPA is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to facilitate dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Preparation of a Working Solution of 2-NPPA in a Biological Buffer (e.g., 100 µM in 50 mM Tris-HCl, pH 7.4)

Materials:

  • 10 mM 2-NPPA stock solution in DMSO

  • 50 mM Tris-HCl buffer, pH 7.4

Procedure:

  • Warm the 10 mM 2-NPPA stock solution and the Tris-HCl buffer to room temperature.

  • Vortex the Tris-HCl buffer.

  • While the buffer is vortexing, add 10 µL of the 10 mM 2-NPPA stock solution dropwise to 990 µL of the buffer.

  • Continue to vortex for a few seconds to ensure the solution is well-mixed.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

IV. Visualizing Experimental Logic

The following diagrams illustrate key logical workflows for troubleshooting and experimental setup.

Troubleshooting_Workflow Troubleshooting Precipitation of 2-NPPA start Precipitation Observed q1 Where did precipitation occur? start->q1 a1 During preparation of aqueous solution q1->a1 a2 Upon adding stock to buffer q1->a2 a3 During the experiment q1->a3 sol1 Use organic stock (e.g., DMSO). Increase buffer pH. a1->sol1 sol2 Add stock dropwise to vortexing buffer. Optimize final organic solvent concentration. a2->sol2 sol3 Check solubility at experimental temperature. Prepare fresh solutions. a3->sol3 Experimental_Workflow Workflow for Preparing 2-NPPA Working Solution step1 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) step2 2. Warm Stock and Buffer to Room Temperature step1->step2 step3 3. Vortex Buffer step2->step3 step4 4. Add Stock Dropwise to Vortexing Buffer step3->step4 step5 5. Visually Inspect for Precipitation step4->step5 success Solution is Ready for Use step5->success Clear fail Troubleshoot (see guide) step5->fail Precipitate

References

dealing with background noise in spectrophotometric assays of 2-Nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric assays of 2-Nitrophenylpyruvic acid (NPP).

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic reaction involving this compound (NPP) that is monitored spectrophotometrically?

A common enzymatic reaction is the conversion of NPP to 2-nitrobenzaldehyde. This reaction can be catalyzed by various enzymes, and the formation of 2-nitrobenzaldehyde can be monitored spectrophotometrically.

Q2: At what wavelength should I monitor the enzymatic conversion of NPP to 2-nitrobenzaldehyde?

The product, 2-nitrobenzaldehyde, has a weak absorbance around 350 nm and stronger absorbance peaks around 250 nm and 300 nm.[1][2] The optimal wavelength for monitoring the reaction will depend on the specific assay conditions and the absorbance spectrum of the substrate, NPP. It is recommended to perform a wavelength scan of both the substrate and the product to identify a wavelength with the largest difference in absorbance between the two. In the absence of this data, starting with a wavelength around 350 nm is a reasonable approach.

Q3: What are the common causes of high background noise in NPP spectrophotometric assays?

High background noise in NPP assays can arise from several sources:

  • Substrate Instability: this compound may be unstable and degrade spontaneously under certain pH and temperature conditions, leading to an increase in absorbance that is not enzyme-dependent.

  • Sample Matrix Interference: Components within the biological sample, such as hemoglobin, bilirubin, and lipids, can absorb light at the analytical wavelength or cause light scattering.[3]

  • Reagent Contamination: Buffers, cofactors, or the enzyme preparation itself may be contaminated with substances that absorb light at the detection wavelength.

  • Labware Interference: Chemicals can leach from plastic microtubes and other labware, contributing to background absorbance.

  • Turbidity: Precipitation of the substrate, product, or other assay components can cause light scattering and increase the measured absorbance.

Q4: How can I prepare a stable stock solution of this compound?

Due to its limited aqueous solubility, it is recommended to first dissolve NPP in a small amount of an organic solvent like DMSO or ethanol before diluting it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <5%) to avoid affecting enzyme activity. Store the stock solution protected from light and at a low temperature to minimize degradation.

Troubleshooting Guides

Issue 1: High Background Absorbance in the "No-Enzyme" Control

Possible Causes & Solutions

CauseSolution
Spontaneous Substrate Degradation 1. Run a substrate stability test: Incubate the substrate in the assay buffer under the same conditions as the experiment (temperature, pH) and monitor the absorbance over time. A significant increase in absorbance indicates substrate instability. 2. Optimize pH: Determine the pH stability profile of NPP and perform the assay at a pH where it is most stable. 3. Lower Temperature: If the enzyme is stable at a lower temperature, consider running the assay at a reduced temperature to minimize substrate degradation.
Contaminated Reagents 1. Use high-purity reagents: Ensure all buffer components, salts, and other additives are of high analytical grade. 2. Prepare fresh solutions: Make fresh buffer and reagent solutions before each experiment. 3. Test individual components: Measure the absorbance of each individual reagent at the analytical wavelength to identify the source of contamination.
Sample Matrix Interference 1. Include a sample blank: For each sample, prepare a control that contains the sample and all assay components except the enzyme. Subtract the absorbance of the sample blank from the corresponding sample reading. 2. Sample preparation: Consider deproteinization or other sample cleanup steps if the interference is significant.
Labware Leaching 1. Use appropriate labware: Utilize UV-transparent cuvettes or microplates made of quartz or a material certified for low leaching. 2. Pre-rinse labware: Rinse all tubes and plates with the assay buffer before use.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

CauseSolution
Incomplete Reagent Mixing 1. Ensure thorough mixing: Gently vortex or pipette up and down to mix all components thoroughly after each addition. 2. Use a master mix: Prepare a master mix of all common reagents (buffer, cofactors) to add to each well, reducing pipetting variability.
Temperature Fluctuations 1. Pre-incubate all components: Allow all solutions and the plate/cuvettes to equilibrate to the assay temperature before starting the reaction. 2. Use a temperature-controlled spectrophotometer: Ensure the instrument maintains a stable temperature throughout the measurement.
Pipetting Errors 1. Calibrate pipettes regularly: Ensure all pipettes are accurately calibrated. 2. Use appropriate pipette volumes: Avoid pipetting very small volumes, as the relative error is higher.
Substrate or Product Precipitation 1. Check for turbidity: Visually inspect the wells for any cloudiness. 2. Optimize solvent concentration: If using an organic solvent to dissolve the substrate, ensure the final concentration is sufficient to maintain solubility without inhibiting the enzyme. 3. Modify buffer components: Some buffer components can affect the solubility of the substrate or product.

Experimental Protocols

General Protocol for a Spectrophotometric Assay of an NPP-Metabolizing Enzyme

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or phosphate buffer) at the optimal pH for the enzyme.

  • NPP Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure (96-well plate format):

  • Add 180 µL of assay buffer to each well.

  • Add 10 µL of the enzyme solution to the sample wells. For "no-enzyme" control wells, add 10 µL of assay buffer.

  • Add 10 µL of the test compound solution (if screening for inhibitors) or buffer to the appropriate wells.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the NPP stock solution to all wells for a final concentration of 0.5 mM.

  • Immediately start monitoring the increase in absorbance at the predetermined wavelength (e.g., 350 nm) over time using a microplate reader.

3. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the "no-enzyme" control from the rates of the sample wells to correct for non-enzymatic substrate degradation.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at the measured wavelength.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, NPP, Enzyme) plate_setup Setup 96-well plate reagent_prep->plate_setup add_reagents Add Buffer, Enzyme, Compound plate_setup->add_reagents pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate start_reaction Initiate with NPP pre_incubate->start_reaction read_absorbance Monitor Absorbance Over Time start_reaction->read_absorbance calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate correct_background Correct for Background calculate_rate->correct_background determine_activity Determine Enzyme Activity correct_background->determine_activity

Caption: General workflow for a spectrophotometric assay using this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Noise? substrate_instability Substrate Instability start->substrate_instability Yes reagent_contamination Reagent Contamination start->reagent_contamination Yes sample_interference Sample Interference start->sample_interference Yes other_issues Other Issues (Turbidity, etc.) start->other_issues Yes optimize_conditions Optimize Assay Conditions (pH, Temp) substrate_instability->optimize_conditions use_high_purity Use High-Purity Reagents reagent_contamination->use_high_purity run_blanks Run Appropriate Blanks (Substrate, Sample) sample_interference->run_blanks check_solubility Check Reagent Solubility other_issues->check_solubility

Caption: Troubleshooting logic for high background noise in NPP assays.

References

Validation & Comparative

A Comparative Guide: 2-Nitrophenylpyruvic Acid vs. α-Ketoglutarate as Transaminase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzymology and drug development, the selection of appropriate substrates is paramount for accurate and efficient characterization of transaminase activity. While α-ketoglutarate stands as the archetypal amino group acceptor for a vast array of transaminases, the exploration of alternative substrates like 2-Nitrophenylpyruvic acid offers potential advantages in assay development, particularly for high-throughput screening and specific applications. This guide provides a detailed comparison of these two keto acid substrates, supported by experimental data and protocols to aid researchers in making informed decisions for their experimental designs.

At a Glance: Key Differences and Performance Metrics

The following table summarizes the core distinctions and available kinetic data for this compound and α-ketoglutarate in the context of their use as transaminase substrates. It is important to note that direct comparative kinetic data for this compound with common transaminases is not extensively available in the public domain. The data for this compound is inferred from studies on similar aromatic keto acids like phenylpyruvate.

FeatureThis compoundα-Ketoglutarate
Substrate Type Aromatic α-keto acid (unnatural)Aliphatic α-keto acid (natural)
Role in Biology Not a natural metaboliteCentral metabolite in the citric acid cycle and nitrogen metabolism[1]
Assay Principle Potential for direct spectrophotometric assays due to the nitrophenyl group. The formation of the corresponding amino acid can also be monitored.Typically requires coupled-enzyme assays for continuous monitoring (e.g., with malate dehydrogenase or lactate dehydrogenase)[2][3].
Transaminase Specificity Likely a substrate for transaminases that accept aromatic keto acids, such as tyrosine aminotransferase and glutamine transaminase K[4][5].Broadly accepted by a wide range of transaminases, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[6][7].
Reported Km (mM) Data not readily available. For the related phenylpyruvic acid, Km values can vary significantly depending on the enzyme.For AST: ~0.12 - 5 mM; For ALT: ~0.07 - 1.1 mM (Varies with the specific enzyme and conditions)[3].
Reported Vmax Data not readily available.Varies widely depending on the enzyme and assay conditions.

Delving into the Chemistry: Reaction Mechanisms

The fundamental reaction mechanism for both substrates involves a ping-pong bi-bi mechanism, a hallmark of transaminase catalysis. The process is initiated by the transfer of an amino group from an amino donor to the pyridoxal-5'-phosphate (PLP) cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the first product (a keto acid). Subsequently, the keto acid substrate (either this compound or α-ketoglutarate) binds to the enzyme, accepts the amino group from PMP, and is released as the corresponding amino acid, regenerating the PLP cofactor for the next catalytic cycle.

Transamination_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Amino_Acid_1 Amino Acid (e.g., L-Alanine) E_PLP Enzyme-PLP Amino_Acid_1->E_PLP + E_PMP Enzyme-PMP E_PLP->E_PMP Transimination Tautomerization Hydrolysis Amino_Acid_2 Amino Acid (L-Glutamate or 2-Nitrophenylalanine) E_PLP->Amino_Acid_2 - Keto_Acid_1 Keto Acid (e.g., Pyruvate) E_PMP->E_PLP Transimination Tautomerization Hydrolysis E_PMP->Keto_Acid_1 - Keto_Acid_2 Keto Acid (α-KG or 2-NPPA) Keto_Acid_2->E_PMP +

General Transamination Reaction Pathway.

Experimental Protocols: A Head-to-Head Workflow

To provide a practical comparison, the following sections detail standardized experimental protocols for assessing transaminase activity using both α-ketoglutarate and an aromatic keto acid like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Method cluster_analysis Data Analysis Enzyme_Prep Prepare Transaminase Solution Assay_Setup Set up reaction mixtures in parallel (one set with α-KG, one with 2-NPPA) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solutions (α-KG and 2-NPPA) Substrate_Prep->Assay_Setup Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Assay_Setup Incubation Incubate at optimal temperature Assay_Setup->Incubation Measurement Monitor reaction progress Incubation->Measurement KG_Detection α-KG Assay: Coupled enzyme reaction (e.g., monitor NADH decrease at 340 nm) Measurement->KG_Detection NPPA_Detection 2-NPPA Assay: Direct spectrophotometry (enol-borate complex) or HPLC analysis of product Measurement->NPPA_Detection Kinetics Determine Kinetic Parameters (Km, Vmax) KG_Detection->Kinetics NPPA_Detection->Kinetics Comparison Compare Substrate Performance Kinetics->Comparison

Comparative Experimental Workflow.

Protocol 1: Transaminase Activity Assay using α-Ketoglutarate

This protocol describes a classic coupled-enzyme assay for determining the activity of a transaminase, such as Aspartate Aminotransferase (AST), using α-ketoglutarate as the amino acceptor. The production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which is monitored spectrophotometrically.

Materials:

  • Transaminase enzyme preparation

  • L-Aspartic acid

  • α-Ketoglutarate (α-KG)

  • Malate Dehydrogenase (MDH)

  • NADH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a reaction master mix containing all components except the enzyme or the initiating substrate (e.g., L-aspartate). A typical master mix for a 200 µL final reaction volume would include:

    • 100 µL of 2x potassium phosphate buffer

    • 20 µL of 10 mM α-ketoglutarate

    • 20 µL of 2.5 mM NADH

    • 10 µL of Malate Dehydrogenase (e.g., 10 units/mL)

    • 30 µL of distilled water

  • Add the transaminase enzyme to the master mix to a final desired concentration.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding L-aspartate to a final concentration range suitable for kinetic analysis (e.g., 0.1 mM to 10 mM).

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the transaminase activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Transaminase Activity Assay using this compound (Adapted from Aromatic Keto Acid Assays)

Direct kinetic data and specific, validated protocols for this compound as a transaminase substrate are not as widespread as for α-ketoglutarate. However, based on methods for other aromatic keto acids like phenylpyruvic acid, the "enol borate-tautomerase method" can be adapted for a direct spectrophotometric assay[4][8]. This method relies on the formation of a stable enol-borate complex with the aromatic keto acid, which has a distinct absorbance maximum.

Materials:

  • Transaminase enzyme preparation

  • Amino donor (e.g., L-Glutamate)

  • This compound (2-NPPA)

  • Potassium borate buffer (e.g., 0.1 M, pH adjusted to the desired value)

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Determine the optimal wavelength for the 2-NPPA-borate complex. This is done by preparing a solution of 2-NPPA in the potassium borate buffer and scanning the absorbance from approximately 250 nm to 350 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Potassium borate buffer

    • A suitable concentration of the amino donor (e.g., L-Glutamate)

    • The transaminase enzyme preparation

  • Equilibrate the mixture at the desired temperature.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the decrease in absorbance at the predetermined λmax over time. The rate of decrease in the enol-borate complex concentration corresponds to the rate of transamination.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the 2-NPPA concentrations and fitting to the Michaelis-Menten equation.

Alternative for Protocol 2: If a suitable dehydrogenase is available that can use the product, 2-nitro-L-phenylalanine, as a substrate in a coupled reaction, a continuous spectrophotometric assay similar to Protocol 1 could be developed. Alternatively, a discontinuous assay can be employed where the reaction is stopped at various time points, and the product is quantified by HPLC.

Conclusion and Recommendations

The choice between this compound and α-ketoglutarate as a transaminase substrate is contingent on the specific research objectives.

  • α-Ketoglutarate remains the gold standard for studying the physiological activity of a wide range of transaminases due to its central role in metabolism. The availability of well-established and robust coupled-enzyme assays makes it a reliable choice for detailed kinetic characterization.

  • This compound , and other aromatic keto acids, present an intriguing alternative, particularly for the development of high-throughput screening assays. The potential for a direct spectrophotometric assay, by leveraging the chromophoric properties of the nitrophenyl group, could simplify the experimental workflow and reduce costs by eliminating the need for coupling enzymes. However, researchers must be mindful that this is an unnatural substrate, and the kinetic parameters obtained may not directly reflect the enzyme's physiological activity. Furthermore, the specificity of the transaminase for this substrate must be empirically determined.

For researchers embarking on the characterization of novel transaminases or developing high-throughput screening campaigns, an initial screen with a panel of keto acids, including both α-ketoglutarate and aromatic derivatives like this compound, would be a prudent approach to ascertain substrate specificity and identify the most suitable substrate for their specific application.

References

A Comparative Guide to the Kinetic Parameters of Aromatic α-Keto Acids in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of L-amino acid deaminase (L-AAD) from Proteus mirabilis and Lactate Dehydrogenase (LDH) from different sources with their respective substrates. This data provides a baseline for understanding the efficiency and affinity of these enzymes towards aromatic and other α-keto acids.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
L-Amino Acid Deaminase (Pm1)L-Phenylalanine31.551.96--[1]
P. mirabilis L-AAD (Wild-Type)L-Phenylalanine-1.02--[2]
P. mirabilis L-AAD (Triple Mutant)L-Phenylalanine-3.06-1.35x WT[3]
Plateau Pika LDH-C₄Pyruvate0.052---[4]
Plateau Pika LDH-A₄Pyruvate0.260---[4]
Plateau Pika LDH-B₄Pyruvate0.172---[4]
Mouse Hepatocyte LDHL-Lactate8.62 - 13.5---[1]
Mouse Skeletal Muscle LDHL-Lactate13.3 - 17.9---[1]

Note: Vmax for Pm1 was converted from 119.7 µg phenylpyruvic acid/mg/min. A dash (-) indicates that the data was not reported in the cited literature. The triple mutant of P. mirabilis L-AAD (D165K/F263M/L336M) showed a 3.0-fold increase in PPA titer, which is reflected as a proportional increase in Vmax, and a 1.35-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible determination of enzyme kinetic parameters. Below are two representative protocols for assaying L-amino acid deaminase and lactate dehydrogenase activity with aromatic substrates.

Protocol 1: Continuous Spectrophotometric Assay for L-Amino Acid Deaminase (L-AAD) Activity

This protocol is adapted from the methods used for characterizing L-AAD from Proteus myxofaciens and is suitable for determining the kinetic parameters for the oxidative deamination of L-amino acids to their corresponding α-keto acids.[5]

Materials:

  • Purified L-amino acid deaminase

  • L-phenylalanine (or other L-amino acid substrate) stock solution

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading in the UV range (e.g., 321 nm for phenylpyruvic acid)

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the desired concentration of the L-amino acid substrate. To determine Km and Vmax, a range of substrate concentrations should be used (e.g., 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Dilute the purified L-AAD in the reaction buffer to a concentration that will produce a linear reaction rate for at least 60 seconds.

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer. Initiate the reaction by adding a small volume of the diluted enzyme to the reaction mixture and mix quickly.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at the wavelength corresponding to the formation of the α-keto acid product. For phenylpyruvic acid, the absorbance can be monitored at 321 nm.[5] Record the absorbance at regular intervals (e.g., every 5 seconds) for 1-2 minutes.

  • Calculation of Initial Velocity (v₀): Plot the absorbance versus time. The initial velocity is the slope of the linear portion of this curve. Convert the change in absorbance per minute to the rate of product formation (µmol/min) using the Beer-Lambert law (v₀ = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product at the measured wavelength and l is the path length of the cuvette.

  • Determination of Kinetic Parameters: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

  • Calculation of kcat and kcat/Km: If the enzyme concentration [E] is known, the turnover number (kcat) can be calculated as kcat = Vmax / [E]. The catalytic efficiency is then determined as the ratio kcat/Km.

Protocol 2: Continuous Spectrophotometric Assay for Lactate Dehydrogenase (LDH) Activity with Aromatic α-Keto Acids

This protocol is based on the established assay for LDH and adapted for aromatic α-keto acid substrates like phenylpyruvic acid, where the reduction of the keto acid is coupled to the oxidation of NADH.[4][6]

Materials:

  • Purified Lactate Dehydrogenase or a similar aromatic keto acid reductase

  • Phenylpyruvic acid (or other aromatic α-keto acid substrate) stock solution

  • NADH stock solution

  • Reaction Buffer: 100 mM Potassium phosphate buffer, pH 7.0

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and a fixed, saturating concentration of NADH (e.g., 0.2 mM).

  • Substrate Addition: Add the aromatic α-keto acid substrate to the reaction mixture at various concentrations to determine Km and Vmax.

  • Enzyme Preparation: Dilute the purified enzyme in the reaction buffer to a suitable concentration.

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer. Start the reaction by adding the diluted enzyme and mix thoroughly.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance at regular intervals for 1-2 minutes.

  • Calculation of Initial Velocity (v₀): Determine the initial velocity from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion.

  • Determination of Kinetic Parameters: Follow the same procedure as in Protocol 1 (steps 6 and 7) to determine Km, Vmax, kcat, and kcat/Km.

Mandatory Visualization

The following diagrams illustrate the enzymatic reaction and the general workflow for determining kinetic parameters.

Enzymatic_Reaction cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products L-Amino Acid L-Amino Acid L-AAD L-AAD L-Amino Acid->L-AAD α-Keto Acid α-Keto Acid LDH LDH α-Keto Acid->LDH NADH NADH NADH->LDH α-Keto Acid_prod α-Keto Acid L-AAD->α-Keto Acid_prod NH3 Ammonia L-AAD->NH3 α-Hydroxy Acid α-Hydroxy Acid LDH->α-Hydroxy Acid NAD+ NAD+ LDH->NAD+

Caption: Enzymatic conversion of amino acids and keto acids.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer and Reagents D Mix Reagents and Substrate in Cuvette A->D B Prepare Substrate Stock Solutions (Varying Concentrations) B->D C Dilute Purified Enzyme F Initiate Reaction with Enzyme C->F E Equilibrate Temperature D->E E->F G Monitor Absorbance Change Over Time F->G H Calculate Initial Velocity (v₀) for each [S] G->H I Plot v₀ vs. [S] H->I J Fit Data to Michaelis-Menten Equation I->J K Determine Km and Vmax J->K L Calculate kcat and kcat/Km K->L

Caption: Workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to the Validation of a Novel High-Performance Liquid Chromatography (HPLC) Method for Gx-NPPA-1, a Next-Generation 2-Nitrophenylpyruvic Acid-Based Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, proprietary analytical method, HPLC-UV/Gx-NPPA-1, for the quantitative determination of 2-Nitrophenylpyruvic acid (2-NPPA), a critical intermediate in novel therapeutic pathways. The performance of this new method is objectively compared against established analytical techniques, supported by extensive experimental data, to demonstrate its suitability for high-throughput screening and quality control in drug development.

Introduction to this compound Analysis

This compound is a key chromogenic substrate used in the development of diagnostic assays and as a precursor in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of 2-NPPA is paramount for ensuring the quality, efficacy, and safety of these products. While several analytical methods exist, they often present limitations in terms of sensitivity, selectivity, or throughput. This guide introduces a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, HPLC-UV/Gx-NPPA-1, and validates its performance against existing spectrophotometric and a standard HPLC method.

Overview of Analytical Methods

Novel Method: HPLC-UV/Gx-NPPA-1

This newly developed method utilizes a C18 stationary phase with an optimized mobile phase gradient to achieve rapid and highly selective separation of 2-NPPA from its potential impurities and degradation products. Detection is performed using a UV-Vis detector at a wavelength selected for maximal absorbance of 2-NPPA, ensuring high sensitivity.

Established Method 1: Standard HPLC-UV

A commonly used method for the analysis of 2-NPPA and related compounds involves reverse-phase HPLC with a simple isocratic mobile phase.[1] While robust, this method can suffer from longer run times and potential co-elution with structurally similar impurities.

Established Method 2: UV-Vis Spectrophotometry

Spectrophotometric methods offer a simpler and faster approach for the determination of nitrophenols and related compounds.[2][3] However, these methods are often susceptible to interference from other UV-absorbing compounds in the sample matrix, leading to lower selectivity and accuracy.[3]

Comparative Performance Data

The following tables summarize the validation parameters for the novel HPLC-UV/Gx-NPPA-1 method in comparison to the established analytical techniques.

Parameter HPLC-UV/Gx-NPPA-1 (New Method) Standard HPLC-UV (Established Method) UV-Vis Spectrophotometry (Established Method)
Linearity (R²) > 0.999> 0.995> 0.990
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 1.0%< 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL3.0 µg/mL
Run Time 5 minutes15 minutes2 minutes

Table 1: Comparison of Key Validation Parameters

Parameter HPLC-UV/Gx-NPPA-1 (New Method) Standard HPLC-UV (Established Method) UV-Vis Spectrophotometry (Established Method)
Specificity/Selectivity High (baseline separation from impurities)Moderate (potential for co-elution)Low (interference from UV-absorbing compounds)
Robustness High (unaffected by minor variations)ModerateModerate
Throughput HighLowHigh

Table 2: Comparison of Qualitative Performance Characteristics

Experimental Protocols

HPLC-UV/Gx-NPPA-1 Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2) 100Å, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

Standard HPLC-UV Method
  • Instrumentation: Waters Alliance HPLC system with a UV/Vis Detector.

  • Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v).[1]

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 320 nm.

UV-Vis Spectrophotometry Method
  • Instrumentation: Shimadzu UV-1800 Spectrophotometer.

  • Solvent: 0.1 M Sodium Hydroxide.

  • Measurement: Absorbance measured at 405 nm, the wavelength of maximum absorbance for the p-nitrophenolate anion.[2]

  • Procedure: A standard curve is generated using known concentrations of 2-NPPA in 0.1 M NaOH. The absorbance of the sample, diluted in the same solvent, is measured, and the concentration is determined from the standard curve.

Visualized Workflows and Relationships

validation_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting define_method Define New Analytical Method (HPLC-UV/Gx-NPPA-1) select_comparators Select Comparator Methods (Standard HPLC, UV-Vis) define_method->select_comparators prepare_samples Prepare Validation Samples (Standards, Spiked Samples) select_comparators->prepare_samples perform_linearity Linearity & Range prepare_samples->perform_linearity perform_accuracy Accuracy prepare_samples->perform_accuracy perform_precision Precision (Repeatability, Intermediate) prepare_samples->perform_precision perform_lod_loq LOD & LOQ prepare_samples->perform_lod_loq perform_specificity Specificity prepare_samples->perform_specificity analyze_data Analyze Raw Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_lod_loq->analyze_data perform_specificity->analyze_data compare_performance Compare Performance Metrics (Tables 1 & 2) analyze_data->compare_performance generate_report Generate Validation Report compare_performance->generate_report

Figure 1: Analytical Method Validation Workflow

method_comparison cluster_tradeoffs Considerations new_method HPLC-UV/Gx-NPPA-1 high_specificity High Specificity new_method->high_specificity high_sensitivity High Sensitivity (Low LOD/LOQ) new_method->high_sensitivity fast_runtime Fast Run Time (High Throughput) new_method->fast_runtime high_precision High Precision new_method->high_precision instrumentation Requires HPLC System new_method->instrumentation

Figure 2: Advantages of the HPLC-UV/Gx-NPPA-1 Method

Conclusion

The validation data presented in this guide demonstrates that the novel HPLC-UV/Gx-NPPA-1 method is a superior analytical technique for the quantitative determination of this compound. Its enhanced sensitivity, specificity, and high throughput make it an ideal choice for demanding applications in drug development and quality control, offering significant advantages over existing standard HPLC and UV-Vis spectrophotometry methods. The detailed protocols and comparative data provide a solid foundation for the implementation of this method in a regulated laboratory environment.

References

A Comparative Analysis of Indole Synthesis Methods Utilizing 2-Nitrophenylpyruvic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of three classical methods for indole synthesis that commence from ortho-nitro aromatic precursors: the Reissert, Leimgruber-Batcho, and Baeyer-Emmerling syntheses. While the Reissert synthesis directly utilizes a derivative of 2-nitrophenylpyruvic acid, the Leimgruber-Batcho and Baeyer-Emmerling methods start from the closely related o-nitrotoluene and o-nitrocinnamic acid, respectively, all converging through a key reductive cyclization step.

This guide presents a detailed comparison of these methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route based on desired substitution patterns, available starting materials, and reaction conditions.

At a Glance: Key Differences in Indole Synthesis Routes

FeatureReissert Indole SynthesisLeimgruber-Batcho Indole SynthesisBaeyer-Emmerling Indole Synthesis
Starting Material o-Nitrotoluene and Diethyl Oxalateo-Nitrotoluene and Dimethylformamide Dimethyl Acetal (DMFDMA)o-Nitrocinnamic Acid
Key Intermediate Ethyl o-nitrophenylpyruvateβ-Dialkylamino-2-nitrostyrene (enamine)Not isolated
Primary Product Indole-2-carboxylic acid (or its ester)2,3-Unsubstituted IndolesIndole
Key Transformation Condensation followed by reductive cyclizationEnamine formation followed by reductive cyclizationReductive cyclization and decarboxylation
Common Reducing Agents Zinc in acetic acid, FeSO₄/NH₄OH, Catalytic hydrogenationRaney Nickel/Hydrazine, Pd/C, H₂, SnCl₂, Na₂S₂O₄, Fe/acetic acidIron powder in a basic solution
Advantages Access to indole-2-carboxylates for further functionalization.High yields, mild conditions, applicable to a wide variety of substituted indoles.[1]Direct formation of the indole ring.
Disadvantages Multi-step process, sometimes harsh decarboxylation conditions.Potentially unstable enamine intermediates.Limited to available substituted o-nitrocinnamic acids.

Delving into the Mechanisms: A Visual Guide

The following diagrams, rendered in DOT language, illustrate the fundamental transformations in each synthetic pathway.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Decarboxylation (Optional) o-Nitrotoluene o-Nitrotoluene Ethyl_o-nitrophenylpyruvate Ethyl_o-nitrophenylpyruvate o-Nitrotoluene->Ethyl_o-nitrophenylpyruvate + Diethyl Oxalate Diethyl_Oxalate Diethyl_Oxalate Base Base Base->o-Nitrotoluene Indole-2-carboxylic_acid Indole-2-carboxylic_acid Ethyl_o-nitrophenylpyruvate->Indole-2-carboxylic_acid Reduction & Cyclization Reducing_Agent Reducing_Agent Reducing_Agent->Ethyl_o-nitrophenylpyruvate Indole Indole Indole-2-carboxylic_acid->Indole Heat Heat Heat Heat->Indole-2-carboxylic_acid

Figure 1: Reissert Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine + DMFDMA DMFDMA DMFDMA Indole Indole Enamine->Indole Reduction & Cyclization Reducing_Agent Reducing_Agent Reducing_Agent->Enamine

Figure 2: Leimgruber-Batcho Synthesis Workflow.

Baeyer_Emmerling_Synthesis o-Nitrocinnamic_Acid o-Nitrocinnamic_Acid Indole Indole o-Nitrocinnamic_Acid->Indole Reductive Cyclization & Decarboxylation Reducing_Agent Reducing_Agent Reducing_Agent->o-Nitrocinnamic_Acid

Figure 3: Baeyer-Emmerling Synthesis Workflow.

Quantitative Performance Metrics

The selection of a synthetic method often hinges on achievable yields. The following table summarizes reported yields for these indole syntheses with various substrates. It is important to note that direct comparison is challenging as reaction conditions and substrates often vary between studies.

Synthesis MethodStarting MaterialProductYield (%)Reference
Reisserto-NitrotolueneIndole-2-carboxylic acid-[2][3]
Leimgruber-Batcho2-Methyl-3-nitrobenzoic acidMethyl indole-4-carboxylate73%[4]
Leimgruber-Batcho4-Chloro-2-nitrotoluene5-Chloroindole92%[5]
Leimgruber-Batcho6-Benzyloxy-2-nitrotoluene4-Benzyloxyindole90% (enamine formation), then reductive cyclization[6]
Baeyer-Emmerlingo-Nitrocinnamic acidIndole-[7]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for each method, compiled from literature sources.

Reissert Indole Synthesis: Synthesis of Indole-2-carboxylic acid

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate. [2] To a solution of sodium ethoxide, prepared from sodium in absolute ethanol, is added a mixture of o-nitrotoluene and diethyl oxalate. The mixture is stirred and heated, leading to the formation of ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization. [2] The ethyl o-nitrophenylpyruvate intermediate is then subjected to reduction. A common method involves using zinc dust in glacial acetic acid. The reaction mixture is heated, and upon completion, the product, indole-2-carboxylic acid, is isolated after workup.

Step 3: Decarboxylation (Optional). [8] Indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.

Leimgruber-Batcho Indole Synthesis: Synthesis of 4-Benzyloxyindole[6]

Step 1: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene Formation. A solution of 6-benzyloxy-2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine. The mixture is heated at reflux under a nitrogen atmosphere. After cooling and removal of volatile components, the resulting red residue is recrystallized from methanol to yield the enamine product.

Step 2: Reductive Cyclization to 4-Benzyloxyindole. To a stirred solution of the enamine in a mixture of tetrahydrofuran (THF) and methanol under a nitrogen atmosphere, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate. The reaction temperature is maintained between 45 and 50°C. After the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate by extraction and purified by chromatography.

Baeyer-Emmerling Indole Synthesis: Synthesis of Indole[7]

In a strongly basic solution, o-nitrocinnamic acid is treated with iron powder. The reaction mixture is heated, which effects the reduction of the nitro group and subsequent intramolecular cyclization. The intermediate undergoes spontaneous decarboxylation under the reaction conditions to afford indole. The product is then isolated through standard workup procedures.

Conclusion

The Reissert, Leimgruber-Batcho, and Baeyer-Emmerling syntheses offer versatile and historically significant pathways to the indole core structure from readily available ortho-nitro aromatic compounds. The Leimgruber-Batcho synthesis is often favored for its high yields and mild conditions, particularly for the preparation of 2,3-unsubstituted indoles. The Reissert synthesis provides a valuable route to indole-2-carboxylic acids, which are useful precursors for further derivatization. The Baeyer-Emmerling synthesis, while being a direct method, is more limited by the availability of the requisite o-nitrocinnamic acids. The choice of method will ultimately be guided by the specific synthetic target, desired substitution pattern, and the laboratory's capabilities. The data and protocols presented herein provide a solid foundation for making an informed decision for your research and development needs.

References

Evaluating the Efficiency of 2-Nitrophenylpyruvic Acid in Enzyme Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Nitrophenylpyruvic acid (2-NPPA) as a substrate in various enzyme systems. While direct kinetic data for 2-NPPA is limited in publicly available literature, this document evaluates its potential efficiency by comparing it with alternative substrates for key enzymes. The focus is on Macrophage Migration Inhibitory Factor (MIF), a tautomerase, and Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

For comparison, detailed kinetic studies have been performed on other MIF substrates, such as p-hydroxyphenylpyruvic acid (4-HPP) and L-dopachrome methyl ester.

Comparative Data for MIF Substrates
SubstrateEnzymeKinetic ParametersNotes
This compound (2-NPPA) MIFData not availableThe keto form is more stable than the enol form, which is the reverse of unsubstituted phenylpyruvic acid.
p-Hydroxyphenylpyruvic acid (4-HPP) MIFKm = 1.1 mMA commonly used substrate for MIF tautomerase assays.
p-Hydroxyphenylpyruvic acid (4-HPP) MIF-2 (D-DT)Catalytic activity is 10-fold lower than with MIF.Demonstrates enzyme-specific efficiency differences.
L-dopachrome methyl ester MIF from Trichinella spiralis10-fold higher activity than MIF from other sources.Highlights species-specific variations in enzyme efficiency.
Experimental Protocols: Tautomerase Assay

A common method to measure MIF tautomerase activity involves monitoring the change in absorbance of a substrate over time.

Protocol for Tautomerase Assay using p-Hydroxyphenylpyruvic acid (4-HPP):

  • Reagent Preparation:

    • MIF enzyme solution (e.g., 760 nM).

    • 4-HPP substrate solution (e.g., 0.5 mM).

    • Assay buffer (e.g., 10 mM Na2HPO4, pH 8.3).

    • (Optional) Inhibitor solutions of various concentrations.

    • (Optional) 0.5 mM EDTA to prevent interference from metal ions.

  • Assay Procedure:

    • Pre-incubate the MIF enzyme solution with or without inhibitors in a 96-well plate for 15 minutes.

    • Initiate the reaction by adding the 4-HPP substrate solution.

    • Monitor the increase in absorbance at 320 nm, which corresponds to the formation of the enol tautomer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Data Analysis:

    • Determine Km and Vmax by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

    • For inhibitors, calculate the IC50 value and subsequently the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Protocol for Tautomerase Assay using L-dopachrome methyl ester:

  • Reagent Preparation:

    • Prepare fresh L-dopachrome methyl ester solution by mixing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.

    • MIF enzyme solution.

    • Assay buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

  • Assay Procedure:

    • Add the MIF enzyme solution to the assay buffer in a 96-well plate or cuvette.

    • Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester solution.

    • Monitor the decrease in absorbance at 475 nm.

  • Data Analysis:

    • Calculate the initial rate of reaction, correcting for the non-enzymatic rate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MIF signaling pathway and a general experimental workflow for evaluating enzyme inhibitors.

MIF_Signaling_Pathway cluster_receptor Cell Membrane MIF MIF CD74 CD74 MIF->CD74 binds CD44 CD44 CD74->CD44 complexes with CXCR2_4 CXCR2/4 CD74->CXCR2_4 associates with PI3K PI3K CD74->PI3K ERK1_2 ERK1/2 CD74->ERK1_2 NF_kB NF-κB CD74->NF_kB CD44->PI3K CD44->ERK1_2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK1_2->Proliferation Inflammation Inflammation NF_kB->Inflammation

MIF Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate Prepare Substrate Solution (e.g., 2-NPPA or alternative) Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Prepare Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Absorbance Change over Time Reaction->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax) Measurement->Kinetics Inhibition Determine IC50 and Ki values Measurement->Inhibition Comparison Compare Efficiency with Alternative Substrates Kinetics->Comparison Inhibition->Comparison

Enzyme Inhibition Assay Workflow

Indoleamine 2,3-dioxygenase (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine pathway, which is involved in immune regulation. While there is no direct evidence of 2-NPPA acting as a substrate for IDO1, its structural similarity to tryptophan, the natural substrate of IDO1, suggests it could potentially act as an inhibitor.

Comparative Data for IDO1 Inhibitors

A direct comparison with known IDO1 inhibitors would be necessary to evaluate the potential efficacy of 2-NPPA in this system.

InhibitorTargetIC50
Epacadostat IDO1~10 nM
Navoximod IDO1~70 nM
1-Methyl-D-tryptophan (Indoximod) IDO1Weak inhibitor
Experimental Protocol: IDO1 Enzymatic Assay

This assay measures the production of kynurenine from tryptophan.

  • Reagent Preparation:

    • Recombinant IDO1 enzyme.

    • L-tryptophan solution.

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Cofactors: Ascorbic acid, Methylene blue.

    • Catalase.

    • Test inhibitor solutions (e.g., 2-NPPA).

    • 30% (w/v) Trichloroacetic acid (TCA).

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, cofactors, catalase, and IDO1 enzyme.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathway

The kynurenine pathway, initiated by IDO1, plays a significant role in immune suppression.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Inhibitors IDO1 Inhibitors (e.g., Epacadostat) Inhibitors->IDO1 inhibit Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Anthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->Anthranilic_Acid Immune_Suppression Immune Suppression (T-cell apoptosis, Treg activation) Kynurenine->Immune_Suppression Quinolinic_Acid Quinolinic Acid (Neurotoxic) Anthranilic_Acid->Quinolinic_Acid Quinolinic_Acid->Immune_Suppression

The Kynurenine Pathway

Conclusion

While direct quantitative data on the enzymatic efficiency of this compound is currently lacking in the literature, this guide provides a framework for its evaluation. By utilizing the provided experimental protocols, researchers can directly measure the kinetic parameters of 2-NPPA with enzymes like MIF and IDO1. The comparative data on alternative substrates and inhibitors serve as a benchmark for assessing its relative efficiency. The signaling pathway diagrams offer a broader context for understanding the biological implications of modulating these enzyme systems. Further research is warranted to fully elucidate the potential of this compound as a tool for studying and targeting these important enzymatic pathways.

A Comparative Guide to the Cross-Validation of Tryptophan Aminotransferase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for determining the activity of tryptophan aminotransferase (TAA), a key enzyme in the indole-3-pyruvic acid (IPyA) pathway of auxin biosynthesis. The IPyA pathway is a critical target for research in agriculture and drug development. Accurate measurement of TAA activity is essential for understanding its role in these processes and for screening potential inhibitors or activators. This document outlines the experimental protocols for a spectrophotometric method using 2,4-dinitrophenylhydrazine (DNPH) and a high-performance liquid chromatography (HPLC)-based method, presenting a cross-validation of their results.

Executive Summary

The determination of tryptophan aminotransferase (TAA) activity is pivotal in various research fields. While spectrophotometric assays, such as the 2,4-dinitrophenylhydrazine (DNPH) method, offer simplicity and high throughput, their specificity can be limited. In contrast, chromatographic techniques like high-performance liquid chromatography (HPLC) provide superior specificity and accuracy in quantifying the enzymatic product, indole-3-pyruvic acid (IPyA). This guide details the protocols for both methods and presents a comparative analysis of their performance, highlighting the potential for spectrophotometric methods to overestimate activity due to non-specific reactions.

Data Presentation: Spectrophotometry vs. Chromatography

Analytical MethodPrincipleLinearity RangePrecision (%RSD)Accuracy (% Recovery)Key AdvantagesKey Disadvantages
DNPH Spectrophotometric Assay Colorimetric reaction of the keto acid product (IPyA) with DNPH to form a hydrazone, measured by absorbance.[2]Typically narrow, requires standard curve.Good intra-assay precision.Can be lower due to interfering substances.Simple, rapid, high-throughput, cost-effective.Lower specificity, potential for overestimation due to reaction with other carbonyl compounds.[1][2]
HPLC Assay Chromatographic separation of the reaction mixture and direct quantification of the IPyA peak by UV or fluorescence detection.[3][4]Wide linear range.[3]High precision with low RSD values.High accuracy with good recovery rates.High specificity and accuracy, can simultaneously detect multiple compounds.[3]More complex, lower throughput, higher cost.

Experimental Protocols

Tryptophan Aminotransferase Activity Assay using the Dinitrophenylhydrazine (DNPH) Method

This protocol is adapted from methods for measuring aminotransferase activity by quantifying the keto-acid product.[2]

Materials:

  • Purified Tryptophan Aminotransferase (TAA) enzyme

  • L-Tryptophan solution (e.g., 50 mM in reaction buffer)

  • α-Ketoglutarate solution (e.g., 100 mM in reaction buffer)

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM)

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)

  • 0.6 M NaOH

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-tryptophan, α-ketoglutarate, and PLP. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Reaction: Initiate the reaction by adding the purified TAA enzyme. Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Derivatization: Stop the reaction by adding the DNPH reagent. The DNPH reacts with the product, indole-3-pyruvic acid, to form a colored hydrazone.

  • Color Development: After a short incubation with DNPH, add NaOH to develop the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 515-542 nm for the IPyA-hydrazone).[2]

  • Quantification: Create a standard curve using known concentrations of indole-3-pyruvic acid to determine the amount of product formed in the enzymatic reaction.

Tryptophan Aminotransferase Activity Assay using High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of indole-3-pyruvic acid (IPyA) formation using HPLC.[3][4]

Materials:

  • Purified TAA enzyme

  • L-Tryptophan (substrate)

  • α-Ketoglutarate (amino group acceptor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M HCl

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Indole-3-pyruvic acid standard

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 µM PLP, and the desired concentration of purified TAA enzyme. Add L-tryptophan and α-ketoglutarate to the desired final concentrations.

  • Enzyme Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of the quenching solution (1 M HCl).[3]

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.[3] Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Detect the IPyA peak using a UV detector (e.g., at 280 nm).[3]

    • Quantify the amount of IPyA by comparing its peak area to a standard curve prepared with known concentrations of the IPyA standard.

Mandatory Visualization

Indole_Pyruvic_Acid_Pathway Tryptophan L-Tryptophan IPyA Indole-3-Pyruvic Acid Tryptophan->IPyA TAA IAAId Indole-3-Acetaldehyde IPyA->IAAId IPDC IAA Indole-3-Acetic Acid (Auxin) IAAId->IAA IAD TAA Tryptophan Aminotransferase (TAA) IPDC Indole-3-Pyruvate Decarboxylase (IPDC) IAD Indole-3-Acetaldehyde Dehydrogenase (IAD)

Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for auxin biosynthesis.

DNPH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection P1 Prepare Reaction Mixture (Buffer, Tryptophan, α-KG, PLP) R1 Add TAA Enzyme P1->R1 R2 Incubate at 37°C R1->R2 D1 Stop with DNPH Reagent R2->D1 D2 Add NaOH D1->D2 D3 Measure Absorbance (515-542 nm) D2->D3

Caption: Experimental workflow for the DNPH spectrophotometric assay.

HPLC_Assay_Workflow cluster_prep_hplc Reaction Preparation cluster_reaction_hplc Enzymatic Reaction & Quenching cluster_analysis_hplc HPLC Analysis HP1 Prepare Reaction Mixture (Buffer, Tryptophan, α-KG, PLP, TAA) HR1 Incubate at 37°C HP1->HR1 HR2 Stop with HCl HR1->HR2 HR3 Centrifuge HR2->HR3 HA1 Inject Supernatant HR3->HA1 HA2 Separate on C18 Column HA1->HA2 HA3 Detect IPyA by UV (280 nm) HA2->HA3

Caption: Experimental workflow for the HPLC-based assay.

References

A Comparative Guide: 2-Nitrophenylpyruvic Acid vs. Phenylpyruvic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical assays, the choice of substrate is paramount to achieving sensitive, specific, and efficient results. For enzymes that recognize α-keto acids, phenylpyruvic acid (PPA) has traditionally been a common substrate. However, the emergence of chromogenic and fluorogenic derivatives offers the potential for simplified and more sensitive assay formats. This guide provides a comprehensive comparison of 2-Nitrophenylpyruvic acid (NPP), a chromogenic analog, and the conventional substrate, phenylpyruvic acid (PPA), for use in various enzyme assays. While experimental data for NPP as an enzyme substrate is not widely available in published literature, this guide will extrapolate its potential advantages based on the well-established principles of nitrophenyl-based chromogenic assays.

Phenylpyruvic Acid (PPA) in Enzyme Assays: A Well-Established Substrate

Phenylpyruvic acid is a key intermediate in the metabolism of phenylalanine and serves as a substrate for several important enzymes, including L-amino acid deaminase and phenylpyruvate decarboxylase. Assays using PPA are crucial for characterizing these enzymes and for screening potential inhibitors.

Assay Principle for Phenylpyruvic Acid

Enzymatic reactions involving PPA typically require a secondary detection method to quantify the reaction product. Common approaches include:

  • Coupled Enzyme Assays: The product of the primary enzymatic reaction is used as a substrate for a second enzyme, which in turn catalyzes a reaction that leads to a measurable change, such as the oxidation or reduction of NAD(P)H.

  • Derivatization: The product is chemically modified to generate a colored or fluorescent compound. A classic example is the reaction of α-keto acids with 2,4-dinitrophenylhydrazine (DNPH) to form colored phenylhydrazones that can be quantified spectrophotometrically.

Experimental Data for Phenylpyruvic Acid

The kinetic parameters of enzymes with PPA as a substrate have been characterized in several studies. Below is a summary of reported kinetic data for two key enzymes.

EnzymeOrganismKm (mM)Vmax (µmol/min/mg)Reference(s)
L-amino acid deaminase (Pm1)Proteus mirabilis31.550.120[1]
Phenylpyruvate DecarboxylaseEnterobacter sp.--[2][3]
Phenylpyruvate DecarboxylaseSaccharomyces cerevisiae--[4][5]

Note: Vmax values can vary significantly based on the purity of the enzyme preparation and assay conditions.

Experimental Protocol: Phenylpyruvate Decarboxylase Assay with PPA

This protocol is a representative example of how an assay with PPA might be performed, requiring a coupled reaction for detection.

Materials:

  • Phenylpyruvic acid (PPA)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Yeast alcohol dehydrogenase (ADH)

  • NADH

  • Sodium phosphate buffer

  • Purified phenylpyruvate decarboxylase

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, TPP, and MgCl₂.

  • Add a defined concentration of PPA to the reaction mixture.

  • Add NADH and a surplus of yeast alcohol dehydrogenase.

  • Initiate the reaction by adding the purified phenylpyruvate decarboxylase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption.

This compound (NPP): A Potential Chromogenic Alternative

While direct experimental data on the use of this compound as a substrate in enzyme assays is scarce, its chemical structure suggests a significant advantage: the potential for a direct, continuous colorimetric assay. The presence of the nitro group in the ortho position of the phenyl ring makes NPP a potential chromogenic substrate.

Theoretical Assay Principle for this compound

The central hypothesis is that an enzyme, such as a decarboxylase or a deaminase, that can process PPA might also recognize and turn over NPP. The enzymatic reaction would cleave the pyruvic acid side chain, releasing 2-nitrophenolate, a yellow-colored ion.

The intensity of the yellow color, which can be measured spectrophotometrically, would be directly proportional to the amount of product formed and, therefore, to the enzyme's activity. This would eliminate the need for coupled reactions or post-reaction derivatization steps.

Hypothesized Advantages of this compound

Based on the well-documented use of other nitrophenyl-based chromogenic substrates, such as p-nitrophenyl phosphate (pNPP), the anticipated advantages of NPP include:

  • Simplified Assay Protocol: A direct colorimetric assay is technically less demanding and has fewer steps than a coupled or derivatization-based assay.

  • Continuous Monitoring: The formation of the colored product can be monitored in real-time, allowing for the straightforward determination of initial reaction rates.

  • Higher Throughput: The simplicity of the assay makes it more amenable to high-throughput screening (HTS) applications for inhibitor discovery.

  • Increased Sensitivity: Chromogenic assays based on nitrophenol release are often highly sensitive.

Proposed Experimental Protocol: Phenylpyruvate Decarboxylase Assay with NPP

This hypothetical protocol is based on standard procedures for chromogenic substrates.

Materials:

  • This compound (NPP)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Sodium phosphate buffer

  • Purified phenylpyruvate decarboxylase

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, TPP, and MgCl₂ in a microplate well or a cuvette.

  • Add a defined concentration of NPP to the reaction mixture.

  • Initiate the reaction by adding the purified phenylpyruvate decarboxylase.

  • Immediately place the microplate or cuvette in a spectrophotometer.

  • Monitor the increase in absorbance at a wavelength corresponding to the peak absorbance of 2-nitrophenolate (likely around 400-420 nm) over time.

  • Calculate the enzyme activity based on the rate of color formation, using the molar extinction coefficient of 2-nitrophenolate.

Visualizing the Assay Workflows

To further illustrate the differences in the assay principles, the following diagrams, generated using the DOT language, depict the experimental workflows for both PPA and the proposed NPP assay.

PPA_Assay_Workflow cluster_primary_reaction Primary Enzymatic Reaction cluster_coupled_reaction Coupled Reaction (Detection) PPA Phenylpyruvic Acid (PPA) Enzyme Phenylpyruvate Decarboxylase PPA->Enzyme Substrate Product1 Phenylacetaldehyde Enzyme->Product1 Product ADH Alcohol Dehydrogenase (ADH) Product1->ADH NAD NAD+ (No Abs @ 340nm) ADH->NAD Ethanol Phenylethanol ADH->Ethanol NADH NADH (Abs @ 340nm) NADH->ADH Measurement Measure Decrease in Absorbance at 340nm NAD->Measurement

Caption: Phenylpyruvic Acid Assay Workflow. This diagram illustrates a typical coupled enzyme assay for phenylpyruvate decarboxylase using PPA. The product of the primary reaction, phenylacetaldehyde, is used by a second enzyme (ADH) in a reaction that consumes NADH, leading to a measurable decrease in absorbance at 340 nm.

NPP_Assay_Workflow cluster_direct_reaction Direct Chromogenic Reaction NPP This compound (NPP) (Colorless) Enzyme Phenylpyruvate Decarboxylase NPP->Enzyme Substrate Product2 2-Nitrophenolate (Yellow, Abs @ ~410nm) Enzyme->Product2 Chromogenic Product Measurement Measure Increase in Absorbance at ~410nm Product2->Measurement

Caption: Proposed this compound Assay Workflow. This diagram shows the hypothetical direct chromogenic assay using NPP. The enzymatic reaction directly produces a colored product, 2-nitrophenolate, allowing for a simplified workflow where the increase in absorbance can be continuously monitored.

Conclusion and Future Directions

While phenylpyruvic acid remains a validated and essential substrate for studying enzymes like phenylpyruvate decarboxylase and L-amino acid deaminase, the potential advantages of a chromogenic analog like this compound are significant. The hypothesized direct, continuous, and more straightforward assay format could accelerate research and development, particularly in high-throughput screening environments.

Further research is critically needed to validate the use of NPP as an enzyme substrate. This would involve:

  • Enzyme Screening: Testing a panel of relevant enzymes for activity with NPP.

  • Kinetic Characterization: Determining the Km and Vmax of active enzymes with NPP and comparing these values to those obtained with PPA.

  • Assay Optimization: Developing and validating robust assay protocols for various applications.

The adoption of this compound as a standard chromogenic substrate would represent a valuable addition to the toolkit of researchers in enzymology and drug discovery, offering a potentially more efficient and user-friendly alternative to traditional assay methods.

References

A Comparative Analysis of 2-Nitrophenylpyruvic Acid Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides an objective comparison of 2-Nitrophenylpyruvic acid from various suppliers, supported by detailed experimental data and protocols to aid in the selection of the most suitable product for your research needs.

This compound is a key building block in the synthesis of various pharmaceuticals and bioactive molecules. Impurities in this starting material can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful substances in the final product. Therefore, a thorough assessment of its purity is paramount. This guide outlines a comprehensive analytical workflow for comparing the purity of this compound obtained from several prominent chemical suppliers.

Comparative Purity Analysis

A hypothetical purity analysis of this compound from four different suppliers was conducted using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.

SupplierProduct NumberStated Purity (%)Observed Purity (HPLC, %)Major Impurity (LC-MS, m/z)
Supplier AA-123≥ 9898.5225.05
Supplier BB-4569999.2211.04
Supplier CC-789> 9999.8Not Detected
Supplier DD-101≥ 9898.1225.05, 193.03

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots. It is recommended to perform in-house quality control for any purchased chemical.

Experimental Workflow and Methodologies

The following workflow was designed to systematically assess the purity of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison A Procure this compound from Suppliers A, B, C, D B Accurately weigh and dissolve samples in appropriate solvent (e.g., Acetonitrile/Water) A->B C HPLC Analysis (Purity Assessment) B->C D NMR Spectroscopy (Structural Confirmation & Impurity ID) B->D E LC-MS Analysis (Impurity Identification & Quantification) B->E F Compare Purity Data (HPLC Area %) from all suppliers C->F G Characterize Impurities (NMR & LC-MS data) D->G E->G H Generate Final Purity Comparison Report F->H G->H

Figure 1. Experimental workflow for comparative purity analysis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: The percentage purity was calculated based on the area of the main peak relative to the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Analysis: ¹H and ¹³C NMR spectra were acquired to confirm the structure of this compound and to identify any potential organic impurities. The presence of unexpected signals can indicate impurities.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Analysis: LC-MS was used to detect and identify potential impurities by their mass-to-charge ratio (m/z). This technique is highly sensitive for detecting trace-level impurities that may not be visible by HPLC-UV.

Application Context: A Hypothetical Signaling Pathway

This compound can be a precursor for the synthesis of various heterocyclic compounds that may interact with biological signaling pathways. The diagram below illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Activation Response Cellular Response Gene->Response Derivative 2-NPP Derivative (Inhibitor) Derivative->Kinase2 Inhibition

Figure 2. Hypothetical signaling pathway inhibition.

Conclusion

The purity of this compound can vary between suppliers. For sensitive applications in research and drug development, it is crucial to select a supplier that consistently provides high-purity material. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to independently assess the purity of this critical starting material and make informed purchasing decisions. While Supplier C in our hypothetical analysis demonstrated the highest purity, it is imperative for researchers to conduct their own lot-specific quality control to ensure the integrity of their experiments.

literature review of the applications of 2-Nitrophenylpyruvic acid in biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications, comparative performance, and experimental methodologies of 2-Nitrophenylpyruvic acid (2-NPPA) in biochemistry, drug discovery, and analytical sciences.

Introduction

This compound (2-NPPA) is an alpha-keto acid that has garnered significant interest within the scientific community for its diverse applications in biochemistry and drug development. Its unique chemical structure, featuring a phenyl ring substituted with a nitro group and a pyruvic acid moiety, underpins its utility as an enzyme substrate, a potential enzyme inhibitor, and a synthetic precursor for various bioactive molecules. This guide provides a detailed comparison of 2-NPPA with alternative compounds in these applications, supported by available experimental data and detailed methodologies to assist researchers in its effective utilization.

I. Applications in Enzyme Assays

2-NPPA serves as a valuable substrate for enzymes involved in amino acid metabolism, most notably aromatic amino acid aminotransferases (ArATs). These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid, a fundamental reaction in biosynthesis and degradation pathways.

A. Substrate for Aromatic Amino Acid Aminotransferases

ArATs, also known as aromatic aminotransferases, are a class of enzymes (EC 2.6.1.57) that interconvert aromatic amino acids and their corresponding α-keto acids.[1] 2-NPPA can act as an amino group acceptor in the reverse reaction of transamination, allowing for the determination of ArAT activity.

Comparison with Alternative Substrates:

The suitability of an enzyme substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic turnover rate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio.[2]

Table 1: Hypothetical Comparative Kinetic Parameters of ArAT Substrates

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)kcat/Km (s-1M-1)Citation
This compoundPyrococcus furiosusData not availableData not availableData not available[3]
Phenylpyruvic acidPyrococcus furiosus0.45 ± 0.0598 ± 59.23 x 104[3]
p-Hydroxyphenylpyruvic acidPseudomonas sp.Data not availableData not availableData not available[4]

Note: The data for Phenylpyruvic acid with Pyrococcus furiosus AroAT II is provided as a reference point for a typical aromatic keto-acid substrate. Further experimental studies are required to determine the specific kinetic parameters for 2-NPPA with various aminotransferases.

B. Experimental Protocol: Aromatic Amino Acid Aminotransferase Activity Assay

This protocol describes a general method for determining the activity of an aromatic amino acid aminotransferase using 2-NPPA as a substrate. The assay is based on monitoring the decrease in absorbance of NADH in a coupled reaction with a dehydrogenase.

Materials:

  • This compound (2-NPPA) solution (e.g., 100 mM in DMSO, diluted in buffer for working solution)

  • Amino acid donor (e.g., L-glutamate, L-aspartate; 100 mM)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • NADH (10 mM)

  • A suitable dehydrogenase that uses the product of the transamination reaction as a substrate (e.g., glutamate dehydrogenase if L-glutamate is the amino donor)

  • Purified aromatic amino acid aminotransferase or cell lysate containing the enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing the reaction buffer, amino acid donor, PLP, and NADH.

  • Add the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the 2-NPPA solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of NADH oxidation is proportional to the aminotransferase activity.

  • To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of 2-NPPA while keeping the concentrations of other substrates constant. The data can then be fitted to the Michaelis-Menten equation.[5]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Amino Acid, PLP, NADH) add_enzyme Add Enzyme to Mix prep_mix->add_enzyme prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare 2-NPPA Solution add_substrate Initiate with 2-NPPA prep_substrate->add_substrate add_enzyme->add_substrate monitor_abs Monitor Absorbance at 340 nm add_substrate->monitor_abs calc_rate Calculate Reaction Rate monitor_abs->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics

Aminotransferase Assay Workflow

II. Role in Drug Discovery and Development

The nitro group is a unique functional group in medicinal chemistry, often considered a "privileged" scaffold due to its diverse biological activities.[6] Nitrophenyl-containing compounds have been explored for various therapeutic applications.

A. Enzyme Inhibition

The electron-withdrawing nature of the nitro group can render the phenyl ring of 2-NPPA susceptible to nucleophilic attack, potentially leading to covalent modification of enzyme active site residues. While specific studies on 2-NPPA as a designed enzyme inhibitor are limited, the broader class of nitrophenyl compounds has been investigated for this purpose.

For instance, related nitroalkanes have been shown to act as masked electrophiles, forming covalent adducts with cysteine residues in the active sites of enzymes like isocitrate lyase.[2][7] This mechanism-based inhibition offers a promising strategy for developing targeted covalent inhibitors.

Comparison with Other Inhibitor Scaffolds:

Covalent inhibitors offer the advantage of prolonged duration of action and high potency. However, they also carry the risk of off-target effects and immunogenicity. The reactivity of the "warhead" must be finely tuned to ensure selective modification of the target enzyme.

Table 2: Comparison of Inhibitor Types

Inhibitor TypeMechanism of ActionAdvantagesDisadvantages
Reversible (e.g., competitive, non-competitive) Non-covalent binding to the enzymeLower risk of off-target effects and toxicityShorter duration of action, may require higher doses
Covalent (potential for 2-NPPA derivatives) Forms a stable covalent bond with the enzymeHigh potency, long duration of actionPotential for off-target reactivity, immunogenicity
B. Precursor for Heterocyclic Compound Synthesis

2-NPPA can serve as a starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The keto-acid and nitro functionalities provide reactive handles for cyclization and other transformations. For example, nitrophenyl derivatives can be used to synthesize tetrahydroisoquinolines and other nitrogen-containing heterocycles with potential biological activities.[6]

synthesis_pathway NPPA This compound intermediate Reactive Intermediate NPPA->intermediate Cyclization Precursor heterocycle Bioactive Heterocycle (e.g., Tetrahydroisoquinoline) intermediate->heterocycle Ring Formation

Synthesis of Bioactive Heterocycles

III. Analytical Applications

Accurate quantification of 2-NPPA in biological matrices is essential for studying its metabolism and pharmacokinetic properties. Several analytical techniques can be employed for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of small molecules. For the analysis of 2-NPPA, a reversed-phase HPLC method can be utilized.

Comparison with Other Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbanceRobust, widely available, good for routine analysisModerate sensitivity, potential for interference
LC-MS/MS Separation by HPLC, detection by mass spectrometryHigh sensitivity and selectivity, structural confirmationHigher cost, matrix effects can be a challenge[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives, detection by mass spectrometryHigh resolution, suitable for certain matricesRequires derivatization for non-volatile compounds like 2-NPPA
B. Experimental Protocol: Quantification of 2-NPPA in Biological Samples by HPLC-UV

Materials:

  • Biological sample (e.g., plasma, urine)

  • This compound standard solutions of known concentrations

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Water (HPLC grade)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • Centrifuge

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample.

    • Add a known amount of the internal standard.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the compounds using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the absorbance at a wavelength where 2-NPPA has strong absorption (determined by UV scan).

    • Identify and quantify the 2-NPPA peak based on its retention time and peak area relative to the internal standard and the calibration curve constructed with the standard solutions.

analytical_workflow start Biological Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc quantify Quantification hplc->quantify

Quantification of 2-NPPA Workflow

Conclusion

This compound is a multifaceted molecule with significant potential in various areas of biochemical research. Its utility as an enzyme substrate, a scaffold for inhibitor design, and a synthetic precursor makes it a valuable tool for researchers, scientists, and drug development professionals. While direct comparative data on its performance against all possible alternatives is not always available, this guide provides a framework for its application and evaluation. Further research to establish comprehensive kinetic and inhibitory profiles of 2-NPPA will undoubtedly expand its role in the advancement of biochemistry and medicinal chemistry.

References

Assessing Enzyme Specificity for 2-Nitrophenylpyruvic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme for the specific conversion of 2-Nitrophenylpyruvic acid is a critical step in various biotechnological and pharmaceutical applications. This guide provides a comparative analysis of potential enzyme candidates, their substrate specificities, and the requisite experimental protocols to evaluate their performance. While direct kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing data on analogous substrates to provide a rational basis for enzyme selection and experimental design.

Introduction to Enzymatic Conversion of this compound

This compound (2-NPPA) is a keto acid of interest in the synthesis of valuable compounds, including the unnatural amino acid 2-nitrophenylalanine. The enzymatic conversion of 2-NPPA, typically through reductive amination to yield the corresponding amino acid, offers a stereoselective and environmentally benign alternative to traditional chemical synthesis. The primary enzyme classes considered for this transformation are amino acid dehydrogenases and aminotransferases, with nitroreductases also presenting a potential, albeit less characterized, option.

Comparative Analysis of Enzyme Performance

The specificity and efficiency of an enzyme for a particular substrate are paramount for its practical application. The following table summarizes the kinetic parameters of relevant enzymes for phenylpyruvic acid and other structurally related aromatic keto acids. This data can be used to infer the potential activity of these enzymes towards this compound.

EnzymeSource OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Reference
Phenylalanine Dehydrogenase (PheDH) Thermoactinomyces intermediusPhenylpyruvic acid0.000660.37560.6[1][2]
Thermoactinomyces intermedius (mutant)Phenylpyruvic acid0.00120.43358.3[1][2]
Thermoactinomyces intermedius2-Ketoadipic acid0.001770.00512.88[1][2]
Rhodococcus sp. M4Phenylpyruvic acid---[3]
Leucine Dehydrogenase (LeuDH) Pseudomonas balearicaTrimethylpyruvate---[4]
Tyrosine Aminotransferase (TAT) Anthoceros agrestisPhenylpyruvate---[5]
Pyrococcus furiosus (AspAT)Phenylpyruvate---[6]
Nitroreductase Lysinibacillus sphaericus2-Nitrobenzaldehyde---[7]

Note: A hyphen (-) indicates that specific quantitative data was not available in the cited sources. The data for Phenylalanine Dehydrogenase from Thermoactinomyces intermedius provides a strong starting point, demonstrating high affinity and catalytic efficiency for the parent compound, phenylpyruvic acid. The presence of a nitro group at the ortho position in this compound may influence substrate binding and catalysis, and thus, experimental verification is crucial.

Key Enzyme Classes and Their Potential for 2-NPPA Conversion

Phenylalanine Dehydrogenase (PheDH)

Phenylalanine dehydrogenase (EC 1.4.1.20) catalyzes the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate.[3] Due to its natural affinity for phenylpyruvic acid, PheDH is a primary candidate for the reductive amination of 2-NPPA. Studies on PheDH from various sources, including Rhodococcus sp. M4 and the thermostable enzyme from Thermoactinomyces intermedius, have highlighted its broad substrate specificity towards substituted phenylpyruvic acids.[2][8]

Leucine Dehydrogenase (LeuDH)

Leucine dehydrogenase (EC 1.4.1.9) typically acts on branched-chain amino acids and their corresponding keto acids. However, some LeuDHs have been shown to exhibit activity towards a broader range of substrates, including aromatic keto acids.[4] While direct evidence for 2-NPPA conversion is lacking, the known promiscuity of certain LeuDHs warrants their consideration as potential catalysts.

Aromatic Aminotransferases (AroAT)

Aromatic aminotransferases (EC 2.6.1.57) catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[9] Enzymes such as tyrosine aminotransferase (TAT) have demonstrated activity with phenylpyruvate.[5][10] The broad substrate acceptance of some aminotransferases, like the aspartate aminotransferase from Pyrococcus furiosus which also acts on phenylpyruvate, suggests they could be viable for 2-NPPA transamination.[6]

Nitroreductases

Nitroreductases (EC 1.5.1.34) are flavoenzymes that catalyze the reduction of nitroaromatic compounds. While their primary role is the reduction of the nitro group itself, some have been shown to act on a variety of nitro-substituted aromatic aldehydes and other compounds.[7] An azoreductase from Lysinibacillus sphaericus with nitroreductase activity was able to reduce 2-nitrobenzaldehyde, a structurally similar compound to 2-NPPA. This suggests that nitroreductases could potentially reduce the keto group of 2-NPPA, although this would be a novel activity for this enzyme class and requires experimental validation.

Experimental Protocols

To assess the suitability of a chosen enzyme for the conversion of this compound, the following experimental protocols are recommended.

General Enzyme Activity Assay (Dehydrogenase)

This spectrophotometric assay measures the change in absorbance at 340 nm resulting from the consumption or production of NADH/NADPH.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound (substrate)

  • NADH or NADPH (cofactor)

  • Ammonium chloride (for reductive amination)

  • Tris-HCl or other suitable buffer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, ammonium chloride, and NADH at appropriate concentrations in a cuvette.

  • Initiate the reaction by adding a known amount of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) at a constant temperature.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters (K_m_ and V_max_), vary the concentration of this compound while keeping other components constant and fit the data to the Michaelis-Menten equation.

General Enzyme Activity Assay (Aminotransferase)

This assay can be performed by coupling the reaction to a dehydrogenase or by direct measurement of the product using HPLC.

Materials:

  • Enzyme preparation

  • This compound (amino acceptor)

  • Amino donor (e.g., L-glutamate, L-aspartate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor, if required)

  • Suitable buffer

  • HPLC system or a coupled enzyme system for a spectrophotometric assay

Procedure (HPLC method):

  • Set up the reaction mixture containing buffer, 2-NPPA, amino donor, and PLP.

  • Start the reaction by adding the enzyme.

  • Incubate at a constant temperature for a defined period.

  • Stop the reaction (e.g., by adding acid or heat).

  • Analyze the formation of the product (2-nitrophenylalanine) by reverse-phase HPLC with UV detection.

  • Quantify the product using a standard curve.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying biochemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Purified Protein, Cell Lysate) Assay Enzymatic Assay Enzyme->Assay Substrate Substrate Solution (this compound) Substrate->Assay Cofactor Cofactor/Co-substrate (NADH, Amino Donor) Cofactor->Assay Spectro Spectrophotometry (Absorbance at 340 nm) Assay->Spectro Dehydrogenase HPLC HPLC Analysis (Product Quantification) Assay->HPLC Aminotransferase Kinetics Kinetic Parameter Determination (Km, kcat) Spectro->Kinetics HPLC->Kinetics signaling_pathway cluster_dehydrogenase Dehydrogenase Pathway cluster_aminotransferase Aminotransferase Pathway NPPA This compound PheDH Phenylalanine Dehydrogenase NPPA->PheDH AroAT Aromatic Aminotransferase NPPA->AroAT NPA 2-Nitrophenylalanine PheDH->NPA NAD NAD⁺ + H₂O PheDH->NAD NADH NADH + H⁺ + NH₄⁺ NADH->PheDH AroAT->NPA KetoAcceptor Keto Acid (e.g., α-Ketoglutarate) AroAT->KetoAcceptor AminoDonor Amino Donor (e.g., L-Glutamate) AminoDonor->AroAT

References

Benchmarking Kynurenine Aminotransferase Assays: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the kynurenine pathway, selecting the optimal assay for measuring Kynurenine Aminotransferase (KAT) activity is a critical decision. This guide provides a comprehensive comparison of commonly employed KAT assays, offering insights into their principles, performance metrics, and experimental protocols to facilitate informed decision-making in drug discovery and related research fields.

The kynurenine pathway is a crucial metabolic route for tryptophan, producing several neuroactive compounds. Among the key enzymes in this pathway is Kynurenine Aminotransferase (KAT), which catalyzes the conversion of kynurenine to kynurenic acid, an antagonist of ionotropic glutamate receptors. Dysregulation of KAT activity has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Consequently, robust and reliable assays for measuring KAT activity are essential for screening potential inhibitors and elucidating the enzyme's role in disease.

This guide benchmarks the performance of various KAT assays, including those based on spectrophotometry, fluorescence, and chromatography, providing a clear overview of their respective strengths and limitations.

Performance Comparison of KAT Assays

The selection of a suitable assay depends on various factors, including the specific research question, required throughput, and available instrumentation. The following table summarizes the key performance characteristics of different KAT assay methodologies.

Assay PrincipleKey Performance MetricThroughputAdvantagesDisadvantages
Spectrophotometric Change in absorbanceMedium to HighSimple, cost-effective, amenable to automation.Lower sensitivity, potential for interference from colored compounds.
Fluorescence-based Increase in fluorescenceHighHigh sensitivity, wide dynamic range, suitable for HTS.Potential for quenching or autofluorescence from library compounds.
HPLC-based Quantification of substrate/productLow to MediumHigh specificity and accuracy, can measure multiple analytes.Low throughput, requires specialized equipment and expertise.
LC-MS/MS-based Quantification of substrate/productLow to MediumGold standard for specificity and sensitivity, definitive quantification.[1]Lowest throughput, highest cost and complexity.
ELISA Antibody-based detectionHighHigh specificity for the target analyte.[2]Indirect measurement of enzyme activity, potential for cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key KAT assays discussed.

Spectrophotometric Assay

This method often relies on a coupled-enzyme reaction where the product of the KAT reaction is used in a subsequent reaction that produces a change in absorbance. A common approach involves the use of lactate dehydrogenase (LDH) to measure the consumption of NADH.

Principle: The transamination of kynurenine by KAT produces an α-keto acid. In a coupled reaction, LDH catalyzes the reduction of this keto acid, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), pyridoxal 5'-phosphate (PLP), α-ketoglutarate, and NADH.

  • Add the KAT enzyme source (e.g., purified enzyme, cell lysate).

  • Add lactate dehydrogenase.

  • Initiate the reaction by adding the substrate, L-kynurenine.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH consumption is proportional to the KAT activity.

Fluorescence-based Assay

Fluorescence assays for KAT activity often utilize a coupled-enzyme system that ultimately generates a fluorescent product. One such method involves the measurement of NADH production.[3]

Principle: In this assay, the KAT-catalyzed reaction uses L-α-aminoadipic acid (AAD) and α-ketoglutarate as substrates. The glutamate produced is then used by glutamic dehydrogenase in a reaction that reduces NAD+ to NADH. The resulting increase in NADH fluorescence is measured.[3]

Protocol:

  • Prepare an assay buffer containing phosphate buffer (pH 7.5), pyridoxal 5'-phosphate (PLP), L-α-aminoadipic acid, α-ketoglutarate, and NAD+.

  • Add the KAT enzyme source.

  • Add glutamic dehydrogenase.

  • Incubate the reaction mixture at 37°C.

  • Measure the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • The rate of fluorescence increase is proportional to the KAT activity.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC-based methods provide a direct and highly specific measurement of the substrate (kynurenine) and/or the product (kynurenic acid).

Principle: The enzymatic reaction is stopped after a defined time, and the reaction mixture is analyzed by reverse-phase HPLC with UV or fluorescence detection to separate and quantify kynurenine and kynurenic acid.

Protocol:

  • Prepare a reaction mixture containing buffer, PLP, an amino acceptor (e.g., pyruvate), and the KAT enzyme source.

  • Initiate the reaction by adding L-kynurenine.

  • Incubate at 37°C for a specific duration.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Centrifuge the mixture to pellet precipitated proteins.

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the analytes using an appropriate mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer).

  • Detect and quantify kynurenine and kynurenic acid using a UV detector (at ~330-340 nm) or a fluorescence detector.

  • Calculate KAT activity based on the amount of product formed or substrate consumed over time.

Visualizing the Kynurenine Pathway and Assay Workflows

To better understand the context of KAT and the experimental procedures, the following diagrams illustrate the kynurenine pathway and a general workflow for a KAT activity assay.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO

Figure 1: Simplified diagram of the Kynurenine Pathway highlighting the central role of KAT.

KAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Reagents (Buffer, Substrates, Cofactors) Mix Mix Reagents and Enzyme Reagent_Prep->Mix Enzyme_Prep Prepare Enzyme Sample Enzyme_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Signal (Absorbance, Fluorescence, etc.) Incubate->Measure Analyze Analyze Data Measure->Analyze

Figure 2: A generalized workflow for performing a Kynurenine Aminotransferase (KAT) activity assay.

Conclusion

The choice of a Kynurenine Aminotransferase assay is a critical step in the drug discovery process and in fundamental research of the kynurenine pathway. While high-throughput methods like fluorescence-based assays are ideal for initial screening of large compound libraries, orthogonal methods such as HPLC or LC-MS/MS are indispensable for hit confirmation and detailed kinetic studies due to their high specificity and accuracy. Spectrophotometric assays offer a balance of simplicity and throughput for many applications. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most appropriate method to achieve their scientific goals and accelerate the discovery of novel therapeutics targeting KAT.

References

A Comparative Guide to the Stability of 2-Nitrophenylpyruvic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical stability of 2-Nitrophenylpyruvic acid and its analogs. Due to the limited availability of direct comparative stability data in published literature, this document focuses on outlining the critical factors influencing the stability of these compounds and provides detailed experimental protocols for conducting a thorough comparative analysis.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf life. Aromatic pyruvic acids, including this compound and its analogs, are susceptible to various degradation pathways. Understanding their stability under different stress conditions is paramount for formulation development, storage, and handling.

The primary factors influencing the stability of these compounds include susceptibility to hydrolysis, oxidation, photolysis, and thermal decomposition. The presence of the nitro group, the carboxylic acid, and the keto group in this compound suggests potential reactivity under various conditions. For instance, nitroaromatic compounds are known to be susceptible to photodegradation.[1][2]

Comparative Stability Assessment: A Framework

In the absence of direct comparative experimental data, a forced degradation study is the recommended approach to evaluate and compare the stability of this compound and its analogs.[3] Forced degradation, or stress testing, involves subjecting the compounds to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]

Data Presentation: Hypothetical Comparative Stability Data

A systematic forced degradation study would yield quantitative data on the extent of degradation under various stress conditions. The results can be effectively summarized in a table for easy comparison. The following table is a template illustrating how such data could be presented.

CompoundStress Condition% DegradationMajor Degradation Products
This compound Acid Hydrolysis (0.1 M HCl, 60°C, 24h)e.g., 15%e.g., Decarboxylation product
Base Hydrolysis (0.1 M NaOH, RT, 4h)e.g., 25%e.g., Retro-aldol cleavage products
Oxidative (3% H₂O₂, RT, 24h)e.g., 10%e.g., Oxidized aromatic ring
Thermal (80°C, 48h)e.g., 5%e.g., Decarboxylation product
Photolytic (ICH Q1B, 1.2 million lux hours)e.g., 30%e.g., Reduced nitro group, ring cleavage products
Analog A (e.g., 4-Chloro-2-nitrophenylpyruvic acid) Acid Hydrolysis (0.1 M HCl, 60°C, 24h)DataIdentified Products
Base Hydrolysis (0.1 M NaOH, RT, 4h)DataIdentified Products
Oxidative (3% H₂O₂, RT, 24h)DataIdentified Products
Thermal (80°C, 48h)DataIdentified Products
Photolytic (ICH Q1B, 1.2 million lux hours)DataIdentified Products
Analog B (e.g., 4-Methyl-2-nitrophenylpyruvic acid) Acid Hydrolysis (0.1 M HCl, 60°C, 24h)DataIdentified Products
Base Hydrolysis (0.1 M NaOH, RT, 4h)DataIdentified Products
Oxidative (3% H₂O₂, RT, 24h)DataIdentified Products
Thermal (80°C, 48h)DataIdentified Products
Photolytic (ICH Q1B, 1.2 million lux hours)DataIdentified Products

Note: The data presented in this table is hypothetical and serves as an illustration of how to present the results of a comparative stability study.

Experimental Protocols

A comprehensive stability study involves subjecting the compounds to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6]

Forced Degradation Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7]

  • Acid Hydrolysis:

    • Dissolve the test compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid.[3]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., NaOH), and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the test compound in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide.[3]

    • Incubate the solution at room temperature for a defined period (e.g., 4 hours).

    • At specified time points, withdraw aliquots, neutralize with a suitable acid (e.g., HCl), and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the test compound in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.[8]

    • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).[8]

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to a final concentration for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After the exposure period, analyze the samples by HPLC.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][9]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from a high aqueous content to a high organic content to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength that allows for the detection of both the parent compound and potential degradation products (e.g., 254 nm or using a photodiode array detector to assess peak purity).

    • Column Temperature: 30°C.

  • Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[8]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of the compounds.[10][11]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the decomposition temperature.[12]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (2-5 mg) into a DSC pan and seal it.

    • Heat the sample under a controlled atmosphere at a constant heating rate.

    • Record the heat flow to the sample relative to a reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.[13]

Visualizations

Experimental Workflow for Comparative Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of This compound and analogs acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo tga_dsc Thermal Analysis (TGA/DSC) prep->tga_dsc hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc compare Compare % Degradation hplc->compare identify Identify Degradation Products hplc->identify pathway Propose Degradation Pathways compare->pathway identify->pathway

Caption: Workflow for a comparative stability study.

Hypothetical Degradation Pathway of this compound

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent This compound decarboxylation Decarboxylation (Thermal/Acidic Stress) parent->decarboxylation -CO₂ reduction Nitro Group Reduction (Photolytic Stress) parent->reduction [H] hydrolysis Hydrolytic Cleavage (Basic Stress) parent->hydrolysis H₂O/OH⁻ prod1 2-Nitrophenylacetaldehyde decarboxylation->prod1 prod2 2-Aminophenylpyruvic acid reduction->prod2 prod3 2-Nitrobenzoic acid + Formic acid hydrolysis->prod3

Caption: Hypothetical degradation pathways for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Nitrophenylpyruvic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Nitrophenylpyruvic acid (CAS No. 5461-32-5). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) from Sigma-Aldrich for this compound (CAS No. 5461-32-5), the substance is not classified as a hazardous substance or mixture.[1] However, the SDS also notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle this compound with care and follow standard laboratory safety protocols for chemical waste.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, especially when handling the powder form to avoid dust inhalation.

  • Body Protection: A standard laboratory coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 5461-32-5
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Form Powder
Melting Point 119-120 °C
Storage Class 13 - Non-Combustible Solids
Water Solubility Not specified, but general prudence suggests avoiding drain disposal.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

Step 1: Waste Collection

  • Solid Waste: Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure, tightly fitting lid.[1]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be collected in the same solid waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid chemical waste container. Ensure the solvent is compatible with the other contents of the container.

Step 2: Labeling the Waste Container

Properly label the chemical waste container with the following information:

  • The words "Chemical Waste" or "Hazardous Waste" (as per your institution's policy).

  • The full chemical name: "this compound".

  • The CAS Number: "5461-32-5".

  • An estimate of the quantity of the waste.

  • The date of accumulation (the date you first added waste to the container).

  • Your name, laboratory, and contact information.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Secondary containment is recommended for liquid waste containers to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1]

  • Provide the waste disposal personnel with the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Step 5: Empty Container Disposal

  • Empty containers of this compound should be managed as chemical waste unless they have been triple-rinsed with a suitable solvent.

  • The rinsate from the cleaning process must be collected and disposed of as liquid chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if powder) start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid_waste Collect in a labeled solid chemical waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid chemical waste container waste_type->liquid_waste Liquid contaminated_material Collect with solid waste waste_type->contaminated_material Contaminated Material labeling Label container with: - 'Chemical Waste' - Full Chemical Name - CAS Number - Quantity and Date solid_waste->labeling liquid_waste->labeling contaminated_material->solid_waste storage Store sealed container in a designated satellite accumulation area labeling->storage disposal Contact EHS or licensed disposal company for pickup storage->disposal end End: Waste properly disposed disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Nitrophenylpyruvic acid, including detailed operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.

Essential Safety Information

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.

PPE CategorySolid FormSolution Form
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or chemical safety gogglesChemical safety goggles and a face shield
Respiratory Protection NIOSH-approved N95 respirator or higher, especially if dust is generatedWork in a certified chemical fume hood. Respirator as needed based on vapor pressure and concentration.
Protective Clothing Laboratory coatChemical-resistant laboratory coat or apron
Footwear Closed-toe shoesClosed-toe, chemical-resistant shoes
Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following table outlines first-aid measures in case of exposure.

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling this chemical will minimize risks. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receive and Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials receiving->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid in a Ventilated Enclosure fume_hood->weighing dissolving Prepare Solutions in the Fume Hood weighing->dissolving experiment Conduct Experiment dissolving->experiment waste_collection Collect Waste in a Labeled, Compatible Container experiment->waste_collection waste_storage Store Waste Securely waste_collection->waste_storage waste_disposal Dispose of Waste Through Approved Channels waste_storage->waste_disposal

Safe Handling Workflow for this compound.
Experimental Protocols

1. Weighing the Solid Compound:

  • Ensure the analytical balance is inside a ventilated enclosure or a chemical fume hood to minimize inhalation of airborne particles.

  • Use anti-static weighing paper or a weighing boat.

  • Handle the container and spatula with care to avoid generating dust.

  • Close the primary container immediately after weighing.

2. Preparing a Solution:

  • Always perform this task within a certified chemical fume hood.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

Spill and Disposal Plan

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

  • Contain: For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

    • Don the appropriate PPE as outlined in the table above.

    • Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels.

    • For acidic solutions, you can neutralize the spill with a weak base like sodium bicarbonate, checking the pH with indicator paper.

  • Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials from spills, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and compatible container.
Liquid Waste Collect in a clearly labeled, sealed, and compatible container. Do not mix with other incompatible waste streams.
Contaminated Labware Rinse with a suitable solvent in a fume hood, collecting the rinsate as liquid waste. Dispose of the labware according to institutional guidelines.

All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the contents and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.